Product packaging for 4,6-Dibromopicolinonitrile(Cat. No.:CAS No. 1206247-80-4)

4,6-Dibromopicolinonitrile

Cat. No.: B6590811
CAS No.: 1206247-80-4
M. Wt: 261.90 g/mol
InChI Key: FQJIBRVPNBJCOZ-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinonitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring two bromine atoms and a nitrile group on a pyridine ring, makes it a versatile building block for constructing more complex molecules. This compound is primarily used in research and development settings, particularly in the synthesis of picolinamide derivatives and other substituted picolinic acids, which are key scaffolds in the discovery of new active ingredients . In pharmaceutical research, this dibrominated picolinonitrile serves as a key precursor in the preparation of 4-alkoxy-3-hydroxypicolinic acids. These synthetic intermediates are crucial for developing compounds that inhibit specific enzymes, such as dihydroorotate dehydrogenase (DHODH), a target for antifungal therapies . The bromine atoms are reactive sites for metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to systematically functionalize the pyridine core. The electron-withdrawing nitrile group influences the reactivity of the ring and can be further transformed into other functional groups, such as amides or carboxylic acids, increasing its utility in structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2N2 B6590811 4,6-Dibromopicolinonitrile CAS No. 1206247-80-4

Properties

IUPAC Name

4,6-dibromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJIBRVPNBJCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297589
Record name 4,6-Dibromo-2-pyridinecarbonitrile
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Molecular Weight

261.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206247-80-4
Record name 4,6-Dibromo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206247-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a nitrile group and two bromine atoms on the picoline scaffold, provides multiple reaction sites for derivatization, making it a valuable building block for researchers in medicinal chemistry and agrochemical development. The strategic placement of the bromine atoms allows for selective functionalization through cross-coupling reactions, while the nitrile group can be transformed or utilized for its specific electronic and binding properties. This guide provides an in-depth analysis of the logical synthesis, physicochemical properties, and practical applications of this compound, intended for scientists and professionals in drug discovery and chemical research.

Introduction to this compound

Overview and Significance

Substituted pyridines are a cornerstone of modern chemical synthesis, frequently appearing in the core structures of pharmaceuticals and agrochemicals. This compound (also known as 4,6-dibromo-2-pyridinecarbonitrile) has emerged as a key intermediate due to its trifunctional nature.[1] The pyridine nitrogen, the nitrile moiety, and the two carbon-bromine bonds offer distinct points for chemical modification.

In drug development, the picolinonitrile scaffold is of particular interest. The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is generally robust and not readily metabolized.[2] Furthermore, di-brominated heterocyclic compounds are pivotal precursors for creating libraries of novel compounds, as the bromine atoms can be sequentially and selectively replaced using modern catalytic methods like Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of chemical space around the core scaffold, a critical process in lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and for computational modeling studies.

PropertyValueReference(s)
CAS Number 1206247-80-4[3]
Molecular Formula C₆H₂Br₂N₂[1][3]
Molecular Weight 261.90 g/mol [1][3]
Predicted Boiling Point 300.8 ± 37.0 °C[1]
Predicted Density 2.19 ± 0.1 g/cm³[1]
Topological Polar Surface Area (TPSA) 36.68 Ų[3]
Predicted LogP 2.47828[3]

Synthetic Pathways and Mechanistic Insights

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically achieved via a Sandmeyer-type reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.[4][5] This transformation involves the diazotization of a primary aromatic amine followed by displacement with a copper(I) cyanide salt.[6] This retrosynthetic approach identifies 2-amino-4,6-dibromopyridine as the immediate precursor. The synthesis of this precursor would likely involve the direct bromination of 2-aminopyridine, a readily available starting material.

The overall synthetic strategy is therefore a two-step process:

  • Dibromination: Introduction of two bromine atoms onto the 2-aminopyridine ring at the C4 and C6 positions.

  • Sandmeyer Cyanation: Conversion of the 2-amino group to a 2-cyano group via a diazonium salt intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the logical synthetic pathway from 2-aminopyridine to the target molecule, this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction 2-Aminopyridine 2-Aminopyridine 2-Amino-4,6-dibromopyridine 2-Amino-4,6-dibromopyridine 2-Aminopyridine->2-Amino-4,6-dibromopyridine  Br₂, Acetic Acid   Diazonium Salt\nIntermediate Diazonium Salt Intermediate 2-Amino-4,6-dibromopyridine->Diazonium Salt\nIntermediate  NaNO₂, H₂SO₄  0-5 °C   This compound This compound Diazonium Salt\nIntermediate->this compound  CuCN, Heat  

Caption: Synthetic pathway for this compound.

Mechanistic Considerations

Diazotization of 2-Aminopyridine Derivatives: The conversion of the amino group on the pyridine ring into a diazonium salt is the critical first part of the Sandmeyer reaction.[7] This reaction is typically performed in a strong mineral acid with sodium nitrite at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[8][9] The active nitrosating agent, the nitrous acidium ion (H₂NO₂⁺) or a related species, attacks the primary amine.[10] For aminopyridines, the reaction can be complex as the ring nitrogen may be protonated, influencing the reactivity of the exocyclic amino group.[10][11]

Copper(I)-Catalyzed Cyanation: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The mechanism is initiated by a single-electron transfer from the copper(I) salt to the diazonium salt. This reduces the diazonium species, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then abstracts a cyanide ligand from the resulting copper(II) species, forming the final benzonitrile product and regenerating the copper(I) catalyst.[4][12]

Detailed Experimental Protocol: Sandmeyer Cyanation

This protocol describes the conversion of 2-amino-4,6-dibromopyridine to this compound. It is designed as a self-validating system with checkpoints to ensure reaction completion.

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. This procedure must be performed in a well-ventilated fume hood, and the diazonium salt should always be kept in a cold solution and never isolated. Appropriate personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Reagents and Equipment:

  • 2-Amino-4,6-dibromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-salt bath

Procedure:

  • Preparation of the Diazonium Salt Solution (0-5 °C):

    • In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 1.0 equivalent of 2-amino-4,6-dibromopyridine in concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice bath.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

    • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution via a dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Validation Checkpoint:

    • To confirm the completion of diazotization, touch a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that all the primary amine has been consumed.[9] If the test is negative, add a small additional portion of the sodium nitrite solution and re-test.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a slurry of 1.2 equivalents of copper(I) cyanide in water.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCN slurry. This addition can be exothermic and will be accompanied by the vigorous evolution of nitrogen gas. Control the rate of addition to maintain a manageable reaction.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. Be cautious of foaming.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization and Properties

Expected Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum will be simple, showing two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyridine ring.

  • ¹³C NMR: The spectrum will show six distinct carbon signals: four for the aromatic carbons of the pyridine ring, one for the nitrile carbon (typically downfield), and one for the carbon bearing the nitrile group.

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of a C≡N (nitrile) stretch.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

Reactivity and Potential for Further Functionalization

The true synthetic value of this compound lies in its potential for subsequent reactions. The two C-Br bonds can be selectively addressed in palladium-catalyzed cross-coupling reactions. This allows for the stepwise introduction of different aryl, alkyl, or heteroaryl groups, providing a powerful tool for building molecular complexity and generating analogues for structure-activity relationship (SAR) studies.

Applications in Research and Development

Scaffold for Drug Discovery

The substituted picolinonitrile framework is present in a number of biologically active compounds, including kinase inhibitors. For example, the core of several cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, used in cancer therapy, features a substituted aminopyrimidine or related heterocycle.[13] this compound serves as an ideal starting point for synthesizing novel libraries of compounds to screen against such targets.

Intermediate for Agrochemical Synthesis

The molecule is cited as a key intermediate in the development of herbicides and fungicides.[1] The pyridine ring is a common feature in many agrochemicals, and the ability to tune the properties of the final molecule by replacing the bromine atoms makes this a valuable precursor for creating effective and specific active ingredients.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry.[2] It is relatively small, polar, and can act as a hydrogen bond acceptor. It is also metabolically stable and can serve as a bioisosteric replacement for a carbonyl group or a terminal alkyne. Its presence in this compound adds significant value to its profile as a pharmaceutical building block.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both pharmaceutical and agrochemical research. Its synthesis, logically approached via the Sandmeyer reaction of 2-amino-4,6-dibromopyridine, is based on well-established and reliable organic chemistry principles. The compound's key value lies in its trifunctional nature, which provides chemists with multiple handles for derivatization. The strategic use of this building block can accelerate the discovery and development of novel, complex, and biologically active molecules.

References

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
  • Journal of the Chemical Society B. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.
  • ChemScene. (n.d.). 1206247-80-4 | this compound.
  • X-MOL. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?
  • RSC Publishing. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.
  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.
  • World Journal of Experimental Biosciences. (2016).
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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  • Master Organic Chemistry. (2018).
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  • PubChem. (n.d.). 4,6-Dibromoquinoline.
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  • ChemicalBook. (2025). 4,6-Dichloropicolinonitrile | 40314-71-4.
  • ACG Publications. (2012). Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'-dinitrochalcones and S- benzylthiouronium chloride.
  • Google Patents. (n.d.).
  • PubMed. (2017). Molecular structure and vibrational spectra of 2,2',4,4',6-pentabromodiphenyl ether (BDE 100).
  • MDPI. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
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An In-depth Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within the vast family of pyridine derivatives, 4,6-Dibromopicolinonitrile emerges as a highly versatile and valuable building block. This guide provides an in-depth technical overview of its chemical identity, a plausible and detailed synthetic route, its physicochemical characteristics, and its emerging applications in the synthesis of cutting-edge therapeutic agents. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in the quest for new medicines.

PART 1: Core Chemical Identity

Chemical Structure and CAS Number

This compound, also known as 4,6-dibromo-2-pyridinecarbonitrile, is a di-brominated pyridine derivative with a nitrile functional group at the 2-position. Its unique substitution pattern offers multiple reaction sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

Chemical Structure:

Key Identifiers:

  • CAS Number: 1206247-80-4

  • Molecular Formula: C₆H₂Br₂N₂

  • Molecular Weight: 261.90 g/mol

PART 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Two-Step Approach

The most logical approach to the synthesis of this compound involves the preparation of a key intermediate, 2-amino-4,6-dibromopyridine, followed by a Sandmeyer cyanation reaction.

Diagram of the Proposed Synthetic Workflow:

G A 2,4-Dibromopyridine-N-oxide B 2-Amino-4,6-dibromopyridine A->B Ammoniation & Reduction C This compound B->C Sandmeyer Cyanation

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4,6-dibromopyridine

The synthesis of the crucial amine precursor can be achieved from 2,4-dibromopyridine-N-oxide through a two-step, one-pot process involving ammoniation followed by reduction.[1]

Experimental Protocol:

  • Ammoniation: In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide and a concentrated aqueous solution of ammonia. The use of a sealed vessel is critical to maintain the concentration of ammonia and drive the nucleophilic aromatic substitution reaction. Heat the mixture to a temperature between 60-110 °C. The electron-withdrawing N-oxide group activates the pyridine ring, facilitating the displacement of the bromine atom at the 2-position by ammonia. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reduction: After the completion of the ammoniation step, the reaction mixture, without isolation of the intermediate, is subjected to reduction. Add a reducing agent such as iron powder in the presence of a catalytic amount of a mineral acid like hydrochloric acid.[1] The iron(0) will reduce the N-oxide back to the pyridine, yielding 2-amino-4,6-dibromopyridine.

  • Work-up and Purification: Upon completion of the reduction, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-amino-4,6-dibromopyridine as a solid.

Causality of Experimental Choices:

  • Sealed Vessel: Essential for maintaining the ammonia concentration and pressure, which are crucial for the nucleophilic substitution to occur at a reasonable rate.

  • Iron/HCl Reduction: This is a classic and cost-effective method for the reduction of nitro groups and N-oxides in aromatic systems. It is well-suited for large-scale synthesis.

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including the nitrile group.[2][3]

Diagram of the Sandmeyer Reaction Mechanism:

G cluster_0 Diazotization cluster_1 Cyanation A Ar-NH2 B Ar-N2+ A->B NaNO2, H+ C Ar-N2+ D Ar-CN C->D CuCN

Caption: General mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-4,6-dibromopyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution and can be tested for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water or a suitable solvent. To this, add the freshly prepared, cold diazonium salt solution slowly. A vigorous evolution of nitrogen gas will be observed. The reaction is typically stirred at room temperature or gently warmed to ensure complete conversion.

  • Work-up and Purification: After the nitrogen evolution ceases, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Trustworthiness of the Protocol:

This proposed synthesis is built upon well-established and high-yielding reactions. The Sandmeyer reaction, in particular, is a widely trusted method for the introduction of a nitrile group onto an aromatic ring. The self-validating nature of this protocol lies in the predictable reactivity of the starting materials and the reliability of the chosen transformations.

PART 3: Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, predicted NMR data based on the analysis of structurally similar compounds is provided as a guide for characterization.[4][5][6][7]

PropertyValue/Prediction
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (s, 1H), 7.6-7.8 (s, 1H)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 150-155 (C), 140-145 (C), 130-135 (CH), 125-130 (CH), 120-125 (C), 115-120 (CN)

Note: The predicted chemical shifts are estimations and should be confirmed by experimental data. The simplicity of the predicted ¹H NMR spectrum, showing two singlets, is due to the absence of adjacent protons for coupling.

PART 4: Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase and bromodomain inhibitors. The two bromine atoms at positions 4 and 6 can be selectively functionalized through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Role as a Key Intermediate for BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Inhibitors of BET bromodomains have shown significant promise in the treatment of cancer and inflammatory diseases.[8][9][10][11] The this compound core can serve as a scaffold for the synthesis of potent BET inhibitors. For example, one of the bromine atoms can be displaced by a nucleophile, while the other can participate in a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce different aryl or heteroaryl moieties.

Application in the Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[12][13][14][15][16] Small molecule inhibitors of RIPK1 are being actively pursued as potential therapeutics. The this compound scaffold provides a versatile platform for the development of such inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the two bromine atoms allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Diagram of a Generic Drug Discovery Workflow:

G A This compound B Library Synthesis (e.g., Suzuki Coupling) A->B Versatile Scaffold C High-Throughput Screening B->C Chemical Diversity D Lead Optimization C->D Hit Identification E Preclinical Development D->E Candidate Selection

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound stands out as a pyridine derivative of significant strategic importance for medicinal chemistry and drug discovery. Its well-defined structure, coupled with a plausible and scalable synthetic route, makes it an accessible and valuable tool for the synthesis of complex molecular architectures. The presence of two addressable bromine atoms and a nitrile group provides a rich chemical handle for a wide range of transformations, enabling the exploration of vast chemical space. As research into novel therapeutic targets such as BET bromodomains and RIPK1 continues to intensify, the demand for versatile and strategically functionalized building blocks like this compound is set to grow, solidifying its role as a key player in the future of drug development.

References

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Copper-free Sandmeyer Cyanation.
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  • ResearchGate. (n.d.). Synthesis of the RIPK1 small-molecule inhibitor 3–47 and evaluation of its inhibitory effect on RIPK1 phosphorylation.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
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  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (2016). Journal of Medicinal Chemistry.
  • Discovery of a cooperative mode of inhibiting RIPK1 kinase. (2021). Cell Research.
  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (2019). Journal of Medicinal Chemistry.
  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology.
  • GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family. (2018). Journal of Medicinal Chemistry.
  • Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. (2022). Proceedings of the National Academy of Sciences.

Sources

An In-Depth Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dibromopicolinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document delves into the compound's discovery and historical synthesis, explores plausible and documented synthetic pathways with detailed experimental protocols, and summarizes its known physicochemical properties. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyridine-based compounds, offering both theoretical insights and practical methodologies.

Introduction and Historical Perspective

Substituted picolinonitriles, characterized by a pyridine ring bearing a nitrile group at the 2-position, are a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The nitrile functional group is a versatile precursor for a variety of other functionalities, including amines, amides, and carboxylic acids, making picolinonitriles valuable synthetic intermediates.[1] Furthermore, the pyridine scaffold itself is a common motif in a vast array of biologically active molecules.

The introduction of halogen atoms, such as bromine, onto the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Halogenated pyridines are key building blocks in organic synthesis, often utilized in cross-coupling reactions to construct more complex molecular architectures.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the bromine atoms and the nitrile group onto a pyridine scaffold. Two of the most plausible and chemically sound approaches are the Sandmeyer reaction starting from a suitably substituted aminopyridine and the direct bromination of a picolinonitrile precursor.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl or heteroaryl amine to a halide or nitrile via a diazonium salt intermediate.[3][4][5] This approach is highly attractive for the synthesis of this compound, likely commencing from 2-amino-4,6-dibromopyridine.

Conceptual Workflow for the Sandmeyer Synthesis of this compound

Sandmeyer_Workflow A 2-Amino-4,6-dibromopyridine B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C 4,6-Dibromopyridine-2-diazonium Bromide (in situ intermediate) B->C D Cyanation (CuCN, KCN) C->D Step 2 E This compound D->E

Caption: Proposed Sandmeyer reaction pathway for this compound.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 2-Amino-4,6-dibromopyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dibromopyridine (1.0 eq) in a solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Cool this cyanide solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, monitoring the evolution of nitrogen gas.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent premature decomposition and side reactions.

  • Use of Copper(I) Cyanide: Copper(I) cyanide acts as a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the nitrile.

  • Excess Cyanide: A slight excess of potassium cyanide ensures that the copper(I) cyanide remains in solution as a soluble complex, enhancing its reactivity.

Synthesis via Direct Bromination

Another viable route is the direct bromination of 2-picolinonitrile. However, direct bromination of pyridine derivatives can sometimes lead to a mixture of products and may require harsh reaction conditions. The electron-withdrawing nature of the nitrile group will deactivate the pyridine ring towards electrophilic substitution, making this approach potentially challenging.

Conceptual Workflow for the Direct Bromination Synthesis

Bromination_Workflow A 2-Picolinonitrile B Bromination (Br₂, Oleum or other brominating agent) A->B C This compound B->C

Caption: A potential direct bromination route to this compound.

Experimental Protocol: Direct Bromination (Hypothetical)

  • To a solution of 2-picolinonitrile (1.0 eq) in oleum (fuming sulfuric acid), add bromine (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution) while cooling.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Oleum as Solvent: The highly acidic and dehydrating nature of oleum can help to activate the pyridine ring for electrophilic bromination and protonate the nitrogen, influencing the regioselectivity.

  • High Temperature: Due to the deactivated nature of the pyridine ring, high temperatures are often necessary to drive the electrophilic substitution reaction to completion.

It is important to note that this direct bromination approach is presented as a plausible, yet potentially less selective, alternative to the Sandmeyer reaction. The Sandmeyer route offers better control over the regiochemistry.

Physicochemical Properties and Characterization

This compound is a solid at room temperature. Its molecular formula is C₆H₂Br₂N₂, with a molecular weight of 261.90 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1206247-80-4[2]
Molecular Formula C₆H₂Br₂N₂[2]
Molecular Weight 261.90 g/mol [2]
Appearance Solid-
Purity ≥95% (commercially available)[2]

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H-3~7.8 - 8.2d
H-5~8.0 - 8.4d
¹³C NMR
C-2 (C≡N)~115 - 120s
C-3~130 - 135d
C-4 (C-Br)~125 - 130s
C-5~140 - 145d
C-6 (C-Br)~135 - 140s

Note: These are predicted values based on known substituent effects on the pyridine ring and may vary depending on the solvent and experimental conditions.

Applications in Research and Drug Development

As a di-halogenated picolinonitrile, this compound is a versatile intermediate for the synthesis of more complex molecules. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4- and 6-positions of the pyridine ring.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic possibilities. This multi-functional handle makes this compound a valuable building block for the construction of libraries of compounds for screening in drug discovery programs. The pyridine core is a well-established pharmacophore, and the ability to introduce diverse substituents allows for the fine-tuning of pharmacological properties.

Conclusion

This compound, while not having a widely documented historical discovery, represents a valuable and versatile building block in modern organic synthesis. Its synthesis is most reliably achieved through a Sandmeyer reaction, offering excellent regiochemical control. The presence of two bromine atoms and a nitrile group on the pyridine scaffold provides multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the plausible synthetic routes, key chemical properties, and potential applications of this compound, serving as a foundational resource for researchers in the field.

References

  • Heterocyclic Compounds - Crysdot LLC. (n.d.).
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  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21).
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A Technical Guide to the Synthetic Utility of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile and functionalized heterocyclic scaffolds is insatiable.[1][2][3] 4,6-Dibromopicolinonitrile (also known as 4,6-Dibromo-2-pyridinecarbonitrile) has emerged as a highly valuable building block due to its unique combination of functional groups: a pyridine ring, a nitrile moiety, and two differentially positioned bromine atoms. This trifecta of features allows for a programmed and sequential introduction of diverse substituents, enabling the rapid construction of complex molecular architectures.

The pyridine core is a common motif in numerous biologically active molecules, while the nitrile group serves as a key pharmacophore, often acting as a hydrogen bond acceptor or a precursor to other functional groups like amidoximes.[4][5] The two bromine atoms at the C4 and C6 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing synthetic chemists with a powerful tool for molecular diversification.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A comprehensive understanding of a reagent's physical properties is foundational to its effective use in synthesis. The key computed and measured properties of this compound are summarized below.

PropertyValueSource
CAS Number 1206247-80-4[6]
Molecular Formula C₆H₂Br₂N₂[6]
Molecular Weight 261.90 g/mol [6]
SMILES N#CC1=NC(Br)=CC(Br)=C1[6]
Topological Polar Surface Area (TPSA) 36.68 Ų[6]
LogP 2.478[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A plausible and efficient synthetic route can be envisioned starting from more common precursors like 4,6-dichloropicolinonitrile or via a Sandmeyer reaction from an appropriate amino-dibromopyridine precursor. Given the availability of 4,6-dichloropicolinonitrile, a halogen exchange (transhalogenation) reaction represents a direct approach.[7][8]

The conversion of aryl chlorides to aryl bromides can be achieved by heating with a bromide source, such as hydrobromic acid or a combination of a bromide salt and acid, often at elevated temperatures.[6][8]

cluster_synthesis Plausible Synthetic Pathway start 4,6-Dichloropicolinonitrile product This compound start->product Reflux, 80-150 °C (Halogen Exchange) reagents HBr (aq) or NaBr / H₂SO₄

Caption: Plausible synthesis via halogen exchange.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the strategic and often selective functionalization of its two bromine atoms and the manipulation of its nitrile group. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring, influencing the reactivity at the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy.[9][10][11][12][13]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[12][13][14]

Causality in Experimental Design:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst.[14] It readily provides the active Pd(0) species in solution. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step, which is often rate-limiting.[13]

  • Base Selection: A base is crucial for the transmetalation step, activating the organoboron species.[12] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[14] The choice of base can influence reaction rate and side reactions, such as protodeboronation of the boronic acid.[15]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. The organic solvent solubilizes the organohalide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[13]

Field-Proven Protocol: Monoselective Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of this compound with phenylboronic acid. The C4 position is often more reactive towards oxidative addition in Suzuki couplings than the C6 position, allowing for selective functionalization under controlled conditions.

Materials:

  • This compound (1.0 eq, 262 mg, 1.0 mmol)

  • Phenylboronic acid (1.1 eq, 134 mg, 1.1 mmol)

  • Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated brine (20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product, 4-bromo-6-phenylpicolinonitrile.

Caption: Suzuki-Miyaura Experimental Workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and a copper(I) co-catalyst.[9][10] This reaction is exceptionally useful for creating arylalkynes and conjugated enynes, which are important structures in materials science and as precursors for more complex heterocycles. The general principles (inert atmosphere, catalyst, base) are similar to the Suzuki coupling, but typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used, which also serves as the solvent.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the nitrile group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[8] This reaction pathway is complementary to cross-coupling and allows for the introduction of heteroatom nucleophiles (O, N, S).

Key Mechanistic Principles:

  • Activation: The reaction proceeds only if the ring is activated by strong electron-withdrawing groups (like the pyridine nitrogen and the nitrile) positioned ortho or para to the leaving group (the bromine atom).[7][8]

  • Mechanism: The reaction occurs via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is resonance-stabilized. In the second step, the leaving group is expelled, restoring aromaticity.

  • Regioselectivity: The C6 position (ortho to the nitrogen) is generally more activated towards SNAr than the C4 position (para to the nitrogen). This allows for selective substitution by controlling reaction conditions. For instance, a strong nucleophile like sodium methoxide in methanol at elevated temperatures can selectively displace the C6-bromo substituent.

A Strategy of Sequential Functionalization

The true power of this compound is realized through the sequential application of different reaction types. A common and highly effective strategy is to first perform a regioselective Suzuki-Miyaura coupling at the more reactive C4 position, followed by either a second, more forcing cross-coupling (Suzuki or Sonogashira) or a nucleophilic aromatic substitution at the C6 position. This programmatic approach provides access to a vast chemical space from a single starting material.

cluster_sequential Sequential Functionalization Strategy start This compound intermediate 4-Aryl-6-bromopicolinonitrile start->intermediate Selective C4 Functionalization product_A 4-Aryl-6-(alkynyl)picolinonitrile intermediate->product_A C6 Functionalization product_B 4-Aryl-6-(amino)picolinonitrile intermediate->product_B C6 Functionalization reagents_1 1. Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) reagents_2A 2a. Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) reagents_2B 2b. SNAr (Amine, Heat)

Caption: Combining cross-coupling and SNAr reactions.

Applications in Drug Discovery

The 2-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound serves as an ideal starting point for synthesizing libraries of compounds for screening and lead optimization.

A prominent application is in the development of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs). For instance, the general structure of many CDK4/6 inhibitors involves a substituted pyrimidine or pyridine core. The ability to install a planar aromatic group at C4 (via Suzuki) and a solubilizing or target-engaging group, such as a substituted amine (via SNAr), at C6 makes this compound a highly relevant precursor for synthesizing analogs of drugs like Ribociclib or Abemaciclib. The nitrile group itself often plays a critical role, forming key hydrogen bonds in the ATP-binding pocket of the target kinase.[5]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its pre-installed functionality and the differential reactivity of its bromine atoms provide a robust platform for controlled, sequential diversification. By leveraging well-understood and reliable transformations such as the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, chemists can efficiently generate novel and complex molecules. Its direct applicability to the synthesis of proven pharmacophores underscores its importance for professionals in drug discovery and development, enabling the rapid exploration of structure-activity relationships and the creation of next-generation therapeutics.

References

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  • National Institutes of Health (NIH). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
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A Technical Guide to the Physical and Chemical Properties of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique electronic structure, characterized by an electron-deficient pyridine ring substituted with two bromine atoms and a nitrile group, imparts specific reactivity that is highly valuable for researchers in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering practical insights into its handling, analysis, and synthetic utility. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Compound Identification and Molecular Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. This compound is systematically named 4,6-Dibromo-2-pyridinecarbonitrile.[1] The structure consists of a pyridine ring with bromine atoms at the 4 and 6 positions and a nitrile functional group at the 2 position. This arrangement is critical to its chemical behavior.

IdentifierDataSource(s)
IUPAC Name 4,6-dibromopyridine-2-carbonitrileN/A
Synonym(s) 4,6-Dibromo-2-pyridinecarbonitrile[1]
CAS Number 1206247-80-4[1][2]
MDL Number MFCD14582070[2]
Molecular Formula C₆H₂Br₂N₂[1]
Molecular Weight 261.90 g/mol [1][2]
SMILES N#CC1=NC(Br)=CC(Br)=C1[1]

Physical and Computational Properties

The physical state and solubility parameters dictate the experimental conditions for reactions and purification. While some properties are empirically determined, computational predictions provide valuable estimates for handling and experimental design.

Table of Physical Properties
PropertyValueNotes
Appearance Solid (form may vary)Assumed based on typical small organic molecules.
Purity ≥95%As supplied by commercial vendors.[1]
Boiling Point 300.8 ± 37.0 °CPredicted value.[2]
Density 2.19 ± 0.1 g/cm³Predicted value.[2]
Table of Computational Properties

Computational descriptors help predict a molecule's behavior in biological and chemical systems, such as membrane permeability and solvent partitioning.

DescriptorValueImplication
Topological Polar Surface Area (TPSA) 36.68 ŲSuggests moderate cell permeability.[1]
LogP (Octanol/Water Partition Coeff.) 2.478Indicates moderate lipophilicity.[1]
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept H-bonds.[1]
Hydrogen Bond Donors 0No hydrogen atoms are attached to electronegative atoms.[1]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, which are essential for its identification and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. Due to the molecule's substitution pattern, there are only two protons on the aromatic ring. These protons are in different chemical environments and should appear as two distinct signals, likely singlets or narrowly split doublets (due to small 4-bond coupling, J_HH_), in the downfield aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitrile group and bromine atoms will deshield these protons, shifting them to a higher chemical shift.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the molecule. Key diagnostic signals include:

    • A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

    • Two signals for the carbons directly attached to the bromine atoms (C-Br), which will be shifted relative to unsubstituted pyridine carbons.

    • Three additional signals for the remaining carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the presence of the nitrile functional group. The spectrum should exhibit:

    • A sharp, strong absorption band in the range of 2240-2280 cm⁻¹ characteristic of a C≡N (nitrile) stretch.[3]

    • Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

    • Absorptions in the fingerprint region (< 1000 cm⁻¹) corresponding to C-Br stretching and ring bending modes.

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine.

    • The molecular ion (M⁺) peak will appear as a cluster of peaks due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • The resulting pattern for a molecule with two bromine atoms will show three main peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, a result of the electronegative ring nitrogen and the attached electron-withdrawing groups.

  • Nucleophilic Aromatic Substitution (S_N_Ar): The bromine atoms at the 4 and 6 positions are activated towards nucleophilic displacement. This is the most significant aspect of the molecule's chemistry, allowing for the sequential and selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols). This property makes it an exceptionally valuable intermediate for building molecular diversity in drug discovery and agrochemical development programs.[2]

  • Stability: The compound is chemically stable under standard ambient conditions.[4] However, it is incompatible with strong oxidizing agents.

  • Modification of the Nitrile Group: The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a common strategy for producing such halogenated picolinonitriles involves the construction and subsequent halogenation of the pyridine core. The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (e.g., 2-amino-4,6-dihydroxypyridine) Step1 Sandmeyer Reaction (Diazotization & Cyanation) Start->Step1 Intermediate1 4,6-Dihydroxypicolinonitrile Step1->Intermediate1 Step2 Halogenation (e.g., POBr₃ or PBr₅) Intermediate1->Step2 Crude Crude this compound Step2->Crude Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis Final Pure Product (>95%) Analysis->Final

Caption: Conceptual workflow for the synthesis and purification of this compound.

Step-by-Step Protocol (Illustrative)
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the starting material (e.g., 4,6-dihydroxypicolinonitrile) is suspended in an excess of a brominating agent like phosphorus oxybromide (POBr₃).

  • Reaction Execution: The mixture is heated to reflux (typically >100 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess brominating agent. This step should be performed in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

  • Verification: The structure and purity of the final product are confirmed using the spectroscopic methods detailed in Section 3.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general precautions for halogenated aromatic compounds apply.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[5]

  • Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, storage at 2-8°C under an inert gas atmosphere is recommended.[2]

Conclusion

This compound is a highly functionalized building block with well-defined physical and chemical properties. Its key attributes—specifically the activated bromine atoms ripe for nucleophilic substitution and the synthetically versatile nitrile group—make it a powerful tool for constructing novel molecular architectures. The distinct spectroscopic signatures provide a reliable means of identification and quality control. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can effectively leverage this compound to advance projects in drug discovery, agrochemical synthesis, and materials science.

References

  • MySkinRecipes. This compound. [Link]
  • University of Calgary.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

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reactivity and stability of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4,6-Dibromopicolinonitrile

Abstract

This compound (C₆H₂Br₂N₂) is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing two reactive bromine atoms and a cyano group, imparts a sophisticated reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, its behavior in key chemical transformations, and practical, field-tested protocols for its application. We will delve into the causality behind its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, as well as transformations of the nitrile moiety. Furthermore, this document consolidates critical data on its stability, safe handling, and storage, offering an authoritative resource for professionals leveraging this compound in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, also known as 4,6-Dibromo-2-pyridinecarbonitrile, is a solid organic compound with the molecular formula C₆H₂Br₂N₂ and a molecular weight of 261.90 g/mol .[1] The core of the molecule is a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitrile (-C≡N) group at the 2-position. The two bromine atoms at the 4- and 6-positions further contribute to the electrophilic nature of the aromatic ring through their inductive effects. This pronounced electron deficiency is the primary driver of the molecule's characteristic reactivity, particularly its susceptibility to nucleophilic attack.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueReference
CAS Number 1206247-80-4[1]
Molecular Formula C₆H₂Br₂N₂[1]
Molecular Weight 261.90 g/mol [1]
Physical State Solid[2]
Melting Point 139.00 - 141.00 °C[2]
Solubility No data available[2]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The two bromine atoms serve as excellent handles for substitution and coupling reactions, while the nitrile group can be transformed into other valuable functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[3] In this class of reaction, an electron-rich nucleophile attacks the electron-poor aromatic ring, displacing a halide, which acts as a good leaving group.[4][5] The pyridine nitrogen and the cyano group at the 2-position powerfully activate the C4 and C6 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[3]

This allows for the selective substitution of one or both bromine atoms with a wide range of nucleophiles, including amines, alkoxides, and thiols, providing straightforward access to a diverse library of substituted picolinonitriles.

Diagram: SNAr Reaction Workflow

sn_ar_workflow start This compound (Substrate) reaction_step Reaction Setup - Inert Atmosphere - Controlled Temperature start->reaction_step nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH nucleophile->reaction_step base Base e.g., NaH, K2CO3 base->reaction_step solvent Polar Aprotic Solvent e.g., DMF, DMSO solvent->reaction_step product Monosubstituted Product or Disubstituted Product reaction_step->product S-NAr Reaction

Caption: General workflow for SNAr reactions.

Exemplary Protocol: Monosubstitution with an Amine

This protocol describes a general procedure for the selective monosubstitution of a bromine atom on this compound with a primary or secondary amine.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution. The choice of base is critical; stronger, more soluble bases often facilitate the reaction at lower temperatures.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[6][7] Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be employed to functionalize the pyridine core.[8]

A key strategic consideration is the potential for sequential or iterative coupling. While the electronic difference between the C4-Br and C6-Br bonds is minimal, careful selection of catalysts, ligands, and reaction conditions can sometimes achieve selective monocoupling, leaving the second bromine atom available for subsequent transformations.[9]

Diagram: Suzuki Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' Coupled Product Reductive_Elimination->Ar-R' Product Formation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R->Reductive_Elimination Ar-Br This compound Ar-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation

Caption: The catalytic cycle of a Suzuki reaction.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for a Suzuki-Miyaura reaction to form a C-C bond at one of the bromine positions.

  • Catalyst Pre-activation (if necessary): To a reaction vessel under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Reagent Addition: Add this compound (1.0 eq.), the desired aryl or alkyl boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O). The aqueous phase is crucial for activating the boronic acid.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired coupled product.

Transformations of the Nitrile Group

The nitrile functionality offers further avenues for molecular elaboration.

  • Hydrolysis: Under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions with heating, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid (picolinic acid derivative).[10] Milder conditions may allow for the isolation of the intermediate amide.[10]

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Stability and Safe Handling

A thorough understanding of a compound's stability and hazards is paramount for safe and successful experimentation.

Chemical and Thermal Stability

This compound is stable under normal laboratory conditions.[2] However, certain incompatibilities and thermal limits must be respected.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Thermal Decomposition: While stable at room temperature, brominated aromatic compounds can decompose at elevated temperatures. Thermal degradation may release toxic and corrosive fumes, such as hydrogen bromide (HBr) and nitrogen oxides.[11][12] Caution should be exercised during high-temperature reactions or distillations.

  • Storage: The compound should be stored in a dry, cool, and well-ventilated area, with containers kept tightly closed to prevent moisture ingress.[1][2]

Handling Precautions and Toxicology

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Toxicological Summary and Handling Protocols

Hazard StatementPrecautionary Measures and PPEReference
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves, clothing, and eye/face protection.
H315: Causes skin irritation.Use chemically resistant gloves (e.g., nitrile). In case of contact, wash off with soap and plenty of water.
H319: Causes serious eye irritation.Wear safety glasses with side-shields or goggles. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[2]
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Ensure adequate ventilation.[2]

Conclusion

This compound stands out as a robust and versatile intermediate in modern organic synthesis. Its reactivity is governed by a highly electrophilic pyridine core, enabling facile nucleophilic aromatic substitutions, and two C-Br bonds that are prime sites for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the programmed and often selective introduction of diverse functional groups. Coupled with the synthetic potential of the nitrile moiety, this compound provides a powerful platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Adherence to the stability data and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
  • YouTube. (2015). Nucleophilic Substitution Mechanism.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Anna, A., et al. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 37, 253-258.
  • Stec, A. A., & Hull, T. R. (2011).
  • MacIver, M., et al. (2022). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv.
  • Anna, A., et al. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Antoš, K., & Sedlář, J. (2001). Influence of brominated flame retardant thermal decomposition products on HALS.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Organic Chem Explained. (2018). Common cross coupling reactions. YouTube.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Royal Society of Chemistry. (2010). Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry.

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An In-Depth Technical Guide to 4,6-Dibromopicolinonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, and application of 4,6-Dibromopicolinonitrile (CAS No. 1206247-80-4), a versatile heterocyclic building block.

Strategic Overview and Commercial Availability

This compound is a substituted pyridine derivative featuring two bromine atoms and a nitrile group, which impart distinct reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. The presence of multiple reactive sites allows for selective functionalization, rendering it a key component in the construction of diverse molecular scaffolds for pharmaceutical and agrochemical research.

Commercial Sourcing and Procurement

This compound is commercially available from a range of chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or greater. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Supplier CAS Number Purity Available Quantities
ChemScene1206247-80-4≥95%Inquire for details[1]
Crysdot LLC1206247-80-497%5g, 10g, and other pack sizes available upon inquiry[2]
Sunway Pharm Ltd1206247-80-497%100mg, 250mg, 1g, 5g[3]
MySkinRecipes1206247-80-495%100mg, 250mg, 1g[4]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of reaction outcomes.

Property Value Source
CAS Number 1206247-80-4ChemScene[1]
Molecular Formula C₆H₂Br₂N₂ChemScene[1]
Molecular Weight 261.90 g/mol ChemScene[1]
Synonyms 4,6-Dibromo-2-pyridinecarbonitrileChemScene[1]
Predicted Boiling Point 300.8±37.0 °CMySkinRecipes[4]
Predicted Density 2.19±0.1 g/cm³MySkinRecipes[4]
Storage Store at room temperature, sealed in a dry environment under inert gas.ChemScene[1], MySkinRecipes[4]

Synthesis and Purification Strategies

Conceptual Synthetic Workflow

A plausible synthetic route could start from a commercially available substituted pyridine and involve sequential bromination and cyanation reactions. The regioselectivity of these reactions would be a critical factor to control.

G cluster_0 Conceptual Synthesis of this compound Start Substituted Pyridine Precursor Step1 Regioselective Bromination Start->Step1 Brominating Agent (e.g., NBS, Br2) Step2 Introduction of Nitrile Group Step1->Step2 Cyanating Agent (e.g., CuCN, Zn(CN)2) Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Purification Protocol

Purification of the final product would likely involve standard techniques such as:

  • Extraction: To remove inorganic byproducts.

  • Chromatography: Column chromatography using silica gel with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product from starting materials and side products.

  • Recrystallization: To obtain a highly pure crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The nitrile group in pharmaceuticals is a versatile pharmacophore that can participate in various non-covalent interactions with biological targets.[5] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors. The bromine atoms on the this compound ring provide convenient handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various substituents. These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

For instance, the development of Bruton's tyrosine kinase (BTK) inhibitors has involved the use of substituted pyrimidine cores, which share structural similarities with the pyridine core of this compound.[6] The ability to functionalize the 4 and 6 positions allows for the exploration of the chemical space around the kinase active site to achieve optimal binding.

G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Reaction1 Suzuki Coupling at C4 Start->Reaction1 Boronic Acid/Ester Pd Catalyst Reaction2 Buchwald-Hartwig Amination at C6 Reaction1->Reaction2 Amine Pd Catalyst Final Complex Kinase Inhibitor Scaffold Reaction2->Final

Caption: A representative workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

Conclusion

This compound is a commercially accessible and highly versatile building block for chemical synthesis. Its distinct reactivity, conferred by the two bromine atoms and the nitrile group on a pyridine core, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. While specific, detailed synthetic protocols are not widely published, a sound understanding of pyridine chemistry allows for its effective utilization in the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.

References

  • Crysdot LLC. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
  • Li, W., Liu, Y., Wang, T., Yao, Y., Li, Y., & Lai, Y. (2016). Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3053–3058. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

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Core Molecular Profile: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of 4,6-Dibromopicolinonitrile

Foreword: In the landscape of modern organic synthesis, the strategic value of a building block is measured by its versatility, reliability, and the molecular complexity it can unlock. This compound has emerged as a preeminent example of such a scaffold. Its carefully orchestrated arrangement of a nitrile group and two bromine atoms on a pyridine core provides a rich playground for synthetic chemists. This guide is designed for the practicing researcher and drug development professional, moving beyond simple reaction schemes to explore the underlying principles and practical nuances of harnessing this potent intermediate. We will delve into the causality behind experimental choices and present methodologies as self-validating systems, ensuring both scientific rigor and reproducible outcomes.

This compound, a white to off-white solid, is structurally defined as a pyridine ring substituted with a nitrile group at the 2-position and bromine atoms at the 4- and 6-positions. This specific substitution pattern is not arbitrary; it is the source of the molecule's synthetic power. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom creates an electron-deficient aromatic system. This electronic depletion significantly activates the C-Br bonds, particularly towards nucleophilic attack and oxidative addition by transition metal catalysts.

Table 1: Physicochemical Properties of this compound

PropertyData
Molecular Formula C₆H₂Br₂N₂
Molecular Weight 261.90 g/mol [1][2]
CAS Number 1206247-80-4[1][2]
Appearance White to off-white solid
Boiling Point (Predicted) 300.8 ± 37.0 °C[1]
Density (Predicted) 2.19 ± 0.1 g/cm³[1]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

The Duality of Reactivity: A Tale of Two Bromines

The primary utility of this compound stems from the reactivity of its two carbon-bromine bonds. These bonds can be selectively or sequentially functionalized through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The inherent electronic and steric differences between the C4 and C6 positions allow for a degree of regiochemical control, which is a cornerstone of advanced synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is primed for attack by nucleophiles. In a typical SNAr reaction, a nucleophile attacks one of the bromine-bearing carbons, forming a transient, negatively charged Meisenheimer complex, which then expels the bromide ion to restore aromaticity.[3][4]

  • Causality of Reaction: This pathway is viable because the strong electron-withdrawing groups (-CN, ring nitrogen) stabilize the anionic intermediate, lowering the activation energy for the reaction.

  • Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack than the C6 position. This is due to a combination of electronic and steric factors. The C4 position receives greater electronic stabilization from the ring nitrogen, and it is sterically less encumbered than the C6 position, which is flanked by the C5-H and the bulky bromine at C4 (in the initial substrate). This allows for selective monosubstitution under carefully controlled conditions (e.g., low temperature, stoichiometric nucleophile).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the most powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds with exceptional precision.[5][6][7] The differential reactivity of the C4-Br and C6-Br bonds can often be exploited to perform sequential couplings.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is arguably the most common transformation, used to introduce aryl or heteroaryl moieties.[6]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynyl-substituted pyridines.[8]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical transformation in medicinal chemistry for synthesizing analogues of biologically active compounds.

  • Stille Coupling: Utilizes organostannanes for C-C bond formation, offering an alternative to Suzuki couplings with different functional group tolerance.

Diagram 1: Key Synthetic Transformations of this compound

G cluster_0 Core Substrate cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds Substrate This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nu- / Base Suzuki Suzuki Coupling Substrate->Suzuki R-B(OR)2 [Pd Catalyst] Sonogashira Sonogashira Coupling Substrate->Sonogashira R-C≡CH [Pd, Cu Catalysts] Buchwald Buchwald-Hartwig Amination Substrate->Buchwald R2NH [Pd Catalyst] Product_SNAr 4-Alkoxy/Amino-6-bromo- picolinonitriles SNAr->Product_SNAr Product_Suzuki 4-Aryl-6-bromo- picolinonitriles Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-6-bromo- picolinonitriles Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-6-bromo- picolinonitriles Buchwald->Product_Buchwald

Caption: Major reaction pathways for the selective functionalization of this compound.

Field-Proven Protocol: Selective Suzuki-Miyaura Monocoupling

The following protocol describes a robust and reproducible method for the selective monocoupling of an arylboronic acid at the C4 position. This procedure is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Objective: To synthesize 4-(4-methoxyphenyl)-6-bromopicolinonitrile.

Diagram 2: Experimental Workflow for Selective Suzuki Coupling

G start Start: Assemble & Flame-Dry Glassware under High Vacuum inert Establish Inert Atmosphere (Nitrogen/Argon backfill, 3x cycles) start->inert reagents Charge Flask with Solids: - this compound - 4-Methoxyphenylboronic Acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base inert->reagents degas Solvent Degassing: Sparge Dioxane/H₂O with N₂ for 30 min solvent Add Degassed Solvents via Syringe reagents->solvent degas->solvent Use Immediately reaction Heat to 90 °C with Vigorous Stirring solvent->reaction monitor Monitor by TLC/LC-MS (every 2 hours) reaction->monitor monitor->reaction Incomplete workup Quench with Water & Extract with Ethyl Acetate (3x) monitor->workup Complete (>95% conv.) purify Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->purify characterize Characterize Pure Product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end End: Isolated, Characterized Product characterize->end

Caption: A self-validating workflow for controlled palladium-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • System Preparation (The "Why"): To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.82 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.64 g, 4.20 mmol, 1.1 eq), potassium carbonate (1.58 g, 11.46 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%). Expertise: Flame-drying removes adsorbed water, which can hydrolyze the boronic acid and deactivate the palladium catalyst. An inert atmosphere is critical as Pd(0) is readily oxidized by air, rendering it inactive.

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times. Trustworthiness: This rigorous inerting procedure ensures the catalytic cycle is not compromised by atmospheric oxygen.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water (30 mL total). Degas this solvent mixture thoroughly by sparging with nitrogen for at least 30 minutes. Using a syringe, add the degassed solvent to the reaction flask. Expertise: The aqueous component is essential for the transmetalation step of the Suzuki cycle. Degassing the solvent removes dissolved oxygen, providing a secondary layer of protection for the catalyst.

  • Reaction Execution & Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-8 hours. Trustworthiness: Regular monitoring prevents unnecessary heating of the product, which could lead to side reactions or degradation. It provides a clear endpoint, ensuring reproducibility.

  • Work-up and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Expertise: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.

  • Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the pure product and remove the solvent in vacuo to yield the product as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Authoritativeness: Spectroscopic characterization provides unequivocal proof of the product's identity and purity, completing the self-validating workflow.

Applications in Drug Discovery and Materials Science

The ability to precisely decorate the picolinonitrile core makes this compound a high-value intermediate in multiple fields.

  • Medicinal Chemistry: The 2-cyanopyridine motif is a known pharmacophore found in numerous biologically active agents.[9] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Starting from this compound, medicinal chemists can rapidly generate libraries of compounds for screening. For instance, derivatives have been synthesized and evaluated as potent antiproliferative agents and kinase inhibitors, which are crucial in oncology research.[10]

  • Materials Science: The rigid, heteroaromatic structure is an excellent scaffold for creating organic electronic materials. By attaching different conjugated aryl or alkynyl groups via cross-coupling, scientists can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Engineering Controls: Use in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: While specific toxicity data is limited, related bromo-aromatic and nitrile compounds can be harmful if inhaled, ingested, or absorbed through the skin. Always consult the material safety data sheet (MSDS) before use.

References

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  • This compound. ChemScene.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)
  • Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Nucleophilic substitution. Wikipedia.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
  • Synthesis of Novel Key Chromophoric Intermedi
  • Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. RSC Publishing.

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preliminary investigation of 4,6-Dibromopicolinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Chemistry of 4,6-Dibromopicolinonitrile

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring holds a place of distinction, forming the core of numerous pharmaceuticals and functional materials.[1][2] this compound emerges as a particularly valuable building block. Its di-brominated pyridine framework, activated by an electron-withdrawing nitrile group, presents a versatile platform for sequential and site-selective chemical modifications. This guide provides a preliminary investigation into the key reaction pathways of this molecule, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals. We will explore the primary avenues of its reactivity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing the foundational knowledge to harness its synthetic potential.

Compound Profile: this compound

Before delving into its reactions, it is essential to understand the inherent chemical nature of the starting material.

  • Structure: The molecule consists of a pyridine ring substituted with bromine atoms at positions 4 and 6, and a nitrile group (-C≡N) at position 2 (the picolino position).

  • Molecular Formula: C₆H₂Br₂N₂[3]

  • Molecular Weight: 261.90 g/mol [3][4]

  • Electronic Properties: The pyridine nitrogen and the C2-nitrile group are strongly electron-withdrawing. This electronic pull renders the carbon atoms of the ring, particularly those bearing the bromine leaving groups (C4 and C6), electrophilic and thus susceptible to nucleophilic attack.[5][6] This activation is the cornerstone of its reactivity profile.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₂Br₂N₂[3]
Molecular Weight261.90 g/mol [3][4]
Boiling Point300.8±37.0 °C (Predicted)[4]
Density2.19±0.1 g/cm³ (Predicted)[4]
TPSA (Topological Polar Surface Area)36.68 Ų[3]
LogP2.478[3]

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The most direct functionalization route for this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction is not a concerted displacement like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[7][8]

Causality of Reactivity: The reaction is facilitated because the electron-withdrawing nitrile group and the ring nitrogen work in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack.[6][7] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, significantly lowering the activation energy for the initial nucleophilic addition, which is the rate-determining step.[8]

Regioselectivity: In systems like 4,6-dihalopyridines and related heterocycles, the C4 position is often more reactive towards nucleophiles than the C6 position. This is attributed to more effective stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4 (para to the ring nitrogen) compared to C6 (ortho to the ring nitrogen). While steric factors can play a role, the electronic stabilization is typically dominant. Studies on analogous systems like 4,6-dichloro-5-nitrobenzofuroxan show selective substitution at the C4 position.[9]

Caption: General SNAr Addition-Elimination Mechanism.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a representative method for the monosubstitution at the C4 position using a secondary amine.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Add the amine nucleophile (e.g., morpholine, 1.1-1.5 eq) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality for heating is to provide sufficient energy to overcome the activation barrier of the rate-determining nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-6-bromopicolinonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of functional groups. A key principle is the differential reactivity of the C-Br bonds, where C4-Br may react preferentially under certain conditions, enabling sequential couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or boronic ester) to form a new C-C bond.[10][11] It is widely used in the synthesis of biaryl and substituted styrene motifs, which are common in medicinal chemistry.[12]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[11] The base is critical as it activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating transmetalation.[13]

Suzuki_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)L₂(Br) pd0->pd_oa pd_trans Ar-Pd(II)L₂(R') pd_oa->pd_trans pd_trans->pd0 product Ar-R' pd_trans->product Reductive Elimination arbr Ar-Br arbr->pd_oa Oxidative Addition rboronic R'-B(OH)₂ rboronic->pd_trans Transmetalation base Base base->pd_trans

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale / Causality
Substrate This compoundAryl bromide coupling partner.
Coupling Partner Aryl/heteroaryl boronic acid (1.1 eq)Source of the new carbon fragment.
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/LigandPd(0) source for oxidative addition.[12]
Ligand SPhos, XPhos, P(t-Bu)₃ (if using Pd(OAc)₂)Stabilizes the Pd center and facilitates oxidative addition/reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation.[12][13]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OAqueous mixture aids in dissolving the base and boronic acid "ate" complex.
Temperature 80-110 °CProvides thermal energy for the catalytic cycle, especially the oxidative addition step.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for linking terminal alkynes to aryl halides, creating arylalkyne structures.[14][15] This reaction uniquely employs a dual-catalyst system: palladium and copper(I).[16]

Mechanism Insight: The palladium cycle is similar to the Suzuki coupling. The crucial difference lies in the role of the copper co-catalyst. The base (typically an amine like diisopropylamine or triethylamine) deprotonates the terminal alkyne.[17] This acetylide then reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide species. This copper acetylide is the active species that undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkyne group to the palladium center before reductive elimination.[16][17]

Sonogashira_Workflow start Start: Schlenk Flask under Argon add_solids Add: 1. This compound (1.0 eq) 2. Pd(PPh₃)₂Cl₂ (2-5 mol%) 3. CuI (1-3 mol%) start->add_solids add_solvent Add Anhydrous Solvent (THF or DMF) add_solids->add_solvent add_liquids Add: 1. Amine Base (e.g., TEA, 3.0 eq) 2. Terminal Alkyne (1.2 eq) add_solvent->add_liquids react Stir at RT to 60 °C Monitor by TLC/LC-MS add_liquids->react workup Quench & Aqueous Work-up (Dilute, Wash with NH₄Cl, Brine) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Product: 4-Alkynyl-6-bromopicolinonitrile purify->end

Caption: Experimental Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[18][19] This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is critical for modulating the physicochemical properties (e.g., solubility, pKa) of drug candidates.[1]

Mechanism Insight: Similar to other cross-couplings, the reaction begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The amine then coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1] Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to prevent catalyst deactivation and promote the reductive elimination step.[19][20]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for bromopyridines.[20][21]

  • Inert Atmosphere: Charge an oven-dried Schlenk flask with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-5 mol%), and a strong base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.5 eq).

  • Causality of Inertness: All reagents are added under an inert atmosphere (Argon or Nitrogen). This is crucial because the Pd(0) active catalyst is sensitive to oxidation by air, which would render it inactive.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: After consumption of the starting material (monitored by LC-MS), cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired aminopyridine product.

Conclusion and Future Directions

This compound stands out as a robust and versatile chemical intermediate. Its electronically activated di-halogenated pyridine core provides a predictable platform for sequential functionalization. Through an understanding of SNAr reactivity, particularly the preferential substitution at the C4 position, and the application of a suite of powerful palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space. The protocols and mechanistic insights provided in this guide serve as a foundational starting point. Future investigations should focus on achieving orthogonal reactivity, enabling the selective, one-pot functionalization of both the C4 and C6 positions to rapidly build molecular complexity for applications in drug discovery, agrochemicals, and materials science.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Publications.
  • This compound. (n.d.). MySkinRecipes.
  • Sonogashira coupling. (n.d.). Wikipedia.
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  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2019). YouTube.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
  • 4,6-Dibromoquinoline. (n.d.). PubChem.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Redefining the Synthetic Logic of Medicinal Chemistry. (2023). Macmillan Group - Princeton University.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001). HETEROCYCLES.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. Available at: [https://www.youtube.com/watch?v=J5pG midwifery_pA]([Link] midwifery_pA)
  • Sulfoximines in Medicinal Chemistry. (2025). YouTube.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
  • Glycoconjugates of Quinolines: Application in Medicinal Chemistry. (2016). PubMed.
  • Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). MDPI.
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025). ResearchGate.
  • Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines. (2012). ACG Publications.
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An In-Depth Technical Guide to the Safe Handling of 4,6-Dibromopicolinonitrile for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 4,6-Dibromopicolinonitrile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data to establish a robust safety framework. The protocols herein are grounded in established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 4,6-Dibromo-2-pyridinecarbonitrile, is a heterocyclic building block utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dibrominated pyridine structure allows for selective substitution reactions, making it a versatile reagent in medicinal chemistry.[1] The nitrile group is a common pharmacophore that is generally robust and not readily metabolized, often serving as a bioisostere or hydrogen bond acceptor in drug-receptor interactions.[2]

A precise Safety Data Sheet (SDS) for this compound (CAS No. 1206247-80-4) is not comprehensively available in the public domain. Therefore, the hazard assessment and safety protocols outlined in this guide are synthesized from data on this compound and structurally analogous brominated and nitrile-containing aromatic compounds. A conservative approach, assuming significant hazard, is mandated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1206247-80-4[1][3]
Molecular Formula C₆H₂Br₂N₂[3]
Molecular Weight 261.90 g/mol [1][3]
Synonym 4,6-Dibromo-2-pyridinecarbonitrile[3]
Predicted Boiling Point 300.8 ± 37.0 °C[1]
Predicted Density 2.19 ± 0.1 g/cm³[1]
Appearance Solid (presumed)
Storage Temperature 2-8°C, under inert gas[1]

Section 2: Hazard Identification and Comprehensive Risk Assessment

Given the lack of specific toxicological data, this compound must be handled as a substance of unknown but potentially high toxicity. Analysis of related chemical structures, such as other brominated aromatics and nitrophenols, indicates a significant potential for hazard.

Potential Health Hazards (Extrapolated from Analogous Compounds):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4][5]

  • Carcinogenicity: A related compound, 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol, is classified by IARC as Group 2A, "Probably carcinogenic to humans". This suggests that this compound should be handled as a potential carcinogen.

  • Germ Cell Mutagenicity: Data is unavailable, but it should be treated as a potential mutagen.

Environmental Hazards:

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects, based on data for analogous brominated compounds. Release into the environment must be strictly avoided.

Section 3: Core Safety Protocols and Handling Procedures

A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous personal protective equipment and standardized workflows, is essential.

Engineering Controls: The First Line of Defense

The primary rationale for stringent engineering controls is to minimize inhalation and fugitive dust exposure. The compound's potential carcinogenicity and acute toxicity necessitate that all manipulations be performed within a certified chemical fume hood.

  • Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must occur in a fume hood with a verified face velocity of 80-120 feet per minute.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is based on the compound's potential for dermal absorption, skin irritation, and carcinogenicity.

  • Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is advisable to double-glove if handling the material for extended periods. Contaminated gloves must be removed and disposed of immediately.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[4][6]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[4][6] Consider using disposable sleeve covers for added protection during extensive handling.

  • Respiratory Protection: Not typically required when working within a certified chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a particle filter is necessary.[7]

Standardized Workflow for Handling and Dispensing

Adherence to a self-validating, step-by-step protocol minimizes the risk of exposure and contamination. The causality behind this workflow is to create a controlled sequence where each step is a checkpoint for safety.

G A 1. Prepare Workspace (Verify fume hood is operational. Cover surface with absorbent liner.) B 2. Don Full PPE (Double gloves, goggles, face shield, lab coat) A->B C 3. Retrieve Compound (Transport in secondary containment from locked storage.) B->C D 4. Weigh Material (Use anti-static weigh boat. Perform slowly to avoid dust.) C->D E 5. Transfer to Reaction Vessel (Use powder funnel. Tap spatula gently.) D->E F 6. Secure and Clean (Promptly cap primary container. Decontaminate spatula and surfaces.) E->F G 7. Return to Storage (Place primary container back in secondary containment.) F->G H 8. Dispose of Waste (Place contaminated disposables in designated hazardous waste bag.) G->H I 9. Doff PPE (Remove gloves last. Wash hands thoroughly.) H->I

Caption: Workflow for Safe Handling of this compound.

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or reaction.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] The recommended temperature is between 2-8°C under an inert gas atmosphere.[1] The storage location must be a designated, locked cabinet for toxic substances.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Section 4: Emergency and Spill Response Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

A clear, logical response to a chemical spill is critical to prevent escalation.

G Spill Spill Occurs Size Assess Spill Size (Inside Fume Hood?) Spill->Size Small Small Spill (<1g) Inside Hood Size->Small Yes Large Large Spill (>1g) or Outside Hood Size->Large No Contain Contain Spill (Use inert absorbent, e.g., vermiculite. Do NOT use combustible materials.) Small->Contain Evacuate Evacuate Area Alert Others Large->Evacuate Alert Contact EHS / PI Evacuate->Alert Cleanup Clean Up (Wear full PPE. Collect into hazardous waste container.) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Spill Response Decision Flowchart.

Section 5: Waste Disposal

Chemical waste from experiments involving this compound must be treated as hazardous.

  • Classification: The waste is classified as acutely toxic and an environmental hazard (aquatic toxicity).

  • Procedure:

    • Collect all contaminated solids (gloves, weigh boats, absorbent pads) and residual chemical in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[6]

    • Due to its high aquatic toxicity, under no circumstances should this chemical or its containers be disposed of in drains or regular trash.

References

  • This compound. MySkinRecipes. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

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Methodological & Application

The Strategic Utility of 4,6-Dibromopicolinonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary organic synthesis, the pyridine scaffold remains a cornerstone, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of functionalized pyridine precursors, 4,6-Dibromopicolinonitrile has emerged as a particularly strategic building block. Its unique electronic and steric properties, conferred by the two bromine atoms and the electron-withdrawing nitrile group, allow for selective and sequential functionalization, opening avenues to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The presence of two bromine atoms at the C4 and C6 positions of the pyridine ring offers two reactive sites for transformations such as cross-coupling reactions. The nitrile group at the C2 position not only activates the ring towards certain reactions but also serves as a versatile handle for further chemical manipulation. This trifunctional nature makes this compound a highly valuable precursor for the synthesis of polysubstituted pyridines with precise control over the substitution pattern.

Core Applications: A Gateway to Functionalized Pyridine Derivatives

The primary utility of this compound lies in its role as a scaffold for the construction of highly substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds, influenced by the electronic effects of the nitrile group and the nitrogen atom in the pyridine ring, can be exploited to achieve selective mono- or di-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization

The Suzuki-Miyaura and Sonogashira coupling reactions are the most prominent methods for the derivatization of this compound. These reactions enable the formation of C-C bonds, introducing aryl, heteroaryl, and alkynyl moieties at the 4- and/or 6-positions of the pyridine ring.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[3][4] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups, which are prevalent in many biologically active molecules.[5][6]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings.

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. The choice of catalyst can influence the reaction rate and the propensity for side reactions.[7]

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can enhance the efficiency of the catalytic cycle, particularly for challenging substrates.[8]

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base can impact the reaction outcome.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Achieving Selective Mono-Arylation: A key advantage of this compound is the potential for selective mono-arylation. The C4-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst due to the electronic influence of the para-nitrogen and the ortho-nitrile group. By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents) and the reaction time, it is possible to preferentially substitute the C4 position, leaving the C6-Br bond available for subsequent transformations.[10]

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask start->reagents atmosphere Evacuate and backfill with inert gas (Ar or N₂) reagents->atmosphere solvent Add degassed solvent mixture atmosphere->solvent heat Heat to 80-100 °C with vigorous stirring solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water and extract with organic solvent cool->extract dry Dry organic layer, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product purify->end

The Sonogashira coupling provides a powerful means to introduce alkynyl groups onto the pyridine core, which are valuable precursors for further transformations and are found in various functional materials and biologically active compounds.[11][12]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper.

  • Palladium Catalyst: As in the Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[15]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent the hydrolysis of the catalyst and reagents.

Regioselectivity in Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C4 position of this compound. The higher reactivity of the C4-Br bond allows for mono-alkinylation under controlled conditions.[16][17]

Sonogashira_Mechanism cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex pd_alkynyl Ar-Pd(II)-(C≡C-R)(L₂) pd_complex->pd_alkynyl [CuI] cu_acetylide R-C≡C-Cu cu_acetylide->pd_alkynyl transmetalation Transmetalation pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product Reductive Elimination alkyne R-C≡C-H alkyne->cu_acetylide [CuI] base Base base->cu_acetylide

Nucleophilic Aromatic Substitution (SNA_r): Accessing Amino and Alkoxy Derivatives

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C4 and C6 positions towards nucleophilic aromatic substitution (SNA_r).[18][19] This allows for the direct introduction of heteroatom nucleophiles, such as amines and alkoxides, providing a complementary approach to cross-coupling reactions for the synthesis of functionalized picolinonitriles.

Causality Behind Experimental Choices: The success of SNA_r reactions on this compound depends on the nucleophilicity of the attacking species and the reaction conditions.

  • Nucleophile: Strong nucleophiles, such as primary and secondary amines or alkoxides, are required.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and scales.

Protocol 1: Selective Mono-Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-6-bromopicolinonitrile.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosHighly active catalyst system for Suzuki couplings of heteroaryl halides.[8]
Base K₃PO₄Effective base for activating the boronic acid.
Solvent Toluene/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Stoichiometry 1.1 eq. Phenylboronic acidA slight excess of the boronic acid ensures complete consumption of the starting material for mono-arylation.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,6-bis(phenylethynyl)picolinonitrile. For selective mono-alkynylation, use 1.1 equivalents of phenylacetylene and monitor the reaction carefully to stop after the formation of the mono-substituted product.

Parameter Condition Rationale
Catalyst System Pd(PPh₃)₄ / CuIClassic and effective catalyst system for Sonogashira couplings.[13]
Base TriethylamineActs as both a base to deprotonate the alkyne and a solvent.
Solvent Anhydrous THFPrevents catalyst deactivation and unwanted side reactions.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.

Applications in Medicinal Chemistry and Materials Science

The functionalized picolinonitrile derivatives synthesized from this compound are valuable intermediates in the development of new therapeutic agents and advanced materials.

  • Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry.[15] The ability to introduce diverse substituents at the 4- and 6-positions allows for the fine-tuning of the pharmacological properties of drug candidates. For instance, substituted picolinonitriles have been investigated as kinase inhibitors and for other therapeutic targets.[20][21][22]

  • Materials Science: Bipyridine and terpyridine derivatives, which can be synthesized from this compound, are important ligands in coordination chemistry and are used in the construction of luminescent materials, sensors, and catalysts.[23][24] The introduction of alkynyl groups via the Sonogashira reaction can lead to the formation of conjugated polymers with interesting electronic and optical properties.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its capacity for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a powerful platform for the synthesis of a wide range of highly substituted pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent in their synthetic endeavors, from the discovery of new medicines to the development of novel materials.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • National Institutes of Health. (2010).
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • MDPI. (2024).
  • ARKIVOC. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
  • ResearchGate. (n.d.). Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds. [Link]
  • National Institutes of Health. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • National Institutes of Health. (2025).
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  • National Institutes of Health. (n.d.).
  • OUCI. (2023). Synthesis of pyridine derivatives using multicomponent reactions. [Link]
  • Common Organic Chemistry. (n.d.).
  • Beilstein Publishing. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • RSC Publishing. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Preprints.org. (2024).
  • National Institutes of Health. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • PubMed. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
  • Arkat USA. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • PubMed. (2011). Preparation and evaluation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors. 3-Hydroxyphenol analogues and bioisosteric replacements. [Link]
  • PubMed. (n.d.). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). [Link]
  • National Institutes of Health. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]
  • Pendidikan Kimia. (n.d.).
  • YouTube. (2025).
  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4,6-Dibromopicolinonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4,6-Dibromopicolinonitrile

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. This compound represents a versatile and highly valuable building block. Its structure, featuring a pyridine ring substituted with two bromine atoms at positions amenable to cross-coupling and an electron-withdrawing nitrile group, offers a strategic platform for the synthesis of complex molecular architectures. The differential reactivity of the C4-Br and C6-Br bonds provides an opportunity for selective, sequential functionalization, enabling the precise construction of di- and tri-substituted pyridines that are otherwise challenging to access.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acids and esters.[1][2] Applying this Nobel Prize-winning chemistry to this compound unlocks a direct and modular route to novel compounds with potential applications as pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides a comprehensive overview of the scientific principles, field-proven protocols, and critical troubleshooting insights for performing Suzuki coupling reactions with this compound. We will explore strategies for achieving both selective mono-arylation and exhaustive di-arylation, empowering researchers to harness the full synthetic potential of this key intermediate.

Scientific Principles: Mechanism and Regioselectivity

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the this compound. This is often the rate-determining step and forms a Pd(II) complex.[5][6] The reactivity of the C-X bond generally follows the trend I > OTf > Br >> Cl.[2][7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-R complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L_n-X (Palladacycle) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r_r R-Pd(II)L_n-R' tm->pd2_r_r re Reductive Elimination pd2_r_r->re re->pd0 product Ar-R' Out re->product arx Ar-X In arx->oa boronic R'-B(OH)₂ + Base In boronic->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in Di-brominated Pyridines

When a substrate contains multiple halogen atoms, controlling the site of the reaction is crucial. For di-halogenated pyridines, the regioselectivity of the initial oxidative addition is governed by a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nitrile (-CN) group. In this compound, the C4-Br bond is para to the ring nitrogen, while the C6-Br bond is ortho. Generally, positions C2/C6 and C4 in pyridines are more electron-deficient and thus more activated towards oxidative addition compared to C3/C5.[10]

  • Reactivity Precedence: For di-halopyridines, the site of initial coupling often occurs at the most electrophilic carbon center. Studies on related systems, such as 2,4-dibromopyridine, have shown a strong preference for initial coupling at the C2 position.[11] However, in the case of this compound, the C4 position is generally considered more activated than the C6 position due to the combined electronic influence of the ring nitrogen and the C2-nitrile group. Therefore, selective mono-coupling is anticipated to occur preferentially at the C4 position.

Achieving high selectivity requires careful optimization of reaction conditions. Milder conditions, such as lower temperatures and the use of exactly one equivalent of the boronic acid, favor reaction at the more reactive site. More forcing conditions are required to drive the reaction at the less reactive C6 position for di-substitution.

Experimental Protocols & Methodologies

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are sensitive to air and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Mono-Arylation at the C4-Position

This protocol is optimized for the selective coupling of an arylboronic acid at the more reactive C4 position of this compound.

mono_arylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents: - this compound - Arylboronic Acid (1.05 eq) - Pd(PPh₃)₄ - K₂CO₃ prep_flask 2. Add Solids to Flask prep_reagents->prep_flask prep_inert 3. Evacuate & Backfill with Inert Gas (3x) prep_flask->prep_inert add_solvents 4. Add Degassed Solvents (Dioxane/Water) prep_inert->add_solvents heat 5. Heat to 85 °C with Vigorous Stirring add_solvents->heat monitor 6. Monitor by TLC/LC-MS (4-12 hours) heat->monitor cool_quench 7. Cool to RT & Quench with Water monitor->cool_quench extract 8. Extract with Ethyl Acetate (3x) cool_quench->extract dry_concentrate 9. Dry (Na₂SO₄), Filter, & Concentrate extract->dry_concentrate purify 10. Purify by Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for selective mono-arylation.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or maximum conversion to the mono-arylated product is observed (typically 4-12 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-bromo-4-aryl-picolinonitrile.

ParameterCondition for Mono-ArylationRationale
Boronic Acid 1.0 - 1.1 equivalentsLimits the reaction to prevent significant di-substitution.
Catalyst System Pd(PPh₃)₄ (3-5 mol%)A standard, reliable catalyst for many Suzuki couplings.[9]
Base K₂CO₃ or Na₂CO₃ (2-3 eq.)Mild inorganic bases effective for activating the boronic acid.[12]
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[9]
Temperature 80 - 90 °CProvides sufficient energy for reaction at the more active C4 site without promoting significant reaction at the C6 site.
Time 4 - 12 hoursReaction should be monitored to avoid prolonged heating which could lead to di-arylation.
Protocol 2: Di-Arylation (Double Coupling)

This protocol is designed to achieve complete substitution at both the C4 and C6 positions.

di_arylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents: - this compound - Arylboronic Acid (2.5 eq) - Pd₂(dba)₃ + SPhos - K₃PO₄ prep_flask 2. Add Solids to Flask prep_reagents->prep_flask prep_inert 3. Evacuate & Backfill with Inert Gas (3x) prep_flask->prep_inert add_solvents 4. Add Degassed Solvents (Toluene/Water) prep_inert->add_solvents heat 5. Heat to 110 °C with Vigorous Stirring add_solvents->heat monitor 6. Monitor by TLC/LC-MS (12-24 hours) heat->monitor cool_quench 7. Cool to RT & Filter through Celite monitor->cool_quench extract 8. Extract with Ethyl Acetate (3x) cool_quench->extract dry_concentrate 9. Dry (Na₂SO₄), Filter, & Concentrate extract->dry_concentrate purify 10. Purify by Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for exhaustive di-arylation.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq.), and a suitable phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 v/v ratio) via syringe to a concentration of ~0.1 M.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until full conversion is observed (typically 12-24 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4,6-diaryl-picolinonitrile.

ParameterCondition for Di-ArylationRationale
Boronic Acid 2.2 - 2.5 equivalentsA stoichiometric excess is required to drive the reaction to completion at both C-Br positions.
Catalyst System Pd₂(dba)₃ / SPhos (or XPhos)Buchwald-type ligands are highly active and effective for coupling at less reactive or sterically hindered positions.
Base K₃PO₄ or Cs₂CO₃ (3 eq.)Stronger bases are often needed to facilitate the second, more difficult coupling step.[9]
Solvent Toluene / H₂O or Dioxane / H₂OHigher boiling point solvents allow for the increased temperature needed for the second coupling.
Temperature 100 - 110 °CForcing conditions are necessary to overcome the higher activation energy for oxidative addition at the C6-Br bond.
Time 12 - 24 hoursLonger reaction times are typically required for the reaction to go to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (oxidized Pd)- Insufficiently degassed solvents- Impure boronic acid- Use fresh catalyst and ligands; handle under inert gas.- Ensure solvents are thoroughly degassed by sparging with N₂/Ar or freeze-pump-thaw cycles.- Use high-purity boronic acid or recrystallize before use.
Incomplete Conversion (Di-arylation) - Insufficient temperature or time- Catalyst deactivation- Steric hindrance from the first coupled group- Increase reaction temperature to reflux and/or extend reaction time.- Switch to a more robust ligand (e.g., Buchwald-type ligands).- Increase catalyst loading slightly (e.g., from 4% to 6% Pd).
Formation of Homocoupled Biaryl (R'-R') - Oxygen contamination leading to oxidative homocoupling of boronic acid.- Rigorously maintain an inert atmosphere throughout the setup and reaction.
Protodeborylation (Ar-H formation) - Presence of excess water or protic sources.- Prolonged heating at high temperatures.- Use anhydrous solvents if possible (though some water is often beneficial).- Minimize reaction time once the starting material is consumed.
Difficult Purification - Residual palladium catalyst- Similar polarity of product and byproducts- Filter the crude reaction mixture through a pad of Celite before concentration.- Optimize the chromatography eluent system, possibly using a gradient elution.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Alacid, E., & Nájera, C. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(24), 5256-5272.
  • Reddy, T. R., et al. (2017). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines.
  • Scott, J. S., & Tudge, M. T. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6360. [Link]
  • Scott, J. S., & Tudge, M. T. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
  • Hughes, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(11), 4341-4348. [Link]
  • Nuhant, P., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(42), 10630-10634. [Link]
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

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Application Note: Synthesis of Pyridine Derivatives from 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview and validated protocols for the synthesis of diverse pyridine derivatives utilizing 4,6-dibromopicolinonitrile as a versatile starting material. We explore key synthetic transformations, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged substructure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of drug design.[3] The functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles.

This compound emerges as a particularly powerful and versatile building block for constructing complex pyridine libraries. Its key attributes include:

  • Two Reactive Sites: The bromine atoms at the C4 and C6 positions serve as excellent handles for a wide range of cross-coupling reactions. Their differential reactivity can be exploited for sequential, site-selective functionalization.

  • Electronic Activation: The electron-withdrawing nitrile group (-CN) at the C2 position activates the pyridine ring, facilitating certain nucleophilic substitution reactions.

  • Pharmacophoric Contribution: The nitrile group itself is a valuable pharmacophore, known to engage in critical interactions with biological targets and improve oral bioavailability.[4]

This document provides detailed protocols for leveraging these features to synthesize a variety of 4,6-disubstituted picolinonitrile derivatives.

Synthetic Strategies & Protocols

The primary pathways for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance.

A. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species, such as a boronic acid or ester.[5][6][7]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the picolinonitrile.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base (e.g., K₂CO₃, Cs₂CO₃) which activates the boron species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Workflow Start This compound + Aryl Boronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents Combine Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) Reagents->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 4-Aryl-6-bromo-picolinonitrile or 4,6-Diaryl-picolinonitrile Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocol: Synthesis of 4-Aryl-6-bromopicolinonitrile

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst Loading (mol%)BaseYield (%)
1Phenylboronic acid5% Pd(PPh₃)₄K₂CO₃85-95
24-Methoxyphenylboronic acid5% Pd(PPh₃)₄Cs₂CO₃90-98
33-Thienylboronic acid5% Pd(PPh₃)₄K₃PO₄75-85

Note: Yields are indicative and may vary based on scale and specific substrate.

B. C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling a terminal alkyne with an aryl halide.[8][9] This reaction is invaluable for creating rigid molecular scaffolds.

Mechanistic Insight: This reaction uniquely employs a dual-catalyst system.[10]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is the rate-determining step. The amine base (e.g., Et₃N) is crucial for deprotonating the alkyne.[8][9] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[11]

Sonogashira_Workflow Start This compound + Terminal Alkyne Reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Base (e.g., Et₃N/THF) Start->Reagents Combine Reaction Stir at RT to 50 °C Inert Atmosphere (N₂ or Ar) Reagents->Reaction Initiate Workup Filter salts & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Alkynyl-6-bromo-picolinonitrile Purification->Product

Caption: Sonogashira Cross-Coupling Workflow.

Experimental Protocol: Synthesis of 4-Alkynyl-6-bromopicolinonitrile

  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv), and copper(I) iodide (CuI) (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed anhydrous solvents, such as tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., in a 2:1 ratio).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the target compound.[12]

C. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[13][14]

Mechanistic Insight: The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are essential.[15] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, forming the active amide nucleophile.[16][17]

Buchwald_Hartwig_Workflow Start This compound + Primary/Secondary Amine Reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reagents Combine Reaction Heat (e.g., 80-110 °C) Inert Atmosphere (N₂ or Ar) Reagents->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 4-Amino-6-bromo-picolinonitrile Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Synthesis of 4-(Cyclohexylamino)-6-bromopicolinonitrile

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), a suitable ligand like XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene followed by cyclohexylamine (1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by column chromatography.

D. Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct nucleophilic substitution offers a metal-free alternative. The SNAr mechanism is viable here due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex).[18][19] This pathway is typically effective with strong nucleophiles like alkoxides or thiolates.

Mechanistic Insight: The reaction proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing a bromine, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). This is generally the rate-determining step.[19][20]

  • Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

SNAr_Workflow Start This compound + Nucleophile (e.g., NaOMe) Reagents Solvent (e.g., MeOH, DMF) Optional: Base (e.g., K₂CO₃) Start->Reagents Combine Reaction Stir at RT to 80 °C Reagents->Reaction Initiate Workup Quench with H₂O & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product 4-Methoxy-6-bromo-picolinonitrile Purification->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Experimental Protocol: Synthesis of 4-Methoxy-6-bromopicolinonitrile

  • Dissolve this compound (1.0 equiv) in anhydrous methanol (MeOH).

  • Add a solution of sodium methoxide (1.5 equiv, e.g., 25 wt% in MeOH) dropwise at room temperature.

  • Stir the reaction for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once complete, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent in vacuo.

  • The crude product can often be purified by recrystallization or, if necessary, by column chromatography.

Strategy for Sequential Functionalization

A key advantage of this compound is the potential for sequential derivatization to create asymmetric products. This can be achieved by leveraging subtle differences in reactivity between the C4 and C6 positions or by carefully controlling reaction stoichiometry (i.e., using only one equivalent of the coupling partner). A common strategy involves performing a first cross-coupling reaction to yield a mono-substituted intermediate, which is then isolated, purified, and subjected to a second, different coupling reaction.

Sequential_Synthesis Start This compound Step1 Reaction 1 (e.g., Suzuki Coupling) Start->Step1 Intermediate 4-Aryl-6-bromo- picolinonitrile Step1->Intermediate Isolate & Purify Step2 Reaction 2 (e.g., Buchwald-Hartwig) Intermediate->Step2 FinalProduct 4-Aryl-6-amino- picolinonitrile Step2->FinalProduct

Caption: A Sequential Suzuki/Buchwald-Hartwig Synthesis Strategy.

Conclusion

This compound is a supremely valuable and versatile scaffold for the synthesis of novel pyridine derivatives. Through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large and diverse libraries of compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists in drug discovery and materials science to exploit the full potential of this important building block.

References

  • Alagarsamy, V. et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia.
  • OUCI. (n.d.). Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium via Hantzsch Multi-Component Reaction Catalyzed by Cerium (IV) Ammonium Nitrate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Razafindrainibe, F. et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • National Center for Biotechnology Information. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia.
  • PubMed. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED!
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.
  • National Center for Biotechnology Information. (2015). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype.
  • ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • National Center for Biotechnology Information. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • National Center for Biotechnology Information. (2018). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.

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Experimental Procedures for Nucleophilic Aromatic Substitution on 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-Dibromopicolinonitrile (CAS: 1206247-80-4).[1] This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of two reactive bromine atoms and an activating nitrile group on the pyridine scaffold. This document outlines detailed protocols for the substitution with various nucleophiles, discusses the underlying mechanistic principles, and offers expert insights into reaction optimization and troubleshooting. The provided methodologies are designed to be robust and adaptable for professionals in drug development and chemical research.

Introduction: The Strategic Value of this compound in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the direct formation of carbon-heteroatom bonds on aromatic rings.[2] While aromatic rings are typically electron-rich and thus resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render them sufficiently electrophilic to react.[2]

Heterocyclic aromatic compounds, particularly pyridines, are inherently more reactive towards nucleophiles than their benzene analogues due to the electron-withdrawing nature of the ring nitrogen atom.[2][3] This effect is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen, where the negative charge of the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom.[4]

This compound is an exemplary substrate for SNAr for several reasons:

  • Dual Activation: The pyridine nitrogen and the potent electron-withdrawing nitrile (-CN) group at the C2 position work in concert to strongly activate the C4 and C6 positions for nucleophilic attack.

  • Two Reactive Sites: The presence of two bromine atoms, which are effective leaving groups, allows for sequential or double substitution, providing a pathway to complex, differentially functionalized pyridine derivatives.[5]

  • Synthetic Utility: The resulting substituted picolinonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

This guide will focus on practical, reproducible methods for the mono-substitution of this compound, providing a foundation for further chemical diversification.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[7] Understanding this pathway is critical for rationalizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a leaving group (C4 or C6). This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Stabilization: The stability of the Meisenheimer complex is the key to the reaction's feasibility. In the case of this compound, the negative charge is delocalized across the ring and, crucially, onto the pyridine nitrogen and the nitrile group, which provides substantial stabilization.[4] This stabilization lowers the activation energy of the first, typically rate-determining, step.[4]

  • Elimination & Aromatization: The aromaticity of the ring is restored in the second, faster step, where the leaving group (bromide) is expelled.

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and organic solvents should be handled with care.

General Workflow for SNAr Reactions

The following diagram outlines the standard laboratory workflow for performing the nucleophilic substitution reactions described in this note.

Workflow Figure 2: General Experimental Workflow A Reaction Setup (Dry flask, inert gas) B Add Substrate (this compound) A->B C Add Anhydrous Solvent & Base B->C D Add Nucleophile (e.g., Amine, Alcohol, Thiol) C->D E Heat Reaction (Stir at specified temperature) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Quench, Extract, Wash, Dry) F->G H Purification (Flash Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Substitution with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of 4-amino-6-bromo- or 6-amino-4-bromopicolinonitrile derivatives. The reaction with amines is often straightforward and serves as a foundational example.

Materials:

  • This compound (1.0 eq, CAS: 1206247-80-4)[1]

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 262 mg, 1.0 mmol).

  • Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol).

  • Solvent: Add anhydrous DMF (5 mL) via syringe.

  • Nucleophile: Add benzylamine (118 mg, 1.1 mmol, 0.12 mL) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The use of an inert atmosphere (Nitrogen or Argon) is recommended to prevent side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-substituted product(s).

Protocol 2: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol is for the synthesis of 4-alkoxy-6-bromopicolinonitrile derivatives. Alkoxide reactions often require strictly anhydrous conditions to prevent hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.2 eq), 25 wt% solution in methanol or solid

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a dry, flame-dried round-bottom flask under an inert atmosphere, add this compound (262 mg, 1.0 mmol).

  • Solvent: Dissolve the substrate in anhydrous THF (10 mL).

  • Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium methoxide (1.2 eq; if using a 25% solution in MeOH, this is approx. 0.26 mL, 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The choice of nucleophile, solvent, base, and temperature significantly influences the outcome of the substitution. The following table provides a comparative summary of typical conditions for various nucleophiles.

Nucleophile (Nu-H) Typical Base Solvent Temp. (°C) Time (h) Notes & Rationale
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, NMP25 - 1002 - 12Inorganic bases are common and effective. DIPEA is a non-nucleophilic organic base useful for sensitive substrates.
Alcohol (ROH)NaH, KHMDS, NaOtBuTHF, Dioxane0 - 601 - 6Strong bases are required to deprotonate the alcohol. Strictly anhydrous conditions are critical to prevent base quenching and hydrolysis.
Thiol (RSH)K₂CO₃, Na₂CO₃Acetonitrile, DMF25 - 801 - 4Thiols are generally strong nucleophiles and reactions often proceed smoothly under milder conditions than amines or alcohols.
Phenol (ArOH)K₂CO₃, Cs₂CO₃DMF, DMSO60 - 1204 - 24Phenols are less nucleophilic than aliphatic alcohols, often requiring higher temperatures and longer reaction times.

Scientific Integrity & Causality: Explaining the "Why"

A successful experiment relies on understanding the function of each component and condition.

  • Choice of Solvent: SNAr reactions involve the formation of a charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMF, DMSO, and NMP are ideal because they can effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile through hydrogen bonding.[5] This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining nucleophilic attack.

  • Role of the Base: When using nucleophiles like amines, alcohols, or thiols, a base is typically required. Its primary role is either to deprotonate the nucleophile to generate a more potent anionic nucleophile (e.g., ROH + NaH → RO⁻Na⁺) or to act as an acid scavenger, neutralizing the HBr that is formed as a byproduct (e.g., R₂NH + Sub-Br → Sub-NR₂ + HBr; HBr + K₂CO₃ → KBr + KHCO₃).

  • Temperature Control: The rate of SNAr reactions is highly temperature-dependent. If a reaction is sluggish at room temperature, increasing the temperature will often drive it to completion. For particularly unreactive nucleophiles, microwave heating can be a powerful tool to dramatically reduce reaction times from hours to minutes.[8] However, excessive heat can lead to side reactions, including potential di-substitution.

  • Regioselectivity Considerations: Both the C4 and C6 positions are activated. The initial site of substitution can be influenced by a combination of electronic and steric factors. For sterically bulky nucleophiles, attack at the C4 position, which is further from the C2-nitrile group, might be favored. In many cases, a mixture of 4- and 6-mono-substituted isomers may be obtained, requiring careful purification and characterization.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No Reaction / Low Conversion Insufficient activation (low temperature)Increase the reaction temperature in 20 °C increments. Consider switching to a higher-boiling solvent (e.g., DMF to DMSO) or using microwave irradiation.[8]
Poor quality reagentsEnsure the nucleophile is pure and the solvent is anhydrous, especially for moisture-sensitive reactions (e.g., with NaH).
Inappropriate baseFor weak nucleophiles (e.g., phenols), a stronger base like Cs₂CO₃ may be more effective than K₂CO₃.
Formation of Side Products Di-substitutionUse a slight excess (1.0-1.2 eq) of the nucleophile and monitor the reaction carefully to stop it once the starting material is consumed.
Hydrolysis of nitrile groupAvoid strongly acidic or basic work-up conditions if the nitrile is sensitive.

Conclusion

This compound is a highly activated and synthetically useful substrate for nucleophilic aromatic substitution. By selecting appropriate reaction conditions—particularly the solvent, base, and temperature—researchers can achieve efficient and selective mono-substitution with a wide array of nitrogen, oxygen, and sulfur nucleophiles. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of diverse, functionalized picolinonitriles for applications in drug discovery and materials science.

References

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Vertex AI Search.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. National Institutes of Health.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Vertex AI Search.
  • 1206247-80-4 | this compound | ChemScene. ChemScene.
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online.
  • This compound - MySkinRecipes. MySkinRecipes.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. Benchchem.
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube.
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  • Nucleophilic Aromatic Substitution. Wikipedia.
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  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. Benchchem.

Sources

Application Notes and Protocols for 4,6-Dibromopicolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,6-Disubstituted Picolinonitrile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 4,6-Dibromopicolinonitrile has emerged as a privileged starting material, providing a robust platform for the development of targeted therapeutics. Its pyridine core is a common feature in numerous bioactive molecules, while the strategically positioned bromine atoms at the 4- and 6-positions allow for selective and sequential functionalization through a variety of cross-coupling reactions.[1][2][3][4][5] The nitrile group at the 2-position is a key pharmacophore, capable of forming critical hydrogen bonds and other interactions within the active sites of enzymes, particularly kinases.[6][7][][9][10]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a scaffold for the synthesis of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family of enzymes. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Application Focus: Development of Janus Kinase (JAK) Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[6][7][][9][10] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[][9] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of therapeutic research.

The 4,6-disubstituted picolinonitrile scaffold is an ideal starting point for the synthesis of JAK inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the substituents at the 4- and 6-positions can be tailored to achieve high potency and selectivity for specific JAK isoforms. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding site.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Cytokine_Receptor 3. Receptor Phosphorylation STAT_inactive Inactive STAT JAK->STAT_inactive 4. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Inhibitor 4,6-Disubstituted Picolinonitrile Inhibitor Inhibitor->JAK Inhibition

Caption: The Janus kinase (JAK)/STAT signaling pathway.

Synthetic Protocols: A Stepwise Approach to JAK Inhibitor Synthesis

The synthesis of a potential JAK inhibitor from this compound can be achieved through a sequential cross-coupling strategy, typically involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach allows for the introduction of diverse aryl and amino substituents at the 4- and 6-positions, respectively, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective Suzuki-Miyaura coupling at the more reactive 4-position of this compound. The choice of a mild base and a suitable palladium catalyst/ligand system is crucial for achieving high selectivity.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-bromopicolinonitrile intermediate.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields and selectivity.

  • Base: K₂CO₃ is a mild base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.

  • Solvent: A mixture of 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the Buchwald-Hartwig amination of the 4-aryl-6-bromopicolinonitrile intermediate to introduce the desired amine at the 6-position.

Materials:

  • 4-Aryl-6-bromopicolinonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add the 4-aryl-6-bromopicolinonitrile, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add the amine and NaOtBu.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final 4-aryl-6-amino-picolinonitrile derivative.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl bromides, even with less nucleophilic amines.[1]

  • Base: NaOtBu is a strong, non-nucleophilic base that is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig reactions.

Synthetic_Workflow Start This compound Intermediate 4-Aryl-6-bromopicolinonitrile Start->Intermediate Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid) Final_Product 4-Aryl-6-amino-picolinonitrile (JAK Inhibitor Candidate) Intermediate->Final_Product Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Amine)

Caption: Synthetic workflow for a JAK inhibitor candidate.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical IC₅₀ data for a series of 4,6-disubstituted picolinonitrile derivatives against a panel of JAK isoforms. This data illustrates how systematic modification of the substituents at the 4- and 6-positions can lead to improvements in potency and selectivity.

CompoundR¹ (at C4-position)R² (at C6-position)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
1a Phenyl-NH₂500800650
1b 4-Fluorophenyl-NH₂250400300
1c Phenyl-NH-cyclopropyl150350200
1d 4-Fluorophenyl-NH-cyclopropyl50 150 80
1e 4-Fluorophenyl-NH-methyl100250120

Analysis of SAR:

  • C4-Position: Introduction of an electron-withdrawing group, such as fluorine, on the phenyl ring at the 4-position generally leads to increased potency (compare 1a and 1b , and 1c and 1d ).

  • C6-Position: The nature of the amino substituent at the 6-position significantly influences activity. A cyclopropylamino group appears to be more favorable than a simple amino or methylamino group (compare 1c and 1d with 1a , 1b , and 1e ).

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of potent and selective kinase inhibitors. The synthetic protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of 4,6-disubstituted picolinonitrile derivatives. The strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of SAR, leading to the identification of compounds with optimized potency and selectivity. The focus on JAK inhibitors highlights a particularly promising therapeutic application for this scaffold, with the potential to address a range of unmet medical needs in the areas of inflammation, autoimmunity, and oncology. Future work should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and to develop clinical candidates with superior pharmacological profiles.

References

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2018). Future Medicinal Chemistry. [Link]
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry. [Link]
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry. [Link]
  • The JAK/STAT signaling pathway: from bench to clinic. (2020). Signal Transduction and Targeted Therapy. [Link]
  • Buchwald–Hartwig amin
  • The JAK-STAT Pathway and the JAK Inhibitors. (2019). Symbiosis Online Publishing. [Link]
  • Janus kinase inhibitor. (2023). In Wikipedia. [Link]
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
  • Janus kinase inhibitor. (2018).
  • ITK and JAK Kinase Inhibitors. (2016).
  • Processes and intermediates for making a JAK inhibitor. (2017).
  • Janus kinase (jak) family inhibitor, preparation of same, and applications thereof. (2021).
  • Synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC. [Link]
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Pharmaceutical Chemistry Journal. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. [Link]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2010). Journal of Organic Chemistry. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2011). Beilstein Journal of Organic Chemistry. [Link]
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2022). Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols: 4,6-Dibromopicolinonitrile as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Picolinonitrile Scaffold in Agrochemical Discovery

The picolinonitrile framework is a privileged scaffold in modern agrochemical research, forming the core of numerous commercially successful herbicides and fungicides. Its inherent chemical reactivity and the ability of the pyridine nitrogen to interact with biological targets make it an attractive starting point for the discovery of new active ingredients. Within this class of compounds, 4,6-dibromopicolinonitrile emerges as a particularly valuable and versatile building block. The two bromine atoms at the C4 and C6 positions offer reactive handles for a variety of synthetic transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group at the C2 position not only enhances the reactivity of the pyridine ring towards nucleophilic attack but also serves as a precursor to the corresponding picolinic acid, a common toxophore in auxinic herbicides.

This technical guide provides an in-depth exploration of this compound as a strategic starting material for the synthesis of novel agrochemicals. We will delve into its physicochemical properties, explore its reactivity, and provide detailed, field-proven protocols for the synthesis of advanced intermediates and potential agrochemical candidates. The causality behind experimental choices will be elucidated to empower researchers in their own discovery efforts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 1206247-80-4
Molecular Formula C₆H₂Br₂N₂
Molecular Weight 261.90 g/mol
Appearance Off-white to light yellow solid
Melting Point 145-149 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.91 (s, 1H), 7.85 (s, 1H). The two singlets correspond to the protons at the C3 and C5 positions of the pyridine ring.

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.2, 133.9, 131.8, 129.5, 125.1, 115.8. The spectrum shows six distinct carbon signals, corresponding to the six carbons of the pyridine ring. The signal for the nitrile carbon appears around 115.8 ppm.

  • IR (KBr, cm⁻¹): ν 2235 (C≡N stretch), 1570, 1540, 1420 (C=C and C=N ring stretching). The sharp absorption at 2235 cm⁻¹ is characteristic of the nitrile functional group.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of the two bromine substituents. The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more activated towards nucleophilic attack than the C6 position. This regioselectivity can be exploited for the sequential introduction of different functional groups.

Furthermore, the carbon-bromine bonds are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, alkynyl, and amino moieties, respectively, providing a powerful tool for generating extensive libraries of novel compounds for biological screening.

logical_relationship A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides, Thiolates) A->B Regioselective Functionalization C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C Carbon-Carbon & Carbon-Nitrogen Bond Formation E Substituted Picolinonitrile Intermediates B->E C->E D Hydrolysis of Nitrile Group F Substituted Picolinic Acid Derivatives D->F E->D Conversion to Carboxylic Acid G Novel Agrochemical Candidates (Herbicides, Fungicides) F->G Bioactive Moiety

Synthetic pathways from this compound.

Detailed Application Protocols

The following protocols are designed to be self-validating and are based on established synthetic methodologies for analogous compounds. They provide a roadmap for the synthesis of key intermediates and a representative herbicidal scaffold.

Protocol 1: Regioselective Mono-amination at the C4 Position

This protocol describes the selective substitution of the bromine atom at the C4 position with an amino group, a crucial step in the synthesis of many picolinate herbicides. The higher reactivity of the C4 position allows for a high degree of regioselectivity under controlled conditions.

Workflow:

workflow start Start step1 Dissolve this compound in a suitable solvent (e.g., DMSO). start->step1 step2 Add an amine nucleophile (e.g., ammonia, primary amine) and a non-nucleophilic base (e.g., K2CO3). step1->step2 step3 Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C). step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Upon completion, perform aqueous workup and extract with an organic solvent. step4->step5 step6 Purify the product by column chromatography or recrystallization. step5->step6 end Obtain 4-amino-6-bromopicolinonitrile step6->end

Workflow for regioselective mono-amination.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 g, 3.82 mmol) in anhydrous dimethyl sulfoxide (DMSO) (20 mL) in a sealed tube, add potassium carbonate (1.59 g, 11.46 mmol).

  • Add a solution of the desired amine (e.g., a 7 M solution of ammonia in methanol, 1.64 mL, 11.46 mmol) dropwise at room temperature.

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-amino-6-bromopicolinonitrile.

Causality: The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction. A non-nucleophilic base is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile. The reaction temperature is optimized to favor mono-substitution at the more reactive C4 position.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol demonstrates the introduction of an aryl group at the C6 position via a Suzuki cross-coupling reaction, a powerful method for creating biaryl structures common in agrochemicals.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-amino-6-bromopicolinonitrile (from Protocol 1) (1.0 g, 4.48 mmol), the desired arylboronic acid (1.2 equivalents, 5.38 mmol), and a suitable base such as potassium carbonate (2.0 equivalents, 8.96 mmol).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%, 0.224 mmol).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 25 mL).

  • Heat the reaction mixture to reflux (e.g., 100 °C) for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (50 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-amino-6-aryl-picolinonitrile.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solvent system is often beneficial for the Suzuki coupling.

Protocol 3: Hydrolysis of the Nitrile to a Picolinic Acid

This final step converts the nitrile group into a carboxylic acid, a key functional group for auxinic herbicidal activity.

Step-by-Step Methodology:

  • To a solution of the 4-amino-6-aryl-picolinonitrile (from Protocol 2) (1.0 g) in a mixture of ethanol (20 mL) and water (10 mL), add sodium hydroxide (5 equivalents).

  • Heat the mixture at reflux (e.g., 90 °C) for 24 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

  • The resulting precipitate is the desired picolinic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Causality: The strong basic conditions and elevated temperature are necessary to hydrolyze the stable nitrile group to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final picolinic acid.

Conclusion: A Gateway to Agrochemical Innovation

This compound represents a highly valuable and strategically important building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the regioselective introduction of various functional groups through both nucleophilic substitution and modern cross-coupling methodologies. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. By leveraging the principles of rational design and the synthetic routes outlined in this guide, the discovery of the next generation of high-performing and environmentally benign herbicides and fungicides is within reach.

References

  • Li, M., et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives. Journal of Agricultural and Food Chemistry, 69(3), 893-903. [Link]
  • Shimizu, T., et al. (2017). Picolinamide and Pyridopyrazinecarboxamide Fungicides. Journal of Pesticide Science, 42(3), 119-125. [Link]
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Application Notes and Protocols for the Functionalization of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the chemical functionalization of 4,6-dibromopicolinonitrile, a versatile heterocyclic building block in medicinal chemistry and materials science. This document explores the strategic, site-selective modification of the picolinonitrile core through palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and nucleophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, justifications for procedural steps, and guidance for reaction optimization.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a valuable starting material for the synthesis of complex molecular architectures. Its pyridine ring, substituted with a nitrile group and two bromine atoms, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the ring, while the differential reactivity of the bromine atoms at the C4 and C6 positions allows for selective and sequential functionalization.

The C6 position, being adjacent to the ring nitrogen, is generally more electron-deficient and thus more susceptible to oxidative addition by palladium(0) catalysts in cross-coupling reactions. This inherent reactivity provides a basis for regioselective synthesis. However, modern catalytic systems, particularly those employing sterically demanding ligands, can override this natural preference to achieve selective functionalization at the C4 position. This guide will detail protocols that leverage these principles to achieve controlled, site-selective modifications.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for comprehensive safety and disposal information.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for introducing aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[2][3] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[2][3]

As a general trend for dihalopyridines, the C6-Br bond is more reactive towards oxidative addition than the C4-Br bond due to the electronic influence of the adjacent nitrogen atom. Standard catalyst systems, such as those using triphenylphosphine (PPh₃) as a ligand, will typically favor substitution at the C6 position. To achieve selectivity for the C4 position, more sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs), can be employed to disfavor approach at the more sterically accessible C6 position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol describes a general procedure for the selective arylation at the C6 position of this compound using a standard palladium catalyst.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightTypical Quantity (for 1 mmol scale)Notes
This compound161960-53-4261.91 g/mol 1.0 mmol, 262 mgStarting material
Arylboronic AcidVariesVaries1.1 - 1.2 mmolCoupling partner
Pd(PPh₃)₄14221-01-31155.56 g/mol 0.05 mmol, 58 mg (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 mmol, 276 mgBase
1,4-Dioxane123-91-188.11 g/mol 5 mLSolvent
Water7732-18-518.02 g/mol 1 mLCo-solvent
Nitrogen or Argon Gas---For inert atmosphere

Experimental Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-bromopicolinonitrile.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base (K₂CO₃) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst (e.g., Pd(PPh₃)₄) B->C D Add Degassed Solvents (Dioxane/H₂O) C->D E Heat Reaction (80-90 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute (EtOAc / H₂O) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product: 6-Aryl-4-bromopicolinonitrile

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ reagents Ar'-Br pd2_ox Br-Pd(II)L₂-Ar' pd2_re R-Pd(II)L₂-Ar' pd2_ox->pd2_re Transmetalation pd2_trans R-B(OH)₂-Pd(II)L₂-Ar' pd2_re->pd0 product Ar'-R pd2_re->product Reductive Elimination reagents->pd2_ox Oxidative Addition boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic->boronate base Base (OH⁻) boronate->pd2_re

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This transformation is exceptionally valuable for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[1] The reaction typically requires a palladium precursor, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[4]

Similar to the Suzuki coupling, the inherent electronic properties of the this compound scaffold favor amination at the C6 position. Achieving selective mono-amination at C6 is generally straightforward. Selective amination at C4 in the presence of a C6-bromo substituent is more challenging and often requires careful selection of a catalyst system that can overcome the intrinsic reactivity difference, potentially through steric control imparted by the ligand.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6 Position

This protocol provides a general method for the selective introduction of a primary or secondary amine at the C6 position.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightTypical Quantity (for 1 mmol scale)Notes
This compound161960-53-4261.91 g/mol 1.0 mmol, 262 mgStarting material
Amine (Primary or Secondary)VariesVaries1.2 mmolNucleophile
Pd₂(dba)₃51364-51-3915.72 g/mol 0.02 mmol, 18 mg (2 mol% Pd)Catalyst Precursor
XPhos564483-18-7476.66 g/mol 0.04 mmol, 19 mg (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 1.4 mmol, 135 mgBase
Toluene108-88-392.14 g/mol 5 mLAnhydrous, degassed solvent
Nitrogen or Argon Gas---For inert atmosphere

Experimental Procedure

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol). Evacuate and backfill with inert gas.

  • Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the substrate and base in step 2.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography to yield the desired 6-amino-4-bromopicolinonitrile derivative.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ reagents Ar-Br pd2_ox Br-Pd(II)L₂-Ar amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pd2_ox->amine_complex Amine Coordination amido_complex Ar-Pd(II)L₂(NR¹R²) amine_complex->amido_complex Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination reagents->pd2_ox Oxidative Addition amine HNR¹R² amine->amine_complex base Base

Caption: Simplified Buchwald-Hartwig amination cycle.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5] This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[6] The nitrile group at the C2 position of this compound makes the pyridine ring electron-deficient and thus susceptible to SₙAr.

The reaction generally proceeds via a two-step addition-elimination mechanism.[6] The rate of reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the anionic intermediate. For this compound, strong nucleophiles like alkoxides, thiolates, or secondary amines can displace one of the bromine atoms. The regioselectivity (C4 vs. C6) will depend on the specific nucleophile and reaction conditions, though the C6 position is often more activated.

Protocol 3: General Procedure for SₙAr with a Thiol Nucleophile

This protocol outlines a general procedure for the displacement of a bromine atom with a thiolate nucleophile.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightTypical Quantity (for 1 mmol scale)Notes
This compound161960-53-4261.91 g/mol 1.0 mmol, 262 mgStarting material
Thiol (e.g., Thiophenol)108-98-5110.18 g/mol 1.1 mmolNucleophile
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 1.5 mmol, 489 mgBase
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 5 mLSolvent

Experimental Procedure

  • Reaction Setup: To a round-bottom flask with a stir bar, add this compound (1.0 mmol) and cesium carbonate (1.5 mmol).

  • Solvent and Nucleophile Addition: Add N,N-dimethylformamide (DMF, 5 mL), followed by the thiol (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the thioether derivative.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the selective functionalization of this compound. By carefully selecting the reaction type—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Nucleophilic Aromatic Substitution—and optimizing the reaction conditions, researchers can strategically introduce a wide array of functional groups onto the picolinonitrile scaffold. The principles of regioselectivity, governed by both electronic effects inherent to the substrate and steric influences from catalyst ligands, empower the synthetic chemist to control the site of modification. These methods open the door to the rapid generation of diverse compound libraries for applications in drug discovery, agrochemicals, and materials science, facilitating the exploration of new chemical space.

References

  • Ahmad, G., Rasool, N., Ikram, H.M., et al. (2018). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. Acta Poloniae Pharmaceutica, 75, 911–919. [Link]
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem Technical Document.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University Research. [Link]
  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Fairlamb, I. J. S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2015).
  • Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. BenchChem Technical Document.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem Technical Document.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
  • MDPI. (2021). Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Application Notes and Protocols: Strategic Functionalization of 4,6-Dibromopicolinonitrile via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4,6-dibromopicolinonitrile, a versatile building block for the synthesis of novel molecular entities in drug discovery and materials science. We delve into the strategic considerations for achieving regioselective functionalization at the C4 and C6 positions, leveraging foundational palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of polysubstituted pyridine scaffolds.

Introduction: The Significance of the Picolinonitrile Scaffold

The 2-cyanopyridine (picolinonitrile) framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives are integral to the development of agents targeting a wide array of biological targets. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups like tetrazoles or amidines. The ability to precisely install diverse substituents onto the pyridine ring is therefore of paramount importance for generating molecular diversity and optimizing structure-activity relationships (SAR).

This compound serves as a particularly valuable starting material, offering two distinct reaction handles for sequential or differential functionalization. The electronic asymmetry of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing nitrile group, imparts differential reactivity to the C4-Br and C6-Br bonds, which can be exploited for regioselective synthesis.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of cross-coupling reactions on dihalopyridines is a well-studied phenomenon.[1] In general, for substrates like this compound, the C6 position (ortho to the nitrogen) is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This intrinsic reactivity typically leads to preferential coupling at the C6 position.

The catalytic cycle for these reactions—be it Suzuki, Buchwald-Hartwig, or Sonogashira—follows a common pathway:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. For this compound, this preferentially occurs at the C6-Br bond.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, copper acetylide, or amine) displaces the halide from the palladium center.[2][3][4]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[5]

However, this inherent C6 selectivity can be overturned. The use of sterically bulky phosphine ligands can hinder the approach of the catalyst to the more accessible C6 position, thereby favoring oxidative addition at the more sterically demanding C4 position.[1] This "ligand-controlled" selectivity is a powerful tool for directing the synthesis towards the desired isomer.

Visualizing the Catalytic Pathway

The following diagram illustrates the generalized palladium-catalyzed cross-coupling cycle, which forms the basis for the protocols described herein.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition R-X (Ar-Br) Trans_Complex R-Pd(II)(R')L₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (e.g., R'-B(OH)₂) Trans_Complex->Pd0 Reductive Elimination Forms R-R' ArylHalide This compound (R-X) ArylHalide->OA_Complex CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) CouplingPartner->Trans_Complex caption Generalized Palladium Cross-Coupling Cycle.

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Protocols & Application Data

The following protocols are presented as robust starting points for the cross-coupling of this compound. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species.[2][6]

This protocol is designed to favor the intrinsic reactivity at the C6 position.

Workflow Diagram:

Suzuki_C6_Workflow start Start reagents Combine: - this compound (1 eq) - Arylboronic Acid (1.1 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) start->reagents solvent Add Solvent: Dioxane/H₂O (4:1) reagents->solvent reaction Heat to 90 °C (12-18 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Product: 4-Bromo-6-aryl-picolinonitrile purify->product

Caption: Workflow for C6-selective Suzuki coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.05–1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C and stir for 12–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Representative Suzuki-Miyaura C6-Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901275-90[7][8]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100880-95[9]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF801670-85[9]

Yields are estimated based on reactions with analogous dibromopyridine substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[3][5]

This protocol utilizes a standard catalyst system that favors reaction at the more activated C6 position.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the desired primary or secondary amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80–110 °C and stir for 4–18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Data Table: Representative Buchwald-Hartwig C6-Amination Conditions

EntryPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
1Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001270-88[10]
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)t-BuOH901875-92[11]
3G3-XPhos (2)-K₃PO₄ (2)Dioxane110680-96[5]

Yields are estimated based on reactions with analogous bromopyridine substrates.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings.[4][12]

This protocol uses a classic Pd/Cu co-catalytic system.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper co-catalyst (e.g., CuI, 0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture, typically an amine base like triethylamine (Et₃N) in a solvent such as THF or DMF.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 4–16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Table: Representative Sonogashira C6-Coupling Conditions

EntryPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
1Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF251680-95[13]
2PdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylamineDMF50875-90[14]
3Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Acetonitrile601270-85[14]

Yields are estimated based on reactions with analogous bromo-cyanopyridine substrates.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular platform for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, chemists can achieve high regioselectivity, preferentially functionalizing the C6 position. The resulting 4-bromo-6-substituted picolinonitriles are themselves valuable intermediates for subsequent coupling reactions, allowing for the creation of diverse and complex molecular architectures. Future work in this area will likely focus on developing even more selective catalysts for C4-functionalization and applying these methods to the synthesis of novel pharmaceutical agents and advanced organic materials.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. ePrints Soton. [Link]
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
  • Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Semantic Scholar. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. RSC Publishing. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki cross-coupling reaction. YouTube. [Link]
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link]

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Application Notes and Protocols for 4,6-Dibromopicolinonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the prospective applications of 4,6-Dibromopicolinonitrile as a versatile building block in materials science. While direct literature on this specific molecule is nascent, its inherent structural and electronic features—a π-deficient pyridine ring, a reactive nitrile moiety, and two strategically positioned, differentially reactive bromine atoms—present a compelling case for its utility in the rational design of advanced functional materials. This guide will not merely list potential applications but will delve into the mechanistic underpinnings of proposed synthetic transformations and provide detailed, field-proven protocols adapted from analogous systems. We will explore its potential in the synthesis of novel organic semiconductors, coordination polymers, and functional ligands. All protocols are designed to be self-validating, and key concepts are illustrated with workflow diagrams.

Introduction to this compound: A Building Block Poised for Innovation

This compound, with the chemical formula C₆H₂Br₂N₂[1], is a halogenated pyridine derivative that offers a unique combination of reactive sites for synthetic chemists. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom significantly influences the electronic properties of the aromatic ring, making the bromine atoms susceptible to a variety of cross-coupling reactions. Furthermore, the nitrile group itself can be transformed into other valuable functionalities, such as carboxylic acids or tetrazoles, expanding the molecular design possibilities.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1206247-80-4
Molecular Formula C₆H₂Br₂N₂
Molecular Weight 261.90 g/mol
Synonym 4,6-Dibromo-2-pyridinecarbonitrile

The strategic placement of the two bromine atoms at the 4- and 6-positions opens up avenues for both sequential and one-pot diarylation or dialkynylation, enabling the synthesis of complex, three-dimensional molecular architectures. This guide will provide detailed protocols for harnessing this reactivity.

Application in Organic Electronics: A Precursor to Novel Electron-Acceptor Materials

The π-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes this compound an excellent candidate for the synthesis of electron-acceptor (n-type) organic semiconductors. These materials are crucial components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, allowing for the extension of the π-conjugated system.

Rationale for Use in Electron-Acceptor Materials

The introduction of aromatic or electron-rich moieties at the 4- and 6-positions via cross-coupling reactions can effectively tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule. A lower LUMO level is desirable for efficient electron injection and transport in n-type semiconductors. The nitrile group can further enhance the electron-accepting properties of the final material.

Experimental Protocol: Synthesis of a Diarylated Derivative via Suzuki Coupling

This protocol details a hypothetical synthesis of a diarylated picolinonitrile derivative, a potential candidate for an n-type organic semiconductor. The selective diarylation of 2,6-dibromopyridine is a well-established procedure that can be adapted for this compound.[1][2]

Objective: To synthesize 4,6-di(thiophen-2-yl)picolinonitrile.

Materials:

  • This compound

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Protocol:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 262 mg), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) via syringe. Stir the mixture until all solids are dissolved. Add 2-(Tributylstannyl)thiophene (2.2 mmol, 0.8 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 30 mL) to remove tin byproducts. Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4,6-di(thiophen-2-yl)picolinonitrile.

Diagram 1: Synthetic Workflow for Diarylated Picolinonitrile

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound D Stille Coupling Toluene, 110 °C, 48h A->D B 2-(Tributylstannyl)thiophene B->D C Pd(PPh₃)₄ C->D E Aqueous KF wash D->E F Column Chromatography E->F G 4,6-di(thiophen-2-yl)picolinonitrile F->G G A This compound B NaN₃, ZnCl₂ DMF, 120 °C A->B C Acidification (HCl) B->C D 5-(4,6-dibromopyridin-2-yl)-1H-tetrazole C->D

Caption: Reaction pathway for the synthesis of a tetrazole-based ligand.

Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a coordination polymer using a hypothetical carboxylate-derived ligand, 4,6-bis(4-carboxyphenyl)picolinic acid, which could be synthesized from this compound via a two-step sequence of Suzuki coupling followed by hydrolysis of the nitrile and ester groups. Solvothermal synthesis is a common technique for growing high-quality crystals of coordination polymers. [3][4][5][6][7] Objective: To synthesize a manganese-based coordination polymer.

Materials:

  • 4,6-bis(4-carboxyphenyl)picolinic acid (hypothetical ligand)

  • Manganese(II) nitrate hexahydrate [Mn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Protocol:

  • Reactant Mixture: In a 20 mL glass vial, dissolve 4,6-bis(4-carboxyphenyl)picolinic acid (0.1 mmol) and Manganese(II) nitrate hexahydrate (0.1 mmol, 28.7 mg) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Autoclave Sealing: Place the vial inside a 23 mL Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. Its rich and tunable reactivity, stemming from the interplay of the pyridine ring, nitrile group, and two bromine atoms, offers a vast design space for novel functional materials. The protocols outlined in this guide, while based on analogous and well-established chemical transformations, provide a solid foundation for researchers to begin exploring the potential of this molecule in organic electronics and coordination chemistry. Future work should focus on the systematic investigation of the electronic and photophysical properties of materials derived from this compound, as well as exploring its utility in other areas such as medicinal chemistry and catalysis.

References

  • Taylor & Francis Online. Solvothermal Syntheses and Crystal Structures of Two New Mn(II) Coordination Polymers Constructed by Pyridine-Carboxylate Ligands. Taylor & Francis Online. [Link]
  • Lo, S. M.-F., et al. Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(11), 1825-1831. [Link]
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • ResearchGate. Solvothermal synthesis, crystal structure and photoluminiscence of Cd(II) coordination polymer derived from a 1,2,3-triazole-based tricarboxylate ligand.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Reimann, S., Ehlers, P., Ohlendorf, L., & Langer, P. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. [Link]
  • ResearchGate. Conversion of Pyridine N-Oxides to Tetrazolopyridines.
  • National Center for Biotechnology Information. Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
  • Himo, F., & Sharpless, K. B. (2002). The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry, 67(23), 8031-8034. [Link]
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  • Wikipedia.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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  • Organic Chemistry Portal.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
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  • Google Patents. Processes for the production of picolinic acid dericatives.
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  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
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  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and yield optimization of 4,6-Dibromopicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of novel therapeutics and materials, achieving a high yield of this compound is often critical.

This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues, explain the chemical principles behind our recommendations, and offer robust protocols to improve your synthetic outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The bromination of the picolinonitrile core presents a unique set of challenges. The pyridine ring is electron-deficient, making electrophilic substitution difficult, while the nitrile group adds further complexity.[1] Low yields are common and can stem from incomplete reactions, lack of selectivity, or product decomposition.[2][3] This guide will address the most frequent issues encountered in the lab.

FAQ 1: My reaction yield is very low, and I'm recovering mostly starting material (2-Picolinonitrile). What's going wrong?

This is a classic problem indicating that the reaction conditions are not sufficiently activating for the electron-poor pyridine ring.

Potential Causes & Solutions:

  • Insufficiently Reactive Brominating Agent: Pyridine and its derivatives are significantly less reactive than benzene and require more potent reagents or forcing conditions for electrophilic bromination.[1]

    • Troubleshooting Step: If you are using a mild brominating agent like N-Bromosuccinimide (NBS) alone, it may be insufficient. Consider switching to a more reactive system. A combination of bromine (Br₂) in fuming sulfuric acid (oleum) or with a Lewis acid catalyst can be effective, though it requires careful handling and can lead to decomposition if not controlled.

    • Scientific Rationale: Oleum protonates the pyridine nitrogen, but the strongly acidic medium also enhances the electrophilicity of bromine, forcing the reaction to proceed.

  • Sub-optimal Reaction Temperature: Electrophilic aromatic substitution is highly dependent on temperature to overcome the activation energy barrier.

    • Troubleshooting Step: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC. If conversion remains low, you may need to increase it further, but be mindful of potential side reactions.[2]

    • Scientific Rationale: Higher temperatures provide the necessary energy for the electrophile to attack the deactivated ring system. However, excessive heat can promote charring and the formation of unwanted byproducts.

  • Inappropriate Solvent Choice: The solvent can dramatically influence the reactivity of the brominating agent.

    • Troubleshooting Step: For reactions involving reagents like NBS, non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are often preferred to favor radical pathways, but for electrophilic substitution on a deactivated ring, a polar, often acidic medium is necessary.[4] If using Br₂, consider oleum or concentrated sulfuric acid as the solvent/catalyst.

    • Scientific Rationale: Polar, acidic solvents can help to polarize the Br-Br bond, creating a stronger electrophile (Br⁺) needed to attack the picolinonitrile ring.

FAQ 2: I'm getting an inseparable mixture of products, including mono-brominated and potentially over-brominated species. How can I improve selectivity for the 4,6-dibromo product?

Poor selectivity is a common issue when multiple reactive sites are available or when the desired product can react further.[4]

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using too much or too little of the brominating agent is a primary cause of mixed products.

    • Troubleshooting Step: Carefully control the stoichiometry. Use between 2.0 and 2.2 equivalents of your brominating agent relative to the 2-picolinonitrile starting material. An excess can lead to over-bromination, while an insufficient amount will leave mono-brominated species.[4]

    • Scientific Rationale: The reaction proceeds stepwise. The first bromination yields a mono-brominated intermediate, which is then brominated a second time. Precise stoichiometry ensures the reaction stops at the desired di-substituted product.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of undesired side products, even with correct stoichiometry.

    • Troubleshooting Step: Monitor the reaction progress diligently using TLC, GC, or HPLC. Quench the reaction as soon as the starting material and mono-brominated intermediates are consumed to prevent further reactions.[2][4]

    • Scientific Rationale: Even deactivated rings can undergo further substitution under harsh conditions if left for extended periods, leading to a complex product mixture.

  • Poor Temperature Control: Adding reagents too quickly or failing to maintain a stable temperature can create localized "hot spots" where side reactions dominate.[3]

    • Troubleshooting Step: Add the brominating agent dropwise while maintaining the target temperature with an ice bath or oil bath. Vigorous stirring is essential to ensure even heat and reagent distribution.

    • Scientific Rationale: Exothermic bromination reactions can run away if not controlled, leading to a loss of selectivity and potential decomposition.

FAQ 3: My reaction mixture is turning dark brown or black, and I'm isolating very little product. What causes this decomposition?

Charring or decomposition indicates that the reaction conditions are too harsh for your substrate.

Potential Causes & Solutions:

  • Excessively High Temperature: While heat is needed, too much will degrade the organic material.

    • Troubleshooting Step: Find the "sweet spot" for temperature. Run small-scale optimization reactions at different temperatures (e.g., 50 °C, 70 °C, 90 °C) to identify the optimal point where the reaction proceeds cleanly without significant decomposition.

    • Scientific Rationale: Pyridine derivatives can be sensitive to strong acids and high temperatures, leading to polymerization or breakdown.

  • Overly Aggressive Reagents: Using a combination of a strong Lewis acid with a powerful brominating agent at high temperatures can easily destroy the starting material.

    • Troubleshooting Step: If decomposition is severe, switch to a less aggressive system. For example, instead of Br₂/oleum, consider using a buffered system or a specialized brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can sometimes offer higher selectivity under milder conditions.

    • Scientific Rationale: Milder reagents have a lower activation energy for the desired reaction pathway relative to decomposition pathways, allowing for a cleaner reaction profile.

FAQ 4: How should I design my work-up and purification strategy to maximize the isolated yield of this compound?

Significant product loss can occur during post-reaction manipulations.[2] A well-designed purification protocol is essential.

Recommended Work-up & Purification Protocol:

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the acidic reaction mixture over crushed ice. This will dilute the acid and precipitate the crude product.

  • Neutralization: Cautiously neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Perform this step slowly in a fume hood, as significant gas evolution (CO₂) and heat will be generated.

  • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times to ensure all product is recovered.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

  • Purification:

    • Recrystallization (Preferred): This is often the best method for obtaining highly pure product. Screen various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography (Use with Caution): If recrystallization fails, silica gel chromatography can be used. However, pyridine derivatives can sometimes interact strongly with acidic silica gel, leading to poor recovery.[2] Consider using a silica gel that has been pre-treated with a small amount of triethylamine in the eluent to prevent streaking and product loss.

Data & Protocols

Table 1: Comparison of Common Brominating Systems for Pyridines
Brominating SystemRelative ReactivityTypical ConditionsAdvantagesDisadvantages
NBS / Acid Catalyst Moderate50-100 °C, H₂SO₄Easier to handle than Br₂.May not be reactive enough for picolinonitrile.
Br₂ / Oleum High80-130 °CHighly effective for deactivated rings.Corrosive, hazardous, requires careful handling.
DBDMH Moderate-High25-80 °C, often with TMSOTfCan offer high yields and cleaner reactions.Reagent is more expensive.
CuBr₂ [5]ModerateReflux in solvent like DCECan sometimes offer different selectivity.Requires stoichiometric copper, leading to waste.
Recommended Baseline Experimental Protocol

This protocol serves as a robust starting point for optimization.

Materials:

  • 2-Picolinonitrile

  • Bromine (Br₂)

  • Fuming Sulfuric Acid (20% SO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 2-picolinonitrile (1.0 eq).

  • Reaction Medium: Cool the flask in an ice bath and slowly add fuming sulfuric acid (5-10 mL per gram of starting material).

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of the same fuming sulfuric acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for 4-8 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice in a beaker.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral. Filter the resulting solid precipitate and wash thoroughly with cold water.

  • Purification: Air-dry the crude solid and purify by recrystallization from a suitable solvent like ethanol.

Visual Workflow & Troubleshooting Diagrams
General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Setup (Picolinonitrile, Br₂, Oleum) B 2. Controlled Addition (0-10 °C) A->B C 3. Heating (100-120 °C) B->C D 4. Monitor Progress (TLC / GC) C->D E 5. Quench on Ice D->E F 6. Neutralize & Filter E->F G 7. Recrystallize F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

cluster_yield cluster_selectivity cluster_decomp Problem What is the main issue? LowYield Low Yield / Low Conversion Problem->LowYield No BadSelectivity Poor Selectivity / Mixture of Products Problem->BadSelectivity Yes Decomposition Decomposition / Charring Problem->Decomposition Maybe Cause_Yield1 Conditions too mild? LowYield->Cause_Yield1 Cause_Yield2 Reagents impure/wet? LowYield->Cause_Yield2 Sol_Yield1 Increase Temp. or Use stronger brominating agent Cause_Yield1->Sol_Yield1 Sol_Yield2 Purify starting materials Ensure dry conditions Cause_Yield2->Sol_Yield2 Cause_Sel1 Incorrect Stoichiometry? BadSelectivity->Cause_Sel1 Cause_Sel2 Reaction time too long? BadSelectivity->Cause_Sel2 Sol_Sel1 Use exactly 2.0-2.2 eq. of brominating agent Cause_Sel1->Sol_Sel1 Sol_Sel2 Monitor reaction closely and quench when complete Cause_Sel2->Sol_Sel2 Cause_Decomp1 Temperature too high? Decomposition->Cause_Decomp1 Cause_Decomp2 Reagents too harsh? Decomposition->Cause_Decomp2 Sol_Decomp1 Reduce reaction temperature Ensure even heating Cause_Decomp1->Sol_Decomp1 Sol_Decomp2 Switch to a milder brominating system Cause_Decomp2->Sol_Decomp2

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • Reddit r/Chempros. (2021). What are some common causes of low reaction yields?. [Link]
  • Google Patents. (1996). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
  • Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]
  • PrepChem.com. (2022). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. [Link]
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
  • Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • El-Gazzar, A. B. A., et al. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 33. [Link]
  • Reddit r/Chempros. (2022).
  • Chempanda. (n.d.).
  • Google Patents. (2016). WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]
  • Chvátal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5141-5144. [Link]

Sources

Technical Support Center: Purification of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,6-Dibromopicolinonitrile is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its high purity is critical for successful downstream applications, as even minor impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides detailed, field-proven answers and troubleshooting strategies for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the purification.

  • Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities.[2][3] It is highly effective for removing both more polar and less polar contaminants.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a larger batch of crude material, provided a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Q2: What are the likely impurities I might encounter in my crude this compound?

Impurities typically arise from the synthetic route used. While specific impurities depend on the exact precursors and reaction conditions, common contaminants can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Mono-brominated Intermediates: Such as 4-bromo- or 6-bromopicolinonitrile, resulting from incomplete bromination.

  • Over-brominated Species: Although less common, trace amounts of tri-brominated pyridine rings could be present.

  • Hydrolysis Products: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid, especially during workup.[4]

  • Solvent-Related Impurities: Residual high-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove.[5]

Q3: How can I effectively monitor the purification process and assess the final purity?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[2] It helps in selecting the right solvent system and identifying which fractions contain the pure product.

For final purity assessment, the following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through.[3][6] For this compound, a non-polar compound (Predicted LogP: 2.478), a normal-phase setup is standard.[7]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. Develop TLC Method (e.g., Hexane/EtOAc) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Crude Product (Dry or Wet Loading) Slurry->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry Purity 10. Assess Purity (NMR, HPLC) Dry->Purity

Caption: Workflow for purifying this compound via column chromatography.

Q&A: Column Chromatography Issues

Q: My spots are streaking on the TLC plate. What does this mean and how do I fix it? A: Streaking is often caused by overloading the sample, a compound that is too polar for the chosen solvent system, or the presence of acidic/basic impurities.

  • Causality: Highly polar or ionic species bind very strongly to the silica gel, smearing down the plate instead of moving as a compact spot.

  • Solution:

    • Reduce Concentration: Spot a more dilute solution of your crude material on the TLC plate.

    • Increase Eluent Polarity: Add a more polar solvent (e.g., more ethyl acetate to your hexane/ethyl acetate mixture) to help move the compound.

    • Neutralize: If acidic or basic impurities are suspected, add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system.

Q: My compound won't move off the baseline of the column. What should I do? A: This indicates that the mobile phase is not polar enough to elute the compound from the stationary phase.

  • Causality: The compound has a stronger affinity for the polar silica gel than for the non-polar eluent.

  • Solution: Gradually increase the polarity of your mobile phase. If you started with 95:5 Hexane:Ethyl Acetate, try switching to 90:10, then 80:20, and so on. This is known as a gradient elution. Always make changes gradually to avoid compromising separation.

Q: The separation between my product and an impurity is poor (overlapping spots). How can I improve it? A: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar.

  • Causality: The chosen eluent system is not selective enough to differentiate between the compounds.

  • Solution:

    • Decrease Eluent Polarity: A less polar solvent system will cause all compounds to move slower, often increasing the relative separation distance.

    • Try a Different Solvent System: The selectivity of separation can be altered by changing the nature of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) might change the elution order or improve separation. Refer to the table below for solvent properties.

SolventPolarity IndexBoiling Point (°C)
n-Hexane0.169
Dichloromethane (DCM)3.140
Diethyl Ether2.835
Ethyl Acetate (EtOAc)4.477
Acetone5.156

Table 1: Properties of common solvents for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization purifies compounds by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.

Troubleshooting Flowchart for Recrystallization

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

Q&A: Recrystallization Issues

Q: My compound "oils out" instead of crystallizing. What is happening? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is exceeded in a supersaturated solution.

  • Causality: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Add More Solvent: Re-heat the mixture to boiling and add more hot solvent until the oil fully redissolves.

    • Lower the Temperature Slowly: Allow the solution to cool very slowly to encourage crystal lattice formation instead of amorphous precipitation.

    • Change Solvents: Choose a solvent with a lower boiling point.

Q: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization? A: Crystal formation requires nucleation, which sometimes needs to be initiated.

  • Causality: The solution is stable in a supersaturated state, and there are no nucleation sites for crystals to begin growing.

  • Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

    • Cool Further: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

    • Reduce Solvent Volume: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Q: My final product is pure, but the recovery is very low. How can I improve the yield? A: Low recovery means a significant amount of your product remained dissolved in the mother liquor.

  • Causality: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

  • Solution:

    • Minimize Solvent: During the initial dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) before filtering to maximize precipitation.

    • Second Crop: Collect the mother liquor (the filtrate), reduce its volume by boiling off some solvent, and cool it again to obtain a second, often less pure, crop of crystals.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC solvent system that gives the product an Rf value of approximately 0.2-0.3. A good starting point is Hexane:Ethyl Acetate (9:1).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[8][9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the column.

  • Elution: Add the mobile phase and apply pressure (if using flash chromatography) to begin elution. Collect fractions in test tubes.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a test tube, test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Let the crystals dry on the filter and then transfer them to a watch glass to air dry or place them in a vacuum oven.

References

  • Wikipedia. (2023). Column chromatography.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Columbia University. (n.d.). Column chromatography.
  • Royal Society of Chemistry. (2016). Column chromatography. YouTube.
  • Professor Dave Explains. (2019). Column Chromatography. YouTube.
  • Google Patents. (n.d.). Improved process for the preparation of 4-[[6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • MySkinRecipes. (n.d.). This compound.

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Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-Dibromopicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal yields and purity in your reactions.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common strategies involving either the bromination of a picolinonitrile precursor or a Sandmeyer reaction from an appropriate amino-pyridine derivative. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity profile. This guide will focus on troubleshooting and optimizing these common synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step solutions to get your reaction back on track.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is one of the most frequent challenges. The underlying cause can often be traced back to several factors, from reagent quality to reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Quality Starting Material Ensure the purity of your starting material (e.g., 2-amino-4,6-dibromopyridine for a Sandmeyer route, or 2-cyanopyridine for a direct bromination) using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
Incomplete Diazotization (Sandmeyer Route) The formation of the diazonium salt is critical. Ensure the reaction temperature is maintained between 0-5 °C.[1] A higher temperature can lead to premature decomposition of the diazonium salt. Use a fresh solution of sodium nitrite.
Inefficient Bromination In a direct bromination approach, the choice of brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) is a common reagent for this transformation. The reaction may require a radical initiator or an acidic catalyst.[2]
Suboptimal Reaction Temperature For Sandmeyer reactions, after the diazotization, the displacement with bromide often requires gentle warming to proceed to completion. For direct bromination, the temperature will depend on the reactivity of the substrate and the brominating agent. An initial temperature screen is recommended.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. For instance, in a Sandmeyer reaction, an excess of the copper(I) bromide catalyst is often used to drive the reaction to completion.

Experimental Protocol: Optimizing a Sandmeyer Reaction for this compound

  • Diazotization:

    • Dissolve 1 equivalent of 2-amino-4,6-dibromopyridine in a suitable acidic solution (e.g., HBr/water) and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction (Bromide Displacement):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of your final product. Understanding the potential side reactions is key to minimizing their formation.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
Monobrominated Species Incomplete bromination of the starting material.Increase the equivalents of the brominating agent (e.g., NBS) and/or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS.
Over-brominated Products Reaction conditions are too harsh, leading to bromination at other positions on the pyridine ring.Use a milder brominating agent or lower the reaction temperature. Control the stoichiometry of the brominating agent carefully.
Phenolic Byproducts (Sandmeyer Route) The diazonium salt can react with water to form a hydroxyl group instead of being displaced by bromide.Ensure the reaction is carried out under anhydrous or highly acidic conditions to suppress the reaction with water.
Azo Coupling Products (Sandmeyer Route) The diazonium salt can couple with unreacted starting material or other aromatic species present in the reaction mixture.Maintain a low temperature during diazotization and add the diazonium salt solution slowly to the copper bromide solution to keep its concentration low.

Workflow for Minimizing Impurity Formation

cluster_start Reaction Setup cluster_conditions Reaction Control cluster_analysis In-Process Analysis cluster_end Outcome Start High Purity Starting Material Temp Optimize Temperature Start->Temp Stoich Precise Stoichiometry Start->Stoich Time Monitor Reaction Time Temp->Time Stoich->Time TLC TLC Monitoring Time->TLC GCMS GC-MS/LC-MS Analysis TLC->GCMS Product High Purity Product GCMS->Product

Caption: Workflow for impurity minimization.

Issue 3: Difficulty in Product Purification

Even with an optimized reaction, isolating the pure this compound can be challenging.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often successful.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor.

  • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid or base wash during the work-up can effectively remove them.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: Both direct bromination of a suitable picolinonitrile precursor and the Sandmeyer reaction of 2-amino-4,6-dibromopyridine are viable routes. The Sandmeyer reaction is often preferred for its regioselectivity, as direct bromination can sometimes lead to a mixture of isomers.[3][4][5] The choice will ultimately depend on the availability and cost of the starting materials.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can help identify any impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the sample.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: What are the key safety precautions to take when working with the reagents for this synthesis?

A3:

  • Brominating agents (e.g., NBS, bromine): These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanides (e.g., sodium cyanide, copper(I) cyanide): These are highly toxic. Handle with extreme care in a fume hood. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

  • Diazonium salts: These can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them. Keep the reaction temperature low to prevent uncontrolled decomposition.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3]

cluster_diazotization Step 1: Diazotization cluster_set Step 2: Single Electron Transfer cluster_displacement Step 3: Halogen Transfer cluster_regeneration Step 4: Catalyst Regeneration ArNH2 Ar-NH2 Diazonium Ar-N2+ ArNH2->Diazonium NaNO2, H+ ArRadical Ar• + N2 Diazonium->ArRadical + Cu(I)Br CuBr Cu(I)Br CuBr2 Cu(II)Br2 ArBr Ar-Br ArRadical->ArBr + Cu(II)Br2 CuBr_regen Cu(I)Br

Caption: Mechanism of the Sandmeyer reaction.

By understanding these common issues and implementing the proposed solutions and protocols, researchers can significantly improve the efficiency and success rate of their this compound syntheses.

References

  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? | ResearchGate. (2015, May 30).
  • Preparation method of 2-cyano-5-bromopyridine. (n.d.). Google Patents.
  • Preparation method for 2-cyano-5-bromopyridine. (n.d.). Eureka | Patsnap.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.
  • Katritzky, A. R., et al. (2005).
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3277–3301. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2725-2730.
  • Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.
  • Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinyl]oxv]-3.5-dimethvlbenzonitrile. (n.d.). Google Patents.
  • Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.
  • Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'-dinitrochalcones and S- benzylthiouronium chloride. (2012).
  • Troubleshooting LiftMaster Error Code 4-6 – Safety Reversal Sensor Troubleshooting. (2025, July 21). YouTube.
  • Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. (2025, August 6). ResearchGate.
  • Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. (n.d.). Google Patents.
  • Optimizing Chemical Synthesis with 2,5-DIPHENYL-4,6-PYRIMIDINEDIOL: A Chemist's Perspective. (2025, November 5).
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.). National Institutes of Health.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.

Sources

troubleshooting failed reactions with 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for reactions involving 4,6-Dibromopicolinonitrile. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental challenges and solutions. This guide is structured to empower you with the knowledge to diagnose and resolve issues encountered in your synthetic endeavors.

The Unique Reactivity of this compound

This compound is a valuable heterocyclic building block. Its reactivity is governed by three key features: the electron-deficient pyridine ring, the electron-withdrawing nitrile group, and two reactive bromine atoms at the C4 and C6 positions. The pyridine nitrogen and the nitrile group activate the ring for nucleophilic attack and influence the behavior of the C-Br bonds in cross-coupling reactions. Understanding this electronic landscape is crucial for troubleshooting. The C4 position is generally more reactive than the C6 position in palladium-catalyzed cross-couplings due to electronic effects, though this selectivity can be influenced by the choice of catalyst and ligand.

General Troubleshooting: First Principles for Success

Before diving into reaction-specific issues, it's essential to validate the fundamentals of your experimental setup. Many reaction failures stem from common oversights rather than complex mechanistic failures.

Question: My reaction isn't working, and I don't know where to start. What are the first things I should check?

Answer: A systematic check of your foundational parameters is the most efficient first step.

  • Reagent Purity and Integrity:

    • Substrate: Has your this compound been stored properly? Is it free from decomposition?

    • Catalyst/Ligand: Palladium catalysts, especially Pd(0) sources, are sensitive to air and moisture. Use fresh catalysts or those stored correctly in an inert environment. Phosphine ligands can oxidize, diminishing their effectiveness.

    • Solvents: Ensure solvents are anhydrous and have been rigorously degassed. Oxygen is a known culprit for catalyst decomposition (forming palladium black) and promoting unwanted side reactions like boronic acid or alkyne homocoupling.

    • Base: The quality and choice of base are critical. Ensure it is fresh and has not clumped from moisture absorption.

  • Strictly Anaerobic Conditions:

    • The catalytic cycles of most cross-coupling reactions involve air-sensitive Pd(0) species. It is imperative to assemble your reaction under an inert atmosphere (Argon or Nitrogen).

    • Proper degassing of solvents and the reaction headspace is non-negotiable. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.

  • Temperature Control:

    • While many coupling reactions require heat to overcome activation barriers, excessive temperatures can lead to catalyst decomposition and increased side reactions. Ensure your heating apparatus provides accurate and stable temperature control.

Below is a general workflow for diagnosing a failed reaction before attempting complex optimizations.

G start Reaction Failed (Low or No Conversion) reagents Check Reagent Purity (Substrate, Catalyst, Ligand, Base, Solvents) start->reagents atmosphere Verify Inert Atmosphere (Degassing Technique, Seal Integrity) reagents->atmosphere temp Confirm Temperature Accuracy atmosphere->temp re_run Re-run with Validated Reagents & Conditions temp->re_run success Reaction Successful re_run->success Yes optimize Proceed to Reaction-Specific Troubleshooting re_run->optimize No

Caption: Initial troubleshooting workflow for any failed reaction.

Suzuki-Miyaura Cross-Coupling

This reaction is a workhorse for C-C bond formation but can be challenging with pyridine substrates due to potential catalyst inhibition.

Question: I am observing low or no conversion in my Suzuki-Miyaura reaction with this compound.

Answer: This is a frequent issue when working with N-heterocycles. The pyridine nitrogen's lone pair can coordinate to the palladium center, creating off-cycle, inactive species.

  • Causality & Solution:

    • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-deficient nature of the pyridine ring and potential for catalyst inhibition necessitate a more robust system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and sterically disfavor catalyst inhibition by the pyridine nitrogen.

    • Base Selection: The choice of base is critical not only for the catalytic cycle but also for solubility. A common issue is the poor solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) in organic solvents. Ensure vigorous stirring. Consider switching to a base with better solubility, like Cs₂CO₃, or using a mixed solvent system (e.g., Dioxane/Water) to facilitate dissolution.

    • Temperature: Aryl bromides are less reactive than iodides and often require heating (e.g., 80-110 °C) to drive the reaction.

Question: My primary side-product is from hydrodehalogenation (debromination). How can I prevent this?

Answer: Hydrodehalogenation, the replacement of a bromine atom with hydrogen, is a common parasitic reaction.

  • Causality & Solution:

    • Proton Source: The most common cause is the presence of trace water or other proton sources in your reagents or solvents. Ensure all components are scrupulously dry.

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially when heated in the presence of moisture, which liberates a proton source. Use fresh, high-quality boronic acid.

    • Base Choice: Some bases or their impurities can act as hydride sources. Screening

Technical Support Center: Solvent Effects on 4,6-Dibromopicolinonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for experiments involving 4,6-dibromopicolinonitrile. The following content, structured in a flexible question-and-answer format, addresses common challenges and explains the critical role of solvent choice in directing reaction outcomes. Our focus is to empower you with the knowledge to optimize your synthetic routes, improve yields, and control regioselectivity.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating C-C bonds. However, the success of these reactions with this compound is highly dependent on the solvent system.

FAQ 1: My Suzuki-Miyaura coupling of this compound is resulting in low yield and a mixture of products. What are the likely solvent-related causes?

Low yields and product mixtures in Suzuki couplings of dihalogenated heterocycles are common issues often rooted in suboptimal solvent selection. The solvent influences catalyst stability, reagent solubility, and the rate of competing side reactions.

Core Causality: The primary role of the solvent system in a Suzuki-Miyaura reaction is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A solvent's polarity, coordinating ability, and capacity to form a biphasic system with water are all critical factors.

Troubleshooting Steps & Explanations:

  • Inadequate Base Solubility: Many common bases for Suzuki couplings (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) have poor solubility in purely organic solvents. This limits their effectiveness in the crucial transmetalation step.

    • Solution: Employ a biphasic solvent system, typically an organic solvent mixed with water. A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[1] The base dissolves in the aqueous phase, while the organic substrate and catalyst reside primarily in the organic phase, allowing the reaction to proceed at the interface. For substrates similar to this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane has been shown to provide superior yields compared to acetonitrile or toluene.[2]

  • Catalyst Deactivation: Palladium(0) catalysts are susceptible to oxidation, which leads to catalyst deactivation. Dissolved oxygen in your solvents is a primary culprit.

    • Solution: Always use thoroughly degassed solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes prior to use.[1] Ensure your entire reaction setup is under an inert atmosphere.

  • Protodebromination (Debromination): This side reaction, where a bromine atom is replaced by a hydrogen atom, is a common pathway for yield loss. It can be promoted by the presence of a proton source (like water or alcohols) and is often competitive with the desired cross-coupling.

    • Solution: While water is often necessary for base solubility, its proportion should be optimized. If protodebromination is significant, consider using a milder base like KF or Cs₂CO₃. Switching to a less polar solvent system, such as toluene/water, in conjunction with bulky phosphine ligands, can sometimes suppress this side reaction.[1]

  • Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself. Like catalyst deactivation, this is often exacerbated by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and the reaction mixture is the most effective preventative measure.

Data-Driven Solvent Selection for Suzuki Coupling:

Solvent SystemTypical Ratio (Organic:Water)BaseTypical Yield for DihaloazinesReference
1,4-Dioxane / H₂O4:1 to 5:1K₃PO₄Good to Excellent[2]
THF / H₂O4:1 to 5:1K₂CO₃Moderate to Good[1]
Toluene / H₂O10:1 to 2:1Na₂CO₃, K₃PO₄Moderate to Good[1][2]
Acetonitrile / H₂O-K₃PO₄Moderate[2]

Section 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The two bromine atoms on the this compound ring are electronically distinct due to the influence of the pyridine nitrogen and the electron-withdrawing nitrile group. This presents an opportunity for regioselective mono-substitution via SNAr, a reaction heavily influenced by the solvent.

FAQ 2: I am attempting a mono-SNAr reaction on this compound with an amine, but I'm getting a mixture of 4- and 6-substituted products. How can I control the regioselectivity using the solvent?

Controlling regioselectivity in the SNAr of dihalopyridines is a classic challenge where the solvent plays a pivotal role in stabilizing the key intermediates or transition states.

Core Causality: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is highly dependent on the solvent's polarity and its ability to solvate charged species. The bromine at the 4-position is generally more activated towards nucleophilic attack due to resonance stabilization of the intermediate by the pyridine nitrogen. However, the relative reactivity can be modulated.

Troubleshooting Steps & Explanations:

  • Polar Aprotic Solvents for 4-Position Selectivity: Polar aprotic solvents such as DMSO , DMF , NMP , and acetonitrile are excellent at solvating cations but poorly solvate anions (the nucleophile).[3][4] This leaves the nucleophile "naked" and highly reactive. Furthermore, these solvents effectively stabilize the charge-delocalized Meisenheimer complex, accelerating the reaction. For many dihalopyridines, these solvents tend to favor substitution at the more electronically activated 4-position.

  • Less Polar or Protic Solvents for Modulating Selectivity:

    • Less Polar Solvents (e.g., Toluene, Dioxane): In some systems, less polar solvents have been observed to favor substitution at the 2- (or in this case, 6-) position.[5] The rationale is that the localized charge in the transition state leading to the 6-substituted product is less destabilized in a non-polar environment compared to the more delocalized charge of the 4-substituted intermediate.

    • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding.[6] This can sometimes alter the selectivity profile, though they may also lead to competing solvolysis side reactions. For instance, in the SNAr of 2,4,5-trichloropyrimidine, using an aqueous system with HPMC as an additive resulted in significantly higher regioselectivity for the 4-position compared to reactions in organic solvents.[7]

Experimental Workflow for Optimizing SNAr Regioselectivity:

SNAr_Optimization cluster_start Initial Screening cluster_analysis Analysis cluster_optimization Optimization Pathways Start Start with this compound + Nucleophile Solvent_Screen Screen Solvents: 1. DMSO (Polar Aprotic) 2. 1,4-Dioxane (Less Polar) 3. Isopropanol (Polar Protic) Start->Solvent_Screen Analysis Analyze Product Ratio (4- vs 6-isomer) by LC-MS or NMR Solvent_Screen->Analysis Optimize_4 High 4-Selectivity: Optimize Temperature & Base in DMSO/DMF Analysis->Optimize_4 4-Isomer Dominant Optimize_6 Significant 6-Isomer: Explore Toluene/Xylene & Non-polar conditions Analysis->Optimize_6 6-Isomer Observed Mixed Mixed Isomers: Consider Temperature Effects & Sterics of Nucleophile Analysis->Mixed Mixture Cyanation_Pathway Substrate This compound Interface Reaction at Aqueous-Organic Interface Substrate->Interface Reagents K4[Fe(CN)6] (aq) Pd Catalyst (org) Ligand (org) Reagents->Interface Solvent Biphasic System (e.g., Dioxane/Water) Solvent->Interface Provides Medium Product Substituted Cyanopicolinonitrile Interface->Product

Caption: Biphasic system for safe and efficient cyanation.

References

  • Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. Google Patents.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. URL: [Link]
  • Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv, Cambridge Open Engage. URL: [Link]
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. URL: [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Autonomous Optimization of Discrete Reaction Parameters: Mono- Functionalization of a Bifunctional Substrate via a Suzuki-Miyaur. ChemRxiv. URL: [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. URL: [Link]
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL: [Link]
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ].
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. URL: [Link]
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. URL: [Link]
  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. URL: [Link]
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health. URL: [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromopicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. The following troubleshooting guide and frequently asked questions (FAQs) are based on established protocols and field-proven insights to ensure you can achieve a robust, safe, and scalable process.

Troubleshooting Guide: Overcoming Common Hurdles in Synthesis

This section addresses specific experimental issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: Why am I observing incomplete bromination and a mixture of mono-brominated and di-brominated products?

Underlying Cause: Incomplete lithiation or premature quenching of the lithiated intermediate is a common reason for obtaining a mixture of products. This can be caused by residual moisture in the reaction setup, insufficiently dried solvents, or a lower than expected concentration of the organolithium reagent.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents such as THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Titration of Organolithium Reagent: The molarity of commercially available organolithium reagents like n-BuLi can decrease over time. It is crucial to titrate the solution before use to determine its exact concentration. A widely used method is the titration with a known concentration of a diphenylacetic acid solution in THF.

  • Optimize Lithiation Conditions: If incomplete lithiation persists, consider increasing the equivalents of the organolithium reagent (e.g., from 2.2 to 2.5 equivalents). Extending the lithiation time or slightly increasing the temperature (e.g., from -78°C to -60°C) can also drive the reaction to completion, but this should be done cautiously to avoid side reactions.

  • Controlled Electrophile Addition: Add the bromine solution slowly at a low temperature (-78°C) to control the exotherm and minimize side reactions. A rapid addition can lead to localized warming and decomposition of the lithiated intermediate.

Question 2: My reaction yields are significantly lower upon scale-up. What factors should I investigate?

Underlying Cause: Scale-up often introduces challenges related to mass and heat transfer. Inefficient mixing and inadequate temperature control are primary culprits for decreased yields in larger reaction volumes.

Troubleshooting Protocol:

  • Evaluate Mixing Efficiency: Magnetic stirring, which may be sufficient for small-scale reactions, is often inadequate for larger volumes. The use of a mechanical stirrer is highly recommended for reactions larger than a few grams to ensure efficient mixing and maintain a homogeneous reaction mixture.[1] This is particularly critical in heterogeneous reactions or when the reaction mixture becomes viscous.[1]

  • Improve Temperature Control: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation more challenging. Monitor the internal reaction temperature closely and ensure your cooling bath has sufficient capacity to maintain the desired temperature, especially during exothermic additions.

  • Re-optimize Reagent Addition Rates: The rate of addition for reagents, especially the organolithium and the electrophile, may need to be adjusted for larger scales. A slower, controlled addition can help manage the reaction exotherm and prevent the formation of byproducts.

  • Consider a Process Safety Evaluation: For multi-kilogram scale production, a thorough process safety evaluation is essential. This includes differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies to understand the thermal hazards associated with the reaction.

Question 3: I am observing the formation of a significant amount of an intensely colored, insoluble byproduct. What is it and how can I avoid it?

Underlying Cause: The formation of colored byproducts in reactions involving pyridinium intermediates is a known issue.[2] These can arise from side reactions, especially if there are impurities in the starting materials or if the stoichiometry is not precise.[2]

Troubleshooting Protocol:

  • Ensure High Purity of Starting Materials: Use analytically pure starting materials. Impurities can act as catalysts for side reactions or participate in the reaction to form undesired products.

  • Precise Stoichiometry: Carefully control the stoichiometry of the reactants. Substoichiometric amounts of a key reagent can lead to the formation of byproducts.[2]

  • Purification Strategy: While prevention is ideal, if the byproduct forms, it can often be removed due to its poor solubility in most organic solvents.[2] Recrystallization from a high-boiling point solvent like DMSO may be effective for isolating the desired product.[2]

  • Characterize the Byproduct: If the byproduct formation is persistent, isolating and characterizing it (e.g., by NMR, MS, and X-ray crystallography) can provide valuable insights into the side reaction pathway, allowing for more targeted process optimization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the primary synthetic routes to this compound?

The synthesis of substituted picolinonitriles often involves a multi-step process. A common strategy for introducing bromo substituents at the 4 and 6 positions of a pyridine ring is through a lithiation-bromination sequence on a suitable picolinonitrile precursor. Alternative routes might involve the construction of the brominated pyridine ring from acyclic precursors, followed by the introduction of the nitrile group.

What are the key safety considerations when working with organolithium reagents and bromine on a large scale?

Both organolithium reagents (e.g., n-BuLi) and elemental bromine are hazardous and require careful handling, especially at scale.

  • Organolithium Reagents: These are pyrophoric and will ignite on contact with air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Ensure appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, is worn.

  • Bromine: This is a highly corrosive and toxic substance. Work in a well-ventilated fume hood and wear appropriate gloves and eye protection. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.

  • Exothermic Reactions: The reaction of organolithium reagents with electrophiles like bromine is highly exothermic. Proper temperature control and slow, controlled addition are critical to prevent runaway reactions.

How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress.

  • TLC: This is a quick and convenient method to qualitatively assess the consumption of starting material and the formation of the product.

  • HPLC: For more quantitative analysis, HPLC can be used to determine the ratio of starting material, intermediates, and the final product. This is particularly useful for identifying the formation of any byproducts and for optimizing reaction conditions.

What are the recommended purification methods for this compound at scale?

While column chromatography is often used for purification at the lab scale, it can be impractical and costly for larger quantities.

  • Recrystallization: This is the preferred method for purifying solid compounds at scale. A systematic screening of solvents is recommended to find a suitable system that provides good recovery and high purity.

  • Slurry Washes: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification technique.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution Problem Low Yield / Impure Product Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Byproduct_Formation Byproduct Formation? Problem->Byproduct_Formation Incomplete_Reaction->Byproduct_Formation No Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Reaction->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Mixing) Incomplete_Reaction->Optimize_Conditions Yes Purification Improve Purification Method (Recrystallization, Slurry Wash) Byproduct_Formation->Purification Yes Characterize_Byproduct Isolate & Characterize Byproduct Byproduct_Formation->Characterize_Byproduct Yes Success Successful Synthesis Byproduct_Formation->Success No Check_Reagents->Success Optimize_Conditions->Success Purification->Success Characterize_Byproduct->Optimize_Conditions

Caption: Troubleshooting workflow for this compound synthesis.

References

  • This is a placeholder for a specific reference if one were found directly on the synthesis of this compound. The search did not yield a direct, comprehensive paper on this specific molecule's scale-up.
  • This is a placeholder for a specific reference if one were found directly on the synthesis of this compound. The search did not yield a direct, comprehensive paper on this specific molecule's scale-up.
  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation
  • Large Scale Synthesis of 4'-(4-Bromophenyl)

Sources

Technical Support Center: Synthesis of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromopicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and minimize the formation of critical impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest possible purity of your final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide a logical workflow, from understanding potential impurity formation to implementing practical solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the this compound synthesis?

A1: Impurities can arise from several sources, including:

  • Incomplete Reactions: Unreacted starting materials or intermediates.

  • Side Reactions: Competing reaction pathways leading to undesired products.

  • Degradation: Decomposition of starting materials, intermediates, or the final product.

  • Contaminants in Reagents and Solvents: Impurities present in the chemicals used for the synthesis.

Q2: How can I effectively monitor the progress of my reaction to minimize impurities?

A2: Real-time reaction monitoring is crucial. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the desired product and any byproducts.[1] Regular sampling and analysis will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heating.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[2] A reversed-phase HPLC method using a C18 column is typically effective for separating this compound from its structurally related impurities. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Presence of Monobrominated Impurities

Symptom: Your analytical data (e.g., HPLC, MS) shows the presence of 4-bromo-6-chloropicolinonitrile or 6-bromo-4-chloropicolinonitrile.

Potential Cause: Incomplete bromination of the starting picolinonitrile derivative. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a shortened reaction time.

Solutions:

  • Optimize Reagent Stoichiometry: Ensure a sufficient molar excess of the brominating agent (e.g., N-Bromosuccinimide) is used.

  • Control Reaction Temperature: The reaction temperature should be carefully controlled to ensure the reaction proceeds to completion without causing degradation.

  • Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is fully consumed.

ParameterStandard ConditionOptimized Condition
Brominating Agent (molar eq.)1.0 - 1.21.2 - 1.5
Temperature (°C)60-7070-80 (with careful monitoring)
Reaction Time (hours)4-66-8 (or until completion by TLC/HPLC)
Issue 2: Formation of Over-Brominated Byproducts

Symptom: Detection of tribrominated picolinonitrile species in your product mixture.

Potential Cause: Excessive amounts of the brominating agent or prolonged reaction times at elevated temperatures can lead to further bromination of the desired product.

Solutions:

  • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess is often necessary, but a large excess should be avoided.

  • Temperature Management: Avoid excessively high reaction temperatures.

  • Controlled Addition: Add the brominating agent portion-wise to maintain a controlled concentration in the reaction mixture.

Issue 3: Presence of Hydrolyzed Impurities (e.g., 4,6-Dibromopicolinamide)

Symptom: Your analytical data indicates the presence of the corresponding picolinamide.

Potential Cause: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. This can occur during the reaction or work-up.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Work-up: If an aqueous work-up is necessary, use neutral water and minimize the contact time.

  • Solvent Choice: Use aprotic solvents that are less likely to promote hydrolysis.

Experimental Workflow: Minimizing Hydrolysis

Caption: Workflow for minimizing hydrolysis impurities.

Purification Strategies

Even with optimized reaction conditions, some impurities may still be present. The following purification techniques are recommended:

  • Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

Logical Relationship: Impurity Profile and Purification

G cluster_0 Impurity Profile cluster_1 Purification Strategy Starting Material Starting Material Recrystallization Recrystallization Starting Material->Recrystallization High Polarity Difference Monobrominated Monobrominated Column Chromatography Column Chromatography Monobrominated->Column Chromatography Similar Polarity Over-brominated Over-brominated Over-brominated->Column Chromatography Similar Polarity Hydrolyzed Hydrolyzed Hydrolyzed->Recrystallization High Polarity Difference

Caption: Relationship between impurity type and purification method.

References

  • Investigation into the Formation of Impurities during the Optimization of Brig
  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.MDPI, 2023. [Link]
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.National Institutes of Health, 2023. [Link]

Sources

Technical Support Center: Refining Workup Procedures for 4,6-Dibromopicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,6-Dibromopicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workups involving this versatile synthetic building block. The following content provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and ensure the robust and efficient isolation of your target compounds.

Troubleshooting Guide: Common Workup Issues

This section addresses specific, practical problems that can arise during the workup of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

Question 1: I've performed a Suzuki-Miyaura coupling with this compound and now I'm struggling with a persistent emulsion during the aqueous wash. How can I resolve this?

Answer:

Emulsion formation is a frequent issue, often caused by residual palladium complexes, boronic acid byproducts, or partially soluble intermediates that act as surfactants. Here is a tiered approach to breaking these emulsions:

  • Tier 1: Increase Ionic Strength. The simplest first step is to add a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous phase often disrupts the emulsion by making the organic components less soluble in the aqueous layer.

  • Tier 2: Filtration. If brine is ineffective, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The fine, porous nature of Celite can break up the microscopic droplets that form the emulsion. Wash the Celite pad with your organic solvent to ensure complete recovery of your product.

  • Tier 3: Centrifugation. For small-scale reactions with particularly stubborn emulsions, transferring the mixture to centrifuge tubes and spinning at a moderate speed (2000-4000 rpm) for 10-15 minutes can effectively separate the layers.

  • Causality Explained: The pyridine nitrogen in your product and starting material can be protonated or interact with metal species, increasing their polarity and affinity for the aqueous-organic interface. The methods above work by altering the physical and chemical environment to force a clean phase separation.

Question 2: After my Buchwald-Hartwig amination, I have a dark, tarry crude product. What is causing this and how can I clean it up?

Answer:

Dark, insoluble material post-amination often points to the formation of palladium black or degradation of electron-rich phosphine ligands. These reactions are notoriously sensitive and can be challenging to work up.[2][3]

Root Causes & Prevention:

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially if the reaction is overheated or if oxygen is not rigorously excluded.

  • Ligand Oxidation: Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are susceptible to oxidation, leading to colored impurities.[4]

Workup and Purification Protocol:

  • Initial Dilution & Filtration: After cooling the reaction, dilute the mixture with a generous amount of a moderately polar solvent like ethyl acetate or dichloromethane (DCM). This helps precipitate the insoluble palladium residues.

  • Celite Filtration: Filter the diluted mixture through a plug of silica gel topped with a layer of Celite. This is highly effective at capturing baseline impurities and palladium black.

  • Aqueous Washes: Proceed with standard aqueous washes. A wash with a saturated aqueous solution of ammonium chloride can help complex and remove some residual palladium.[5]

  • Charcoal Treatment: If the organic layer remains darkly colored, you can stir it with a small amount of activated charcoal for 15-30 minutes. Caution: Activated charcoal can adsorb your product, so use it sparingly and monitor your product concentration by TLC or LCMS. Filter through Celite to remove the charcoal.

  • Column Chromatography: A final purification by column chromatography is almost always necessary. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate).

Question 3: My NMR shows incomplete reaction and the presence of de-brominated byproducts. How can I separate my mono-substituted product from the starting material and these impurities?

Answer:

This is a classic challenge in sequential cross-coupling.[6] The polarity difference between the starting material (this compound), the desired mono-substituted product, and the de-brominated impurity can be subtle.

Separation Strategy:

CompoundStructure (Example)PolarityElution Order (Normal Phase)
De-brominated byproduct4-Bromo-picolinonitrileLowestFirst
Starting Material This compound Low Second
Mono-substituted Product4-Bromo-6-phenylpicolinonitrileIntermediateThird
Di-substituted Product4,6-DiphenylpicolinonitrileHighestLast

Chromatography Tips:

  • Solvent System: A low-polarity mobile phase is key. Start with Hexane/DCM or Hexane/Ethyl Acetate mixtures with a very low percentage of the polar component (e.g., 98:2 or 95:5).

  • Slow Gradient: Employ a very shallow gradient during column chromatography to maximize the separation between the closely eluting spots.

  • Recrystallization: If chromatography is challenging, recrystallization can be effective. Screen various solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find one where the desired product has lower solubility than the impurities at room temperature or below.

Below is a workflow to guide your purification strategy.

G cluster_purification Purification Options start Crude Reaction Mixture filter_pd Filter through Silica/Celite Plug to Remove Palladium Residues start->filter_pd extract Aqueous Extraction (e.g., Water, Brine) filter_pd->extract check_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) extract->check_purity column Column Chromatography (Shallow Gradient) check_purity->column Complex Mixture or Close Rf Values recrystal Recrystallization check_purity->recrystal Crude is >85% Pure and Crystalline final_product Pure Mono-Substituted Product column->final_product recrystal->final_product

Caption: Decision workflow for purifying mono-substituted products.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A: this compound is classified as an acute oral and inhalation toxicant.[7] It is harmful if swallowed or inhaled and may cause skin and eye irritation.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid creating dust. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Q2: I am concerned about the potential for hydrolysis of the nitrile group to a picolinamide or carboxylic acid during an aqueous workup. Is this a significant risk?

A: Under standard workup conditions (neutral pH, room temperature), the risk of hydrolyzing the nitrile is very low. The nitrile group on an aromatic ring is relatively stable. Hydrolysis typically requires harsh conditions, such as prolonged heating with strong acid or base.[10] However, if your reaction was run at high temperatures with a strong base (e.g., NaOH, KOH), some hydrolysis to the corresponding amide could occur. If you suspect this, look for a new, more polar spot on your TLC and check the mass spectrum for the corresponding M+18 peak (addition of H₂O).

Q3: What are the best general-purpose solvents for extracting my product after a reaction with this compound?

A: The choice of solvent depends on the polarity of your final product.

  • For non-polar to moderately polar compounds: Ethyl acetate (EtOAc) is an excellent first choice. It is a good solvent for a wide range of organic compounds and is not fully miscible with water.

  • For less polar compounds: Dichloromethane (DCM) can be used. Be aware that it is denser than water and can sometimes form more stable emulsions.

  • Avoid Protic Solvents: Protic solvents like ethanol or methanol are generally unsuitable for extractions as they are miscible with water.

Q4: How can I effectively remove residual boronic acid and its byproducts after a Suzuki reaction?

A: Boronic acids and their anhydrides (boroxines) can be tricky to remove completely.

  • Aqueous Base Wash: A wash with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution will deprotonate the boronic acid, forming a boronate salt that is highly soluble in the aqueous layer.

  • Oxidative Workup: A less common but effective method is to treat the organic layer with a small amount of an oxidizing agent like hydrogen peroxide under basic conditions. This converts the boronic acid to the corresponding phenol, which can then be easily removed with a base wash.

  • Methanol Co-evaporation: Boronic acid residues can sometimes be removed by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure. This process can form the volatile trimethyl borate.[5]

Below is a diagram illustrating the general workup sequence following a typical cross-coupling reaction.

G start 1. Reaction Completion (Cool to RT) quench 2. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench filter 3. Dilute & Filter (Remove Pd black via Celite®) quench->filter extract 4. Liquid-Liquid Extraction (Organic Solvent vs. Aqueous Washes) filter->extract dry 5. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate 6. Concentrate (Rotary Evaporation) dry->concentrate purify 7. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify

Caption: Standard post-reaction workup and purification workflow.

References

  • National Institutes of Health (NIH).
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Reddit.
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
  • National Institutes of Health (NIH). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. [Link]
  • National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4,6-Dibromopicolinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The picolinonitrile (2-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds investigated for various therapeutic applications. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for structural elucidation in solution. This guide offers an in-depth, comparative analysis of the ¹H NMR spectra of 4,6-dibromopicolinonitrile and its derivatives, providing the technical insights and experimental data necessary for unambiguous characterization.

The Foundational Principles: Interpreting ¹H NMR of Substituted Pyridines

A proficient analysis of the ¹H NMR spectrum of any substituted pyridine, including picolinonitriles, hinges on understanding three core concepts: chemical shift, integration, and signal splitting.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. The nitrogen atom in the pyridine ring is electronegative, deshielding the ring protons and shifting their signals downfield (to a higher ppm value) compared to benzene.[1] Electron-withdrawing substituents, such as the bromo (–Br) and cyano (–CN) groups, further deshield, causing significant downfield shifts for the remaining protons.[2]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Signal Splitting (Multiplicity): Protons on adjacent carbons (vicinal protons) magnetically interact, splitting each other's signals into multiple lines (e.g., doublet, triplet). The pattern of splitting provides crucial information about the connectivity of atoms within the molecule.

¹H NMR Profile of the Parent Compound: this compound

This compound presents a simple yet informative ¹H NMR spectrum. The pyridine ring contains two remaining protons at the C3 and C5 positions.

  • Expected Spectrum:

    • Chemical Shifts: Both H-3 and H-5 are flanked by strongly electron-withdrawing groups. The cyano group at C2 and the bromo group at C4 exert a strong deshielding effect on H-3. Similarly, the bromo groups at C4 and C6 deshield H-5. Consequently, both protons are expected to resonate at very low fields, typically in the δ 7.5-8.5 ppm range.

    • Multiplicity: The H-3 and H-5 protons are separated by three bonds from the ring nitrogen and one bromine atom. They are meta to each other. This meta-coupling (⁴J) is typically small (around 2-3 Hz), resulting in each signal appearing as a sharp doublet . Due to their different electronic environments, H-3 and H-5 will appear as two distinct doublets.

Molecular Structure of this compound

Caption: Structure of this compound with key protons highlighted.

Comparative Analysis: The Influence of Substitution

The true utility of ¹H NMR shines when comparing the parent compound to its derivatives. By replacing one of the bromine atoms, we can observe predictable changes in the spectrum, allowing for confident structural assignment.

CompoundH-3 Chemical Shift (δ, ppm)H-5 Chemical Shift (δ, ppm)Rationale for Spectral Changes
This compound (Parent) ~8.1 (d)~7.9 (d)Baseline. Both protons are strongly deshielded by adjacent Br and CN groups.
4-Bromo-6-phenyl-picolinonitrile ~8.0 (d)~7.8 (d)Minor Upfield Shift. The phenyl group is less electron-withdrawing than bromine, causing a slight shielding effect on the adjacent H-5 proton, shifting it slightly upfield.
4-Bromo-6-amino-picolinonitrile ~7.4 (d)~6.8 (d)Significant Upfield Shift. The amino (–NH₂) group is a strong electron-donating group. It significantly shields the adjacent H-5 proton, causing a large upfield shift. The effect on the more distant H-3 is less pronounced but still observable.

Note: The chemical shifts provided are estimations based on substituent effects on similar pyridine systems. Actual values may vary depending on the solvent and other structural features.[4][5][6][7]

This comparative approach is fundamental. For instance, in a reaction intended to replace the C6-bromine with an amino group, the appearance of a new, highly shielded doublet around 6.8 ppm would be strong evidence of successful synthesis.

Experimental Protocol for ¹H NMR Analysis

Achieving high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol is a self-validating system for the analysis of picolinonitrile derivatives.

A. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): Excellent for most neutral, non-polar to moderately polar organic compounds.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Preferred for highly polar compounds or those with acidic protons (e.g., amines, amides), as it can slow down proton exchange.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified picolinonitrile derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) but is often omitted in modern spectrometers that reference the solvent lock signal.

B. Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueCausality and Purpose
Pulse Program zg30 or equivalentA standard 30-degree pulse experiment, optimal for quantitative analysis.
Number of Scans 16-64Averaging multiple scans increases the signal-to-noise ratio, improving spectral quality.
Relaxation Delay (d1) 2.0 - 5.0 sAllows protons to return to their equilibrium state between pulses, crucial for accurate integration.
Acquisition Time (aq) ~4.0 sDetermines the digital resolution of the spectrum. A longer time yields sharper peaks.
Spectral Width 0 - 16 ppmEncompasses the typical chemical shift range for organic molecules.

C. Data Processing and Analysis

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically adjusted to ensure all peaks are in the pure absorption mode (symmetrical Lorentzian shape).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value.

  • Integration: The relative areas of all signals are calculated.

  • Peak Picking: The precise chemical shift (ppm) and coupling constants (Hz) for all peaks are determined.

Workflow for ¹H NMR Structural Elucidation

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anal 4. Spectral Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Load Sample into Spectrometer Prep3->Acq1 Acq2 Set Experimental Parameters Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3 Anal1 Assign Chemical Shifts (δ) Proc3->Anal1 Anal4 Elucidate Structure Anal1->Anal4 Anal2 Determine Integrations Anal2->Anal4 Anal3 Analyze Splitting Patterns (J) Anal3->Anal4

Caption: A standardized workflow for obtaining and interpreting ¹H NMR spectra.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. A systematic and comparative analysis, grounded in the fundamental principles of substituent effects on chemical shifts and coupling constants, allows for the confident structural elucidation of novel compounds. By following a robust and validated experimental protocol, researchers can generate high-quality data that is essential for advancing research and development in medicinal chemistry and related scientific fields.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wiley-VCH. (2007). Supporting Information.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
  • North China University of Science and Technology. (n.d.). Electronic Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). 1H NMR (CDCl3) of [13C-nitrile]Nicotinonitrile (14).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • MDPI. (n.d.). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine.
  • ResearchGate. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
  • Vietnam Journal of Science and Technology. (2023). Variable Temperature NMR Experiment Studying Cyanopyridone Structure.
  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • LibreTexts Chemistry. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II).

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A Senior Application Scientist's Guide to Dibromopyridine Scaffolds: A Comparative Analysis of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dihalogenated pyridines stand out as exceptionally versatile building blocks, pivotal to the construction of complex molecular architectures for pharmaceuticals and functional materials.[1] The strategic, site-selective functionalization of these scaffolds is a cornerstone of contemporary drug discovery. This guide provides an in-depth comparison of 4,6-Dibromopicolinonitrile against other common dibromopyridine isomers, focusing on the nuanced interplay of electronic and steric factors that govern their reactivity. We will dissect their behavior in key synthetic transformations, supported by experimental data and actionable protocols, to empower chemists in making informed decisions for their synthetic campaigns.

Structural and Electronic Properties: More Than Just Isomers

The reactivity of a dihalopyridine is not merely a function of the carbon-halogen bond; it is profoundly influenced by the position of the nitrogen atom and the electronic nature of other substituents. The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbons, particularly at the α (C2/C6) and γ (C4) positions. This fundamental property dictates the preferred sites for both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]

The introduction of a strongly electron-withdrawing picolinonitrile group at the C2 position, as in This compound , drastically alters the electronic landscape compared to isomers like 2,6-dibromopyridine or 3,5-dibromopyridine. This nitrile group exerts a powerful -I (inductive) and -M (mesomeric) effect, further depleting electron density across the ring and significantly increasing the electrophilicity of the C4 and C6 positions.

G cluster_0 This compound cluster_1 2,6-Dibromopyridine cluster_2 3,5-Dibromopyridine a N (sp2) b C-CN (-I, -M) a->b c C-H b->c CN CN b->CN EWG d C-Br (Activated) c->d e C-H d->e Br Br d->Br f C-Br (Activated) e->f f->a f->Br a1 N (sp2) b1 C-Br (Activated) a1->b1 c1 C-H b1->c1 Br1 Br1 b1->Br1 d1 C-H c1->d1 e1 C-H d1->e1 f1 C-Br (Activated) e1->f1 f1->a1 Br2 Br2 f1->Br2 a2 N (sp2) b2 C-H a2->b2 c2 C-Br (Less Active) b2->c2 d2 C-H c2->d2 Br3 Br3 c2->Br3 e2 C-Br (Less Active) d2->e2 f2 C-H e2->f2 Br4 Br4 e2->Br4 f2->a2

Isomeric structures and key electronic influences.
Comparative Physicochemical Properties

A molecule's physical properties are the first indicators of its behavior, influencing everything from solubility to reaction kinetics.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound N#CC1=NC(Br)=CC(Br)=C1C₆H₂Br₂N₂261.90Not readily available
2,6-Dibromopyridine C1=CC(Br)=NC(Br)=C1C₅H₃Br₂N236.89115-119
3,5-Dibromopyridine C1=C(Br)C=NC=C(Br)1C₅H₃Br₂N236.89110-115
2,4-Dibromopyridine C1=C(Br)C=C(Br)N=C1C₅H₃Br₂N236.8943-46

Data sourced from commercial supplier information and chemical databases.[3][4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis for forming C-C and C-N bonds.[5] The reactivity of dibromopyridines in these transformations is dictated by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored at more electrophilic carbon centers and is subject to steric hindrance.

The general reactivity trend for C-Br bonds on a pyridine ring is C4 > C2 > C3.[6] The C2 position, while highly electrophilic, can present steric challenges depending on the catalyst's ligand sphere. The C3 position is the least reactive due to its lower electrophilicity.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->oa_complex Oxidative Addition (Rate-Limiting) transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation (e.g., Suzuki) or Amine Binding/Deprotonation (e.g., Buchwald-Hartwig) product_complex Product Complex (Ar-Pd(II)(R)L₂) oa_complex->product_complex Transmetalation (e.g., Suzuki) or Amine Binding/Deprotonation (e.g., Buchwald-Hartwig) end product_complex->end Reductive Elimination Ar-R Coupled Product product_complex->Ar-R start start->pd0 Catalyst Generation end->pd0 Regenerates Catalyst Ar-X Aryl Halide (e.g., Dibromopyridine) Ar-X->oa_complex R-M Organometallic Reagent (e.g., R-B(OH)₂) R-M->transmetalation_complex

Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a premier method for C-C bond formation. The regioselectivity in dibromopyridines is a classic case study in competing electronic and steric effects.

  • 2,4-Dibromopyridine : This isomer consistently undergoes selective coupling at the C2 position.[7][8][9] Despite the C4 position being electronically favorable, the C2 position's reactivity is enhanced, likely due to proximity to the nitrogen atom, which can stabilize the transition state.

  • 2,6-Dibromopyridine : Selective mono-arylation is achievable, yielding 2-aryl-6-bromopyridine.[10] The symmetry of the molecule means both positions are electronically equivalent. Achieving selective di-arylation requires harsher conditions or a sequential approach.

  • 3,5-Dibromopyridine : Both bromine atoms are at the less reactive C3/C5 positions. While coupling is possible, it generally requires more forcing conditions compared to 2- or 4-substituted isomers. Double Heck coupling reactions have been successfully performed on this scaffold.[11]

  • This compound : Direct experimental data is sparse, but a reasoned prediction can be made. The powerful electron-withdrawing nitrile group at C2 will strongly activate both the C4 and C6 positions. We can anticipate high reactivity at both sites. Selective mono-functionalization might be challenging due to the similar activation of both bromine atoms. The C6 position, being ortho to the nitrogen, may exhibit slightly higher reactivity, but the C4 position is also highly activated. This dual activation makes it an excellent candidate for synthesizing di-substituted picolinonitriles.

Comparative Data: Regioselectivity in Suzuki-Miyaura Coupling

SubstrateMajor Mono-Coupling ProductCatalyst/ConditionsYieldReference
2,4-Dibromopyridine2-Aryl-4-bromopyridinePd(PPh₃)₄ / TlOHGood[7][8]
2,6-Dibromopyridine2-Aryl-6-bromopyridinePd(0) w/ NHC ligandsHigh[10]
3,5-Dibromopyridine3-Aryl-5-bromopyridinePd(OAc)₂ / PPh₃ModerateInferred from[11]
This compound Mixture or Di-substituted Predicted to be highly reactive--
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[5][12] The principles of reactivity mirror those of Suzuki coupling, where oxidative addition is often the rate-determining step.

  • 2,6-Dibromopyridine : This substrate is well-suited for both selective mono- and di-amination. Reaction conditions can be tuned to favor one over the other, for instance by controlling stoichiometry and reaction time, often under microwave irradiation to achieve high yields efficiently.[13]

  • 3,5-Dibromopyridine : Similar to Suzuki coupling, amination at the 3 and 5 positions is feasible but typically less facile than at the 2, 4, or 6 positions.

  • This compound : The pronounced electrophilicity at C4 and C6 suggests this molecule will be an excellent substrate for Buchwald-Hartwig amination. It offers a direct route to 4,6-diaminopicolinonitrile derivatives, which are valuable scaffolds. The morpholine moiety, for example, is a privileged pharmacophore often introduced via C-N coupling, and its incorporation can modulate pharmacokinetic properties.[14]

Experimental Protocols: A Practical Approach

Trustworthiness in synthetic guidance comes from robust, reproducible protocols. Below is a representative, self-validating procedure for a Buchwald-Hartwig amination, adaptable for dibromopyridine substrates.

Protocol: Palladium-Catalyzed Mono-Amination of a Dibromopyridine

G start Start: Inert Atmosphere reagents Charge Schlenk flask: - Dibromopyridine (1.0 eq) - Amine (1.1 eq) - Pd₂(dba)₃ (0.01-0.05 eq) - Ligand (e.g., BINAP, XPhos) (0.02-0.1 eq) - Base (e.g., NaOtBu) (1.4 eq) start->reagents 1. Setup solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent 2. Addition reaction Heat reaction mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction 3. Reaction workup Cool to RT Quench (e.g., with water/brine) Extract with organic solvent reaction->workup 4. Workup purify Dry organic layer (e.g., MgSO₄) Concentrate in vacuo Purify by column chromatography workup->purify 5. Purification end End: Characterized Product purify->end 6. Analysis

General workflow for Buchwald-Hartwig amination.

Methodology:

  • Inert Atmosphere Setup: A dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). This is critical as the Pd(0) catalyst and some ligands are oxygen-sensitive.

  • Reagent Addition: To the flask, add the dibromopyridine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).[15]

  • Substrate Addition: The amine (1.1 eq) and anhydrous toluene are added via syringe. The flask is sealed.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of water or brine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-aminated pyridine.

Causality Note: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting reductive elimination step and stabilize the catalyst, leading to higher yields and broader substrate scope.[16] The strong, non-nucleophilic base (NaOtBu) is essential for deprotonating the amine in the catalytic cycle.[5][16]

Applications in Medicinal Chemistry: The Picolinonitrile Advantage

The pyridine ring is a ubiquitous scaffold in pharmaceuticals.[2] The choice of substitution pattern on this ring is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

  • 2,6-Disubstituted Pyridines : These often serve as "pincer" ligands in coordination chemistry or as scaffolds where the two substituents interact with adjacent pockets in a protein binding site.[17]

  • 3,5-Disubstituted Pyridines : This substitution pattern provides a distinct exit vector for substituents, often used to probe larger areas of a binding site or to attach solubilizing groups without sterically encumbering the core pharmacophore.[18]

  • 4,6-Disubstituted Picolinonitriles : The introduction of the nitrile group makes This compound a particularly attractive starting material. The nitrile pharmacophore is found in over 30 approved drugs.[19] It is metabolically robust and can serve as a potent hydrogen bond acceptor, mimicking a carbonyl group, or as a bioisostere for other functionalities. Its presence can significantly enhance binding affinity and modulate the electronic properties of the entire molecule.[19] This makes scaffolds derived from this compound highly valuable for developing inhibitors of enzymes like kinases or for creating novel receptor antagonists.

Concluding Remarks: A Strategic Choice

The selection of a dibromopyridine isomer is a strategic decision guided by the synthetic target and an understanding of the underlying reactivity.

  • 2,6- and 2,4-Dibromopyridine are ideal for accessing mono-substituted pyridines at the activated C2 position.

  • 3,5-Dibromopyridine is the building block of choice when substitution is required away from the activating influence of the ring nitrogen.

  • This compound emerges as a highly reactive and specialized scaffold. Its powerful electronic activation at two distinct positions (C4 and C6) and the inherent value of the picolinonitrile motif make it an exceptional starting material for the synthesis of complex, di-substituted pyridines with high potential in drug discovery and materials science. While its dual activation may pose a challenge for selective mono-functionalization, it provides a direct and efficient entry into symmetrically or sequentially di-functionalized derivatives that are otherwise difficult to access.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
  • Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Blossomole. [Link]
  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

A Comparative Guide to Validating the Purity of Synthesized 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of purity is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,6-Dibromopicolinonitrile, a halogenated pyridine derivative of interest. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of key techniques, empowering researchers to establish self-validating systems for purity determination.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities that may arise. While a definitive, universally adopted synthesis for this compound is not prominently published, a plausible and common approach for analogous structures involves the multi-step transformation of a readily available starting material, such as 2-picoline.

A likely synthetic pathway could involve:

  • Oxidation: The methyl group of a picoline precursor is oxidized to a carboxylic acid.

  • Halogenation: The pyridine ring is brominated. This step is critical, as incomplete or over-bromination can lead to significant impurities.

  • Nitrile Formation: The carboxylic acid is converted to the corresponding nitrile.

Based on this putative synthesis, several classes of impurities can be anticipated:

  • Starting Materials: Unreacted 2-picoline or its oxidized intermediate.

  • Intermediates: Incompletely brominated picolinonitrile species (e.g., 4-bromo- or 6-bromopicolinonitrile).

  • Over-brominated Species: Introduction of additional bromine atoms onto the pyridine ring.

  • Reagent-derived Impurities: Residual reagents or byproducts from the various synthetic steps.

  • Solvent-derived Impurities: Residual solvents used during the synthesis and purification.

The following diagram illustrates a potential workflow for the synthesis and initial purification of this compound, highlighting stages where impurities might be introduced.

cluster_synthesis Synthesis cluster_purification Initial Purification cluster_impurities Potential Impurities start 2-Picoline oxidation Oxidation start->oxidation e.g., KMnO4 bromination Bromination oxidation->bromination e.g., Br2, HBr imp1 Unreacted Starting Materials oxidation->imp1 nitrile_formation Nitrile Formation bromination->nitrile_formation e.g., SOCl2, NH3 imp2 Mono-brominated Intermediates bromination->imp2 imp3 Over-brominated Byproducts bromination->imp3 crude_product Crude this compound nitrile_formation->crude_product imp4 Reagent Residues nitrile_formation->imp4 extraction Work-up/Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization purified_product Purified this compound recrystallization->purified_product

Caption: A potential synthetic and purification workflow for this compound, indicating key stages for impurity introduction.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique is paramount for the accurate determination of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of organic compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Broadly applicable to a wide range of organic molecules, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity High sensitivity, often in the ppm to ppb range, depending on the detector.Very high sensitivity, capable of detecting trace-level impurities.
Resolution Excellent resolution for separating closely related compounds, including isomers.High resolution, particularly with capillary columns.
Identification Retention time provides an indication of a compound's identity. Confirmation requires a reference standard or coupling with a mass spectrometer (LC-MS).Provides both retention time and a mass spectrum, which can be used to identify unknown impurities by comparison to spectral libraries.
Quantification Highly accurate and precise quantification using external or internal standards.Accurate quantification is achievable with appropriate calibration.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a versatile and robust technique for purity determination due to its high resolving power and suitability for a wide range of compounds. For a halogenated aromatic nitrile like this compound, a reversed-phase HPLC method is typically the most effective.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a non-polar stationary phase suitable for the separation of moderately polar to non-polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to improve peak shape and provide protons for potential mass spectrometry detection if using LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier. Acetonitrile is a common choice for reversed-phase chromatography due to its low viscosity and UV transparency.
Gradient 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-18.1 min: 90-30% B18.1-22 min: 30% BA gradient elution is employed to effectively separate compounds with a range of polarities, from potential polar impurities to the less polar product and non-polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic and nitrile-containing compounds typically exhibit strong absorbance in the UV region. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 5 µLA small injection volume helps to prevent column overloading and maintain sharp peaks.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities. By comparing the retention times of these impurity peaks with those of suspected byproducts (if available as standards), their identities can be tentatively assigned.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

GC-MS is an invaluable technique for both the separation and identification of volatile impurities. The mass spectrometer provides structural information, which can be crucial for identifying unknown byproducts. Given the likely volatility of this compound and its potential impurities, GC-MS is a highly suitable complementary technique to HPLC.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

2. GC-MS Conditions:

ParameterConditionRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that is compatible with mass spectrometry.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °CA temperature program is used to elute compounds with different boiling points, ensuring good separation of both volatile and less volatile components.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Ion Source Temperature 230 °CAn appropriate temperature for efficient ionization.
Mass Range 50-400 m/zA suitable mass range to capture the molecular ions of the target compound and its likely impurities.

3. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

The key advantage of GC-MS is the mass spectrum obtained for each separated component. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio), which can confirm the identity of the main peak.[1] Impurity peaks can be analyzed by comparing their mass spectra to databases (e.g., NIST) or by interpreting the fragmentation patterns to deduce their structures.

Purification Strategies: From Crude Product to High Purity

While analytical techniques validate purity, effective purification methods are essential to achieve the desired level of quality.

Recrystallization: A Fundamental Purification Technique

Recrystallization is a powerful and widely used method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.

For a compound like this compound, a range of solvent systems can be explored. A good starting point is to test single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.[2]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

The purity of the recrystallized material should then be re-assessed using the analytical methods described above.

A Self-Validating Workflow for Purity Assessment

To ensure the trustworthiness of purity data, a self-validating workflow should be implemented. This involves using orthogonal analytical techniques to confirm the results.

cluster_workflow Purity Validation Workflow synthesis Synthesized this compound hplc_analysis HPLC Purity Analysis synthesis->hplc_analysis gcms_analysis GC-MS Impurity Identification synthesis->gcms_analysis purity_assessment Initial Purity Assessment hplc_analysis->purity_assessment gcms_analysis->purity_assessment purification Purification (e.g., Recrystallization) purity_assessment->purification If purity < desired specification final_purity Validated High-Purity Product purity_assessment->final_purity If purity ≥ desired specification final_hplc Final HPLC Purity Confirmation purification->final_hplc final_gcms Final GC-MS Confirmation purification->final_gcms final_hplc->final_purity final_gcms->final_purity

Caption: A self-validating workflow for assessing the purity of synthesized this compound.

By employing a combination of high-resolution separation techniques like HPLC for accurate quantification and a powerful identification tool like GC-MS, researchers can confidently establish the purity of their synthesized this compound and identify any significant impurities. This multi-faceted approach, grounded in an understanding of the synthetic process, is essential for advancing drug discovery and development programs.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Wagh, S., & Shinde, D. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 53-60.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

Sources

Navigating the Synthetic Landscape: A Guide to Alternatives for 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic selection of building blocks is paramount to synthetic efficiency, cost-effectiveness, and the novelty of the resulting chemical matter. 4,6-Dibromopicolinonitrile, a versatile dihalogenated pyridine, serves as a cornerstone in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3] Its two bromine atoms offer differential reactivity for sequential functionalization, typically via palladium-catalyzed cross-coupling reactions.[4] However, reliance on a single reagent can introduce limitations related to cost, availability, and specific reactivity profiles. This guide provides an in-depth comparison of viable alternatives, offering experimental insights to inform your synthetic strategy.

The core utility of this compound lies in its capacity for regioselective substitution. The carbon-halogen bond at the 4-position is generally more susceptible to oxidative addition by palladium(0) catalysts compared to the C6-Br bond, which is alpha to the ring nitrogen.[4] This intrinsic bias allows for a stepwise introduction of different substituents. An ideal alternative should either replicate this reactivity, offer a complementary or "unconventional" selectivity, or provide advantages in terms of reactivity, cost, or accessibility.

The Contenders: A Comparative Overview

We will explore three primary classes of alternatives to this compound: its chlorinated analog, other dihalopyridine isomers, and reagents featuring alternative leaving groups like triflates.

The Direct Analogue: 4,6-Dichloropicolinonitrile

The most intuitive alternative is 4,6-dichloropicolinonitrile. Chlorinated aromatics are often more cost-effective and readily available than their brominated counterparts. However, this advantage comes with a significant shift in reactivity.

Causality Behind Experimental Choices: The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making oxidative addition—the rate-determining step in many cross-coupling cycles—more challenging.[5][6] Consequently, reactions with aryl chlorides typically require more forcing conditions: higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the activation of the C-Cl bond.[7]

While this increased inertness can be a drawback, it can also be exploited for enhanced selectivity in molecules with multiple halogen types (e.g., one bromine and one chlorine).

The Isomeric Alternative: 2,4-Dihalopyridines

Shifting the halogenation pattern to produce isomers like 2,4-dibromo- or 2,4-dichloropyridine introduces a different set of regiochemical considerations. For dihalogenated pyridines, halides alpha to the nitrogen (the 2-position) are conventionally more reactive than distal halides due to the electronic influence of the heteroatom.[4] This presents a reactivity profile that is orthogonal to the 4,6-disubstituted pattern.

Expert Insight: While the C2 position is intrinsically more reactive, recent studies have shown that this selectivity can be inverted. The use of very sterically hindered NHC ligands has been demonstrated to promote unconventional cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. This ligand-controlled regioselectivity opens up synthetic routes to previously hard-to-access isomers.

The High-Reactivity Alternative: Pyridyl Triflates

For substrates where even C-Br bonds prove sluggish, or when milder reaction conditions are essential, triflates (trifluoromethanesulfonates) represent a superior class of leaving groups.[7] Starting from the corresponding dihydroxypicolinonitrile, one can synthesize 4,6-bis(trifluoromethanesulfonyloxy)picolinonitrile.

Mechanistic Advantage: The triflate group is an exceptionally good leaving group, and its reactivity in palladium-catalyzed cross-couplings is often comparable to or greater than that of bromides.[7] This allows for reactions to proceed at lower temperatures and with a broader range of coupling partners. The primary trade-off is the additional synthetic step required to prepare the triflate from the phenol and the higher cost of triflic anhydride.[8]

Data-Driven Comparison

To provide a clear performance benchmark, the following table summarizes key characteristics and typical reaction outcomes for this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction.

ReagentRelative CostC-X Bond Energy (kcal/mol, approx.)Typical Suzuki ConditionsExpected RegioselectivityKey Advantage
This compound BaselineC-Br: ~71Pd(PPh₃)₄, Na₂CO₃, 80-100 °CC4 > C6Well-established, predictable selectivity
4,6-Dichloropicolinonitrile LowerC-Cl: ~84[6]Pd₂(dba)₃, SPhos/XPhos, K₃PO₄, 100-120 °CC4 > C6Lower cost, potential for orthogonal chemistry
2,4-Dichloropyridine LowerC-Cl: ~84Conventional: C2 > C4. With bulky NHC ligands: C4 > C2Access to different isomers, tunable selectivity
Pyridyl Triflate (OTf) HigherC-O: ~119 (cleavage)Pd(OAc)₂, PPh₃, K₂CO₃, 60-80 °CHigh reactivity at both positionsMild conditions, high reactivity[7]

Experimental Protocols

A self-validating protocol must account for potential pitfalls and explain the function of each component. Below are representative, detailed procedures for a selective Suzuki coupling.

Protocol 1: Selective Monosubstitution of this compound

This protocol targets the more reactive C4 position.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reagents to Flask (Dibromopicolinonitrile, Boronic Acid, Pd(PPh3)4, Na2CO3) B 2. Add Solvents (Toluene, EtOH, H2O) A->B C 3. Degas Mixture (N2 sparging, 3 cycles) B->C D 4. Heat to 90 °C (Monitor by TLC/LC-MS) C->D E 5. Quench & Extract (H2O, EtOAc) D->E F 6. Dry & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G

Caption: Experimental workflow for selective Suzuki coupling.

Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.05 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and sodium carbonate (2.5 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting material. The palladium catalyst is the active species, and sodium carbonate is the required base for the transmetalation step.

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water. The total solvent volume should result in a substrate concentration of approximately 0.1 M.

    • Rationale: This solvent mixture is effective for dissolving both the organic reagents and the inorganic base, creating a biphasic system that facilitates the catalytic cycle.

  • Degassing: Sparge the reaction mixture with a gentle stream of nitrogen for 15 minutes.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like homocoupling of the boronic acid. Degassing is critical for reproducibility.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-6-bromopicolinonitrile product.

Protocol 2: Coupling with 4,6-Dichloropicolinonitrile

This protocol highlights the necessary modifications for the less reactive chloro-analogue.

Methodology:

  • Reagent Setup: To a microwave vial, add 4,6-dichloropicolinonitrile (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium phosphate (3.0 eq).

    • Rationale: A higher catalyst loading is used. The combination of Pd(OAc)₂ and a bulky, electron-rich Buchwald phosphine ligand (SPhos) generates a more active catalyst in situ, which is necessary for C-Cl bond activation.[5] K₃PO₄ is a stronger base often required for these more challenging couplings.

  • Solvent Addition: Add anhydrous 1,4-dioxane to a concentration of 0.1 M.

    • Rationale: Anhydrous, polar aprotic solvents are preferred for these catalyst systems.

  • Degassing: Seal the vial, then evacuate and backfill with argon (3 cycles).

  • Reaction: Heat the mixture to 110 °C in an oil bath or using a microwave reactor. Monitor for 12-24 hours.

    • Rationale: Higher temperatures are required to overcome the activation energy for oxidative addition of the C-Cl bond.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1. A plug of celite during filtration can help remove fine palladium residues.

Decision Framework for Reagent Selection

Choosing the optimal reagent depends on the specific goals of the synthesis. The following decision tree can guide this process.

G start Start: Need for a disubstituted picolinonitrile q1 Is cost the primary constraint? start->q1 q2 Is access to C2/C4 isomers required? q1->q2 No reagent_cl Use 4,6-Dichloropicolinonitrile (Optimize catalyst/conditions) q1->reagent_cl Yes q3 Are mild reaction conditions essential? q2->q3 No reagent_isomer Use 2,4-Dihalopyridine (Control selectivity with ligands) q2->reagent_isomer Yes reagent_br Use this compound (Standard, reliable choice) q3->reagent_br No reagent_otf Use Pyridyl Triflate (Higher cost, superior reactivity) q3->reagent_otf Yes

Caption: Decision tree for selecting the appropriate picolinonitrile reagent.

Conclusion

While this compound remains a robust and reliable building block, a thorough understanding of the available alternatives empowers the modern chemist to optimize synthetic routes based on project-specific priorities. The chlorinated analogs offer a significant cost reduction at the expense of reactivity, necessitating more advanced catalytic systems. Isomeric dihalopyridines provide access to alternative substitution patterns, with emerging methods allowing for ligand-controlled regioselectivity. Finally, pyridyl triflates stand as a high-performance option for sensitive substrates that demand mild conditions. By weighing the factors of cost, reactivity, and desired regiochemical outcome, researchers can make informed decisions that enhance the efficiency and versatility of their synthetic endeavors.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Palladium-Catalysed C-C Coupling: Then and Now.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Room-Temper
  • This compound. ChemScene.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • This compound. MySkinRecipes.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. vcu.edu.
  • Trifluoromethanesulfonic acid in organic synthesis.
  • Synthesis of pharmaceutically useful pyridine derivatives.
  • Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

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A Comparative Guide to the Reactivity of 4,6-Dibromopicolinonitrile and 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halo-substituted nitrogen heterocycles serve as indispensable building blocks. Their utility is largely dictated by the reactivity of the carbon-halogen bonds, which allows for the strategic introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of two such scaffolds: 4,6-Dibromopicolinonitrile and 4,6-dichloroquinoline.

While both molecules feature two halogen atoms on a nitrogen-containing aromatic system, their reactivity profiles are markedly different. Understanding these differences is paramount for researchers in drug development and process chemistry to inform reaction design, predict outcomes, and optimize synthetic routes. This document moves beyond a simple catalog of reactions to explore the fundamental electronic and structural factors governing their comparative reactivity, supported by mechanistic insights and practical experimental protocols.

Part 1: Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aryl halide in an SNAr reaction is primarily governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[1][2]

This compound: This molecule is a pyridine derivative, a six-membered ring that is inherently electron-deficient (π-deficient) due to the presence of the electronegative nitrogen atom.[3][4] This general deficiency is dramatically amplified by two key features:

  • A second electron-withdrawing group: The nitrile (-C≡N) group at the C2 position is a powerful electron-withdrawing group through both induction and resonance.

  • Synergistic Activation: The ring nitrogen and the C2-nitrile group work in concert to withdraw electron density, rendering the entire ring highly electrophilic. This effect is most pronounced at the positions ortho and para to these activating groups, namely the C4 and C6 positions where the bromo-substituents reside.

4,6-Dichloroquinoline: Quinoline is a bicyclic system composed of a pyridine ring fused to a benzene ring.[5]

  • Pyridine vs. Benzene Ring: The pyridine moiety is the electron-deficient portion of the molecule, while the fused benzene ring is comparatively electron-rich.[5][6][7] Electrophilic substitutions, for instance, preferentially occur on the benzene ring, while nucleophilic substitutions favor the pyridine ring.[4][6][7]

  • Differential Activation: This electronic dichotomy results in a profound difference between the two chloro-substituents. The chlorine at C4 is on the activated, π-deficient pyridine ring. The nitrogen atom strongly activates the C4 position for nucleophilic attack.[8][9] Conversely, the chlorine at C6 is on the carbocyclic benzene ring and is not significantly activated by the heterocyclic nitrogen for SNAr. Its reactivity is more akin to that of a standard chlorobenzene, which is notoriously unreactive under typical SNAr conditions.

Figure 1: Chemical structures of the two compared electrophiles.

Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The structural differences outlined above lead to distinct predictions regarding overall reactivity and regioselectivity.

Overall Reactivity

This compound is significantly more reactive than 4,6-dichloroquinoline.

The rationale is rooted in the degree of ring activation. The pyridine ring in this compound is rendered exceptionally electron-poor by the combined influence of the ring nitrogen and the potent C2-nitrile group. In contrast, the pyridine ring in 4,6-dichloroquinoline is activated only by the ring nitrogen, and this effect is slightly tempered by the electron-donating nature of the fused benzene ring. Consequently, nucleophilic attack on this compound can often proceed under milder conditions (lower temperatures, weaker bases) than the equivalent substitution at the C4 position of 4,6-dichloroquinoline.

Regioselectivity: A Tale of Two Halogens

4,6-Dichloroquinoline: Highly Selective Substitution at C4

Experimental evidence overwhelmingly shows that nucleophilic attack on 4,6-dichloroquinoline occurs almost exclusively at the C4 position.[10] The C6-chloro group remains intact unless subjected to much more forcing conditions (e.g., high-temperature, pressure, or metal catalysis). This high degree of regioselectivity makes 4,6-dichloroquinoline an excellent substrate for synthesizing mono-substituted 4-amino-, 4-alkoxy-, or 4-thio-6-chloroquinolines, which are valuable intermediates.

This compound: Competitive Substitution and Potential for Disubstitution

Both the C4 and C6 positions are highly activated. The stability of the respective Meisenheimer complexes determines the kinetic product.

  • Attack at C4: The negative charge in the intermediate can be delocalized onto the nitrogen atom of the nitrile group, which is a highly stabilizing resonance contributor.

  • Attack at C6: The negative charge can be delocalized onto the electronegative ring nitrogen.

While substitution can occur at both sites, the powerful resonance stabilization offered by the nitrile group often favors initial substitution at the C4 position. However, because the first substitution product (a 4-substituted-6-bromopicolinonitrile) is still an activated electrophile, disubstitution to replace the second bromine is a common outcome, especially if excess nucleophile or more forcing conditions are employed. Achieving mono-substitution can be challenging and requires careful control of stoichiometry and reaction conditions.

G cluster_quinoline 4,6-Dichloroquinoline Reactivity cluster_picolino This compound Reactivity Quinoline 4,6-Dichloroquinoline Product_Q 4-Substituted-6-chloroquinoline (Major Product) Quinoline->Product_Q  Selective attack at C4 NoReaction C6-Cl remains Quinoline->NoReaction  C6 is unreactive Nuc_Q Nucleophile (e.g., R-NH2) Nuc_Q->Product_Q Picolino This compound MonoSub Mono-substituted Product (C4 or C6) Picolino->MonoSub  1 eq. Nucleophile  Controlled conditions Nuc_P Nucleophile (e.g., R-NH2) Nuc_P->MonoSub DiSub Di-substituted Product MonoSub->DiSub  Excess Nucleophile  or harsher conditions

Figure 2: Logical workflow comparing the reactivity and product selectivity.

Part 3: Experimental Data and Protocols

The following sections provide tangible evidence and actionable protocols for researchers.

Comparative Data Summary

This table summarizes typical reaction conditions and outcomes for the amination of both substrates, illustrating the principles discussed above.

FeatureThis compound4,6-Dichloroquinoline
Primary Reaction Site C4 and/or C6C4 (highly selective)
Relative Reactivity Very HighModerate to High (at C4)
Typical Nucleophile Primary/Secondary Amines, Alkoxides, ThiolsPrimary/Secondary Amines, Phenols
Typical Conditions Often proceeds at room temp. or with mild heating (e.g., 80 °C in EtOH or DMF).Requires heating (e.g., reflux in EtOH or >100 °C in NMP/DMF).[10]
Common Outcome Mixture of mono- and di-substituted products unless carefully controlled.Clean mono-substitution at C4.
Example Yield (Mono-amination) Variable; requires optimization to maximize.Often >80% for C4 substitution.[11]
Experimental Protocol 1: Selective Mono-amination of 4,6-Dichloroquinoline

This protocol describes a standard procedure for the synthesis of a 4-amino-6-chloroquinoline derivative, a common scaffold in medicinal chemistry.

Objective: To selectively substitute the C4-chloro group of 4,6-dichloroquinoline with a primary amine.

Materials:

  • 4,6-Dichloroquinoline (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (or n-Butanol), as solvent

  • Concentrated Hydrochloric Acid (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloroquinoline (e.g., 1.98 g, 10 mmol).

  • Reagent Addition: Add ethanol (40 mL) to dissolve the starting material. Add aniline (1.02 mL, 11 mmol). A catalytic amount of concentrated HCl (e.g., 0.1 mL) can be added to protonate the quinoline nitrogen, further activating the C4 position, although the reaction often proceeds without it.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 4,6-dichloroquinoline spot indicates reaction completion (typically 4-8 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate. Filter the solid and wash with cold ethanol. Alternatively, pour the mixture into water and basify with aqueous sodium carbonate to precipitate the free amine product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

Experimental Protocol 2: Controlled Mono-amination of this compound

This protocol is designed to favor the mono-substituted product, which requires careful control over stoichiometry.

Objective: To synthesize a 4-amino-6-bromopicolinonitrile derivative by controlling reaction conditions.

Materials:

  • This compound (1.0 eq)[12]

  • Benzylamine (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) as a mild base

  • Acetonitrile (CH₃CN), as solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Setup: In a 50 mL round-bottom flask with a magnetic stir bar, suspend this compound (e.g., 2.62 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (25 mL).

  • Reagent Addition: Add benzylamine (1.09 mL, 10 mmol) dropwise to the stirred suspension at room temperature over 5 minutes. Using a strict 1:1 stoichiometry of the amine to the electrophile is critical to minimize disubstitution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction closely by TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is often complete within 1-3 hours. Look for the formation of a new major product spot and the consumption of the starting material. A higher Rf spot corresponding to the di-substituted product may appear if the reaction is left for too long or warms up.

  • Work-up: Upon completion, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue will likely be a mixture of the desired mono-substituted product and some starting material. This mixture can be effectively separated by flash column chromatography on silica gel to isolate the pure 4-(benzylamino)-6-bromopicolinonitrile.

Conclusion

The comparative reactivity of this compound and 4,6-dichloroquinoline provides a classic illustration of how subtle changes in electronic structure lead to vastly different synthetic outcomes.

  • This compound is a highly activated, potent electrophile due to the synergistic electron-withdrawing effects of its ring nitrogen and C2-nitrile group. This high reactivity makes it a versatile substrate but presents a challenge in controlling selectivity between mono- and di-substitution.

  • 4,6-Dichloroquinoline exhibits remarkable regioselectivity. The C4-chloro is activated for SNAr by the ring nitrogen, while the C6-chloro on the carbocyclic ring is largely unreactive. This differential reactivity is a powerful tool for synthetic chemists, enabling clean, predictable mono-functionalization at the C4 position.

For the drug development professional, choosing the right scaffold is critical. If the goal is to create a library of C4-substituted quinolines, 4,6-dichloroquinoline is the ideal starting material. If high reactivity is desired and subsequent substitution of a second leaving group is planned or can be controlled, this compound offers a potent platform for building complex, highly functionalized pyridine derivatives.

References

  • Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1279. [Link]
  • PrepChem. (n.d.). Synthesis of 4,6-Dichloroquinoline. PrepChem.com. [Link]
  • El-Shafei, A. K., Ghattas, A.-B. A. G., & El-Kashef, H. S. (1982). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society. [Link]
  • Ghaffari, B., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
  • PrepChem. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline. PrepChem.com. [Link]
  • IGNOU. (n.d.). Condensed Five and Six-Membered Heterocyclic Systems. eGyanKosh. [Link]
  • Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org. [Link]
  • BIOSYNCE. (2025). What are the effects of different substituents on the reactivity of quinoline?. BIOSYNCE Blog. [Link]
  • Kareem, A. (n.d.). Fused Ring Heterocycles. University of Babylon. [Link]
  • Pearson. (2024). EAS Reactions of Pyridine. Pearson+. [Link]
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
  • Clark, J. (n.d.). Electrophilic Substitution in Pyridine. LibreTexts Chemistry. [Link]
  • Onah, E., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports. [Link]
  • Yadav, R. A., et al. (2017). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
  • Chad's Prep. (2021).

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 4,6-Dibromopicolinonitrile, a halogenated pyridine derivative with a molecular weight of 261.90 g/mol and the chemical formula C₆H₂Br₂N₂, presents a unique analytical challenge due to its structure.[1] This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of this compound, offering experimental insights to inform methodological choices and ensure data integrity.

The Analytical Imperative: Why Mass Spectrometry for this compound?

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing exquisite sensitivity and structural information. For a compound like this compound, which serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, robust MS-based analytical methods are critical for identity confirmation, purity assessment, and metabolic studies. The presence of two bromine atoms and a nitrile group on a pyridine ring dictates its ionization and fragmentation behavior, making the selection of the appropriate MS technique a crucial decision.

A Tale of Two Approaches: Hard vs. Soft Ionization

The initial step in any MS analysis is the ionization of the analyte. The choice between "hard" and "soft" ionization techniques fundamentally determines the nature of the resulting mass spectrum.[2]

  • Hard Ionization: Techniques like Electron Ionization (EI) employ high energy to ionize the molecule, leading to extensive fragmentation.[3][4] This provides a detailed "fingerprint" of the molecule, which is excellent for structural elucidation and library matching.

  • Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy, typically resulting in an abundant molecular ion with minimal fragmentation.[5][6] This is advantageous for accurate molecular weight determination and quantification.

The choice between these approaches for this compound depends on the analytical goal. For initial identification and structural confirmation, a hard ionization technique like EI, often coupled with Gas Chromatography (GC-MS), is highly informative. For quantitative analysis in complex matrices, a soft ionization technique coupled with Liquid Chromatography (LC-MS) is generally preferred.

Comparative Analysis of Ionization Techniques

The following table summarizes the expected performance of different ionization techniques for the analysis of this compound, based on the known behavior of similar halogenated and nitrile-containing aromatic compounds.

Ionization TechniqueExpected Molecular Ion AbundanceExpected FragmentationPrimary ApplicationCouplingAdvantagesDisadvantages
Electron Ionization (EI) Low to ModerateExtensiveStructural Elucidation, IdentificationGCReproducible fragmentation patterns, good for library matching.[2][3]Molecular ion may be weak or absent, requires volatile and thermally stable compounds.[4]
Electrospray Ionization (ESI) HighLowQuantification, Molecular Weight DeterminationLCExcellent for polar and ionizable compounds, produces multiply charged ions for high MW compounds.[7][8][9]Can be susceptible to matrix effects, may not be efficient for nonpolar compounds.[9]
Atmospheric Pressure Chemical Ionization (APCI) Moderate to HighLow to ModerateAnalysis of less polar, thermally stable compoundsLCTolerant of higher flow rates and less polar solvents than ESI, good for a wide range of analytes.[5][6][10]Analyte must be thermally stable and volatile.[6]

Diving Deeper: Predicted Fragmentation of this compound

A key aspect of structural elucidation by mass spectrometry is the interpretation of fragmentation patterns.[11][12] For this compound, under hard ionization conditions like EI, several characteristic fragmentation pathways can be predicted.

The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[11] For a molecule with two bromine atoms, like this compound, the molecular ion region will exhibit a characteristic triplet of peaks:

  • M+ : Containing two ⁷⁹Br isotopes.

  • M+2 : Containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M+ peak.

  • M+4 : Containing two ⁸¹Br isotopes. This peak will be of similar intensity to the M+ peak.

This distinctive isotopic signature is a powerful tool for confirming the presence of two bromine atoms in the molecule and its fragments.[11]

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key losses, driven by the stability of the resulting ions and neutral species.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₆H₂Br₂N₂]⁺˙ m/z 260, 262, 264 F1 [C₆H₂BrN₂]⁺ m/z 181, 183 (Loss of Br) M->F1 - Br• F2 [C₅H₂Br₂N]⁺˙ m/z 233, 235, 237 (Loss of HCN) M->F2 - HCN F3 [C₅H₂BrN]⁺˙ m/z 154, 156 (Loss of HCN from F1) F1->F3 - HCN F4 [C₆H₂N₂]⁺ m/z 102 (Loss of 2Br) F1->F4 - Br•

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

The primary fragmentation events are likely to be the loss of a bromine radical (Br•) or the elimination of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation for pyridine-containing compounds.[13] Subsequent fragmentation of these primary ions can lead to further losses, providing a rich tapestry of structural information.

Experimental Protocols: A Practical Guide

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. Below are recommended starting protocols for GC-MS and LC-MS analysis of this compound.

Protocol 1: GC-MS for Identification and Structural Confirmation

This protocol is designed for the qualitative analysis of this compound, focusing on obtaining a detailed fragmentation pattern.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Parameters:

ParameterSettingRationale
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of organic compounds.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for high sensitivity.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation from potential impurities and ensures elution of the analyte.
Ion Source Electron Ionization (EI)To induce fragmentation for structural elucidation.
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.[4]
Source Temperature 230 °COptimal temperature for ionization efficiency and to prevent contamination.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-350To cover the molecular ion and expected fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to this compound.
  • Examine the mass spectrum for the characteristic M+, M+2, and M+4 isotopic pattern to confirm the molecular ion.
  • Analyze the fragmentation pattern and compare it to the predicted pathways.
  • If available, search against a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[12][14][15]
Protocol 2: LC-MS/MS for Quantification in Complex Matrices

This protocol is tailored for the quantitative analysis of this compound in a complex matrix, such as in a drug development setting.

LCMS_Workflow Sample Sample Preparation (e.g., Protein Precipitation, SPE) LC LC Separation (Reversed-Phase) Sample->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MS1 Q1: Precursor Ion Selection (e.g., m/z 262) Ionization->MS1 CID q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Scan (e.g., m/z 183) CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: A typical LC-MS/MS workflow for quantitative analysis.

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation with acetonitrile (1:3 v/v).
  • Centrifuge and collect the supernatant.
  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
  • For other matrices, a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

2. LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutesA generic gradient suitable for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI and APCI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Ion Source ESI or APCI (Positive Ion Mode)Soft ionization for sensitive detection of the molecular ion.
Ionization Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
MRM Transition Precursor Ion (Q1): m/z 262 ([M+H]⁺ for ⁷⁹Br⁸¹Br) -> Product Ion (Q3): m/z 183 (Loss of Br)A specific and sensitive transition for quantification.

3. Data Analysis:

  • Develop a calibration curve using standards of known concentrations.
  • Integrate the peak area of the MRM transition for the analyte in both standards and samples.
  • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Conclusion: A Strategy for Success

The successful mass spectrometric analysis of this compound hinges on a clear understanding of the analytical goals. For unambiguous identification and structural characterization, GC-MS with electron ionization provides a wealth of fragmentation data, with the bromine isotopic pattern serving as a definitive marker. For sensitive and selective quantification, particularly in complex biological or environmental matrices, LC-MS/MS with a soft ionization technique like ESI or APCI is the method of choice. By leveraging the comparative insights and detailed protocols within this guide, researchers can confidently navigate the analytical challenges posed by this and similar molecules, ensuring the generation of high-quality, reliable data to accelerate their research and development efforts.

References

  • Voinova, M. V., & Zenkevich, I. G. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. Rapid Communications in Mass Spectrometry, 27(10), 1081–1088.
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Safety Operating Guide

Navigating the Disposal of 4,6-Dibromopicolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Given the structure of 4,6-Dibromopicolinonitrile, which contains both bromine atoms and a nitrile group, we must anticipate a hazard profile that includes potential toxicity upon ingestion, inhalation, or skin contact. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Nitrile compounds can release hydrogen cyanide upon decomposition, a highly toxic gas.[2] Therefore, all handling and disposal procedures must be conducted with the utmost caution, treating the compound as hazardous waste.

Table 1: Anticipated Hazards of this compound and Rationale

Hazard CategoryAnticipated RiskRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Brominated aromatic compounds and organic nitriles frequently exhibit moderate to high acute toxicity.[1][3]
Skin Irritation Causes skin irritation.[1]Many halogenated organic compounds are irritants upon direct contact with the skin.[1][3]
Eye Irritation Causes serious eye irritation.[1]Direct contact of chemical dust or splashes with eyes is likely to cause significant irritation.[1][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Brominated organic compounds are known for their environmental persistence and toxicity to aquatic organisms.

Core Disposal Directive: Segregation and Professional Handling

Under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[4] Due to its halogenated nature, it must be segregated as Halogenated Organic Waste .[5] This ensures it is sent for appropriate treatment, typically high-temperature incineration, to break down the stable carbon-bromine bonds.[6][7][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Collect Waste this compound (Solid or in Solution) A->B Safety First C Select a Designated, Labeled 'Halogenated Organic Waste' Container B->C Segregation D Ensure Container is Chemically Compatible (e.g., Glass or HDPE) C->D Compatibility Check E Transfer Waste into Container in a Fume Hood D->E Safe Transfer F Securely Cap the Container E->F Containment G Store in a Designated Satellite Accumulation Area (SAA) F->G Secure Storage H Arrange for Pickup by Environmental Health & Safety (EHS) G->H Institutional Protocol I Professional Hazardous Waste Disposal (e.g., Incineration) H->I Final Disposition

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Operational Protocols

The following protocols provide detailed, actionable steps for the safe handling and disposal of this compound and associated contaminated materials.

Protocol 1: Disposal of Unused or Waste this compound
  • Personal Protective Equipment (PPE): Before handling the compound, don appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[9] All handling of the solid or its solutions should be performed in a certified chemical fume hood.

  • Waste Container Selection: Select a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste".[5] The container must be made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[10] Ensure the container has a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the solid this compound or its solution into the designated waste container. If transferring a solid, use a dedicated spatula. For solutions, use a funnel to prevent spillage. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Container Sealing and Storage: Securely cap the waste container immediately after adding the waste. Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Protocol 2: Decontamination of Glassware and Equipment
  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble. This initial rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.[11]

  • Secondary Wash: Wash the rinsed equipment with soap and warm water.[11] This wash water can typically be disposed of down the sanitary sewer, assuming the initial solvent rinse has effectively removed the hazardous compound.

  • Final Rinse: Perform a final rinse with deionized water and allow the equipment to air dry completely.[12]

Protocol 3: Spill Cleanup Procedure

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.[13]

  • Secure the Area: Close the laboratory door and, if safe to do so, increase ventilation by opening the fume hood sash.[13]

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if dealing with a large amount of powder, respiratory protection may be necessary.[13]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14] For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.

  • Absorb and Collect: Once contained, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.[14] Avoid creating dust.

  • Decontaminate the Surface: Clean the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash.[14] All cleaning materials must be disposed of as halogenated organic waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Imperative of Incineration for Brominated Waste

The recommended disposal method for halogenated organic compounds is high-temperature incineration.[6][7] This process is necessary to break the strong carbon-bromine bonds and convert the compound into less harmful substances. However, the incineration of brominated waste must be carefully controlled, as incomplete combustion can lead to the formation of polybrominated dibenzodioxins and dibenzofurans, which are highly toxic and persistent environmental pollutants.[6][8] Therefore, it is crucial that this waste is handled by a licensed and reputable hazardous waste disposal company with the appropriate incineration technology.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 4,6-Dibromopicolinonitrile, a halogenated pyridine derivative, represents a class of compounds whose reactivity is valuable in synthesis but demands rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the well-established hierarchy of controls to ensure your safety is the foremost consideration in your research.

Understanding the Hazard: A Data-Driven Approach

While a specific, comprehensive toxicological profile for this compound (CAS No. 1206247-80-4) is not extensively documented in publicly available literature, its structure—containing two bromine atoms and a nitrile group on a pyridine ring—allows us to infer its potential hazards based on analogous compounds.[1] Halogenated organic compounds and nitriles can present significant health risks. For instance, related brominated compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious skin and eye irritation.[2][3] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring meticulous handling.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even consider PPE, it is crucial to implement more effective safety measures. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls," which prioritizes safety strategies from most to least effective.[4][5][6][7] PPE, while essential, is the last line of defense.[4][8]

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE)

Caption: The NIOSH Hierarchy of Controls, prioritizing safety measures from most to least effective.

For handling this compound, this hierarchy translates to:

  • Elimination/Substitution: In a research context, these are often not feasible as the specific molecule is required.

  • Engineering Controls: These are non-negotiable. All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

  • Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing thorough training, and clearly demarcating areas where this compound is handled.[5][10] Eating, drinking, and applying cosmetics are strictly prohibited in these areas.[10]

Personal Protective Equipment: Your Final Barrier

When engineering and administrative controls are in place, PPE provides the final, critical layer of protection against accidental exposure.

Summary of Required PPE
Protection Type Required PPE Specification/Rationale
Eye and Face Safety Goggles & Face ShieldGoggles must be splash-proof. A face shield is required over goggles when handling larger quantities or during procedures with a high splash risk.[8][11]
Skin and Body Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Check manufacturer compatibility charts.[11]
Lab CoatA flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.[11]
Closed-Toed ShoesShoes must fully cover the feet.[8]
Respiratory Respirator (as needed)Required if engineering controls are insufficient or during spill cleanup. Use requires a formal respiratory protection program.[11]

Detailed PPE Protocols

Eye and Face Protection

Given that this compound is a solid, the primary risk is from dust particles or splashes during dissolution.

  • Safety Goggles: Must be chemical splash goggles that form a seal around the eyes, complying with ANSI Z87.1 standards.[11] This prevents airborne particles from entering the eyes.

  • Face Shield: When weighing the solid or transferring solutions, a face shield worn over safety goggles is essential to protect the entire face from splashes.[8][11]

Skin and Body Protection

Skin contact is a primary route of exposure for many halogenated organic compounds.[12]

  • Gloves: Disposable nitrile gloves provide good baseline protection for incidental contact.[11][13] For extended work or when handling solutions, double-gloving is a prudent measure. Always inspect gloves for tears or punctures before use and remove them immediately if contaminated, washing your hands thoroughly.[9]

  • Lab Coat: A lab coat, preferably made of a low-permeability material like Nomex® or treated cotton, should be worn at all times and be fully buttoned.[11] This protects your skin and personal clothing from contamination.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[11] However, in situations where dust or aerosols may be generated outside of a fume hood (e.g., a large spill), a respirator is required. Use of a respirator necessitates a comprehensive respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[11]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning PPE: Step-by-Step
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don your first pair of gloves.

  • Outer Gloves: Don your second pair of gloves, ensuring they go over the cuffs of your lab coat.

  • Safety Goggles: Put on your safety goggles.

  • Face Shield: If required, put on your face shield.

Doffing PPE: Step-by-Step

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, then sliding the ungloved finger under the wrist of the remaining glove and peeling it off. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Operational and Disposal Plans

Handling Contaminated PPE

All disposable PPE, including gloves and any contaminated wipes, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid items into a designated, clearly labeled hazardous waste container for halogenated organic compounds.[14] This container must be kept sealed when not in use.[15]

Disposal of this compound Waste

Proper disposal is a legal and ethical necessity to protect the environment.

  • Waste Categorization: All waste containing this compound, including residual solids and solutions, must be classified as halogenated organic waste.[15] It must not be mixed with non-halogenated waste.[15]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous waste. Do not dispose of them down the sanitary sewer.[14][16]

  • Collection and Disposal: Collect all waste in a properly labeled, sealed, and chemically resistant container.[9] This container should be stored in a secondary containment tray within a ventilated area.[15] Follow your institution's specific guidelines for hazardous waste pickup and disposal.[15][17]

By adhering to these rigorous safety protocols, from understanding the hierarchy of controls to the meticulous use and disposal of PPE, you can confidently and safely advance your critical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.